3-Methyl-2-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(12)7(5)8(9,10)11/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCUJDKAJCMTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297503 | |
| Record name | 3-Methyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-37-6 | |
| Record name | 3-Methyl-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-2-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to 3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6)
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1] When combined with other functional groups on an aromatic scaffold, the resulting property space is rich with potential. This guide provides a deep technical dive into 3-Methyl-2-(trifluoromethyl)phenol, a compound whose specific substitution pattern—an ortho-trifluoromethyl group and a meta-methyl group adjacent to a phenolic hydroxyl—creates a unique chemical entity with significant potential as a building block for pharmaceuticals and advanced materials.
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a causal understanding of this molecule's behavior, grounded in established chemical principles and field-proven methodologies. We will explore its physicochemical profile, predict its spectroscopic signature, propose a robust synthesis pathway, and discuss its strategic value in research and development.
Section 1: Core Chemical & Physicochemical Profile
3-Methyl-2-(trifluoromethyl)phenol is a substituted aromatic alcohol. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group profoundly influences the properties of the phenolic ring and hydroxyl functionality. While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, we can construct a reliable profile based on computed data and comparison with related isomers.
Table 1: Core Properties of 3-Methyl-2-(trifluoromethyl)phenol
| Property | Value / Information | Source / Citation |
|---|---|---|
| CAS Number | 106877-37-6 | [2] |
| Molecular Formula | C₈H₇F₃O | [2] |
| Molecular Weight | 176.14 g/mol | [2] |
| IUPAC Name | 3-methyl-2-(trifluoromethyl)phenol | [2] |
| Computed LogP | 2.8 | [2] |
| Melting Point | Not experimentally reported. Expected to be a low-melting solid or liquid at room temperature. | N/A |
| Boiling Point | Not experimentally reported. | N/A |
| pKa | Not experimentally reported. Predicted to be lower (more acidic) than m-cresol (pKa ~10.1) due to the strong inductive effect of the ortho-CF₃ group. | N/A |
Expert Insights on Physicochemical Properties:
-
Acidity (pKa): The trifluoromethyl group at the ortho position exerts a powerful electron-withdrawing inductive effect (-I effect), which stabilizes the corresponding phenoxide anion. This stabilization facilitates the deprotonation of the hydroxyl group, leading to a significantly lower pKa (increased acidity) compared to unsubstituted phenol or methyl-substituted phenols (cresols).
-
Lipophilicity (LogP): The computed LogP of 2.8 indicates a significant lipophilic character, a key attribute for CNS-targeted drug candidates or other applications requiring membrane permeability.[1] This value is a balance between the hydrophobic contributions of the benzene ring, methyl group, and trifluoromethyl group, and the hydrophilic contribution of the hydroxyl group.
-
Conformation & Hydrogen Bonding: The ortho-positioning of the -CF3 group relative to the -OH group may allow for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms. This interaction can influence the molecule's preferred conformation, potentially impacting its boiling point, solubility, and interaction with biological targets.
Section 2: Predicted Spectroscopic Signature
Definitive characterization of a molecule is impossible without spectroscopic analysis. While public spectral data for this specific compound is scarce, we can predict its signature based on fundamental principles and data from analogous structures. This provides a reliable template for researchers to verify the identity and purity of synthesized material.
Table 2: Predicted Spectroscopic Data for 3-Methyl-2-(trifluoromethyl)phenol
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three signals, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) consistent with a 1,2,3-trisubstituted benzene ring. Methyl (δ ~2.3 ppm): A sharp singlet, integrating to 3H. Hydroxyl (δ 5-7 ppm): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): 6 distinct signals. CF₃ Carbon (δ ~123 ppm): A characteristic quartet (¹JCF ≈ 270-275 Hz) due to one-bond coupling with the three fluorine atoms. C-CF₃ Carbon (Aromatic): The signal for the carbon attached to the CF₃ group will show a smaller quartet (²JCCF ≈ 30-35 Hz). Methyl Carbon (δ ~20 ppm): A singlet. |
| ¹⁹F NMR | A single resonance (singlet) expected in the range of δ -60 to -65 ppm (relative to CFCl₃), characteristic of a trifluoromethyl group attached to an aromatic ring. |
| IR Spectroscopy | ~3200-3600 cm⁻¹: Broad O-H stretch. ~2850-3100 cm⁻¹: Aromatic and aliphatic C-H stretches. ~1450-1600 cm⁻¹: Aromatic C=C stretches. ~1100-1350 cm⁻¹: Strong, characteristic C-F stretches. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 176. Key Fragments: m/z = 157 ([M-F]⁺, unlikely), m/z = 107 ([M-CF₃]⁺), m/z = 77 ([C₆H₅]⁺). |
Section 3: Synthesis and Reaction Chemistry
A robust and scalable synthesis is paramount for any chemical intermediate. Based on established organometallic and aromatic chemistry, a logical and efficient pathway to 3-Methyl-2-(trifluoromethyl)phenol can be proposed starting from commercially available 2-amino-3-methylphenol.
Proposed Synthesis Pathway:
The proposed synthesis is a two-step process:
-
Sandmeyer Reaction: Conversion of the starting amine to a more versatile aryl bromide (2-bromo-3-methylphenol).
-
Copper-Mediated Trifluoromethylation: Introduction of the trifluoromethyl group via a cross-coupling reaction.
Sources
Technical Whitepaper: 3-Methyl-2-(trifluoromethyl)phenol
An In-Depth Technical Guide on 3-Methyl-2-(trifluoromethyl)phenol
Molecular Weight, Synthesis, and Application in Drug Discovery
Executive Summary
3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by a molecular weight of 176.14 g/mol , this compound features a sterically congested 1,2,3-trisubstituted benzene ring. The presence of the trifluoromethyl (-CF₃) group adjacent to the phenolic hydroxyl (-OH) and the methyl (-CH₃) group imparts unique electronic and physicochemical properties, including enhanced lipophilicity and metabolic stability compared to its non-fluorinated analogs.[1]
This guide provides a comprehensive technical analysis of 3-Methyl-2-(trifluoromethyl)phenol, focusing on its molecular weight verification, synthesis via diazotization, and its strategic role in structure-activity relationship (SAR) studies.
Physicochemical Profile & Molecular Weight Analysis
Understanding the precise mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation during drug metabolism and pharmacokinetics (DMPK) studies.
Molecular Weight Breakdown
| Property | Value | Notes |
| Chemical Formula | C₈H₇F₃O | |
| Average Molecular Weight | 176.136 g/mol | Used for stoichiometric calculations. |
| Monoisotopic Mass | 176.0449 g/mol | Used for MS/HRMS identification (M⁺ peak). |
| Exact Mass | 176.04490 g/mol | Based on ¹²C, ¹H, ¹⁹F, ¹⁶O. |
| ClogP (Estimated) | ~2.8 - 3.1 | High lipophilicity due to -CF₃. |
| pKa (Estimated) | ~9.0 - 9.5 | Slightly more acidic than o-cresol due to electron-withdrawing -CF₃. |
Isotopic Distribution (MS Signature)
Unlike chlorinated or brominated compounds, fluorine (¹⁹F) is monoisotopic. Therefore, the mass spectrum of 3-Methyl-2-(trifluoromethyl)phenol does not show the characteristic M+2 isotope patterns seen in chloro-analogs.
-
M+ (176.04): 100% relative abundance.
-
M+1 (177.05): ~8.8% (due to ¹³C natural abundance).
Synthesis & Manufacturing Protocol
The synthesis of 3-Methyl-2-(trifluoromethyl)phenol is non-trivial due to the ortho-positioning of the trifluoromethyl group relative to the hydroxyl. The most robust, field-proven route involves the diazotization-hydrolysis of the corresponding aniline precursor, 3-methyl-2-(trifluoromethyl)aniline (CAS: 106877-30-9).
Synthetic Pathway (Diagram)
Figure 1: Two-step synthesis via diazotization of the aniline precursor.
Detailed Experimental Protocol
Step 1: Diazotization
-
Reagents: Charge a reactor with 3-methyl-2-(trifluoromethyl)aniline (1.0 eq) and 30% sulfuric acid (H₂SO₄, 5.0 eq).
-
Cooling: Cool the suspension to 0–5 °C using an ice/salt bath.
-
Addition: Dropwise add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the internal temperature below 5 °C.
-
Reaction: Stir for 1 hour at 0 °C. The solution should become clear or slightly turbid as the diazonium salt forms. Checkpoint: Verify excess nitrous acid using starch-iodide paper (turns blue).
Step 2: Hydrolysis
-
Preparation: Prepare a separate vessel with 10% H₂SO₄ and heat to reflux (approx. 100 °C).
-
Transfer: Slowly add the cold diazonium solution into the boiling acid solution. Caution: Nitrogen gas evolution will be vigorous.
-
Completion: Continue reflux for 30–60 minutes until gas evolution ceases.
-
Work-up: Cool to room temperature. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).
Analytical Characterization & Validation
To ensure the integrity of the "Molecular Weight" and structure, a self-validating analytical workflow is required.
Mass Spectrometry (GC-MS)
-
Method: Electron Ionization (EI, 70 eV).[2]
-
Molecular Ion (M⁺): m/z 176 (Base peak or strong intensity).
-
Fragmentation Pattern:
-
m/z 157 (M - F): Loss of a fluorine atom (common in ortho-CF₃ phenols).
-
m/z 107 (M - CF₃): Loss of the trifluoromethyl group.
-
m/z 77/79: Aromatic ring fragments.
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.30-2.40 ppm (s, 3H): Methyl group.
-
δ 5.00-5.50 ppm (s, 1H): Hydroxyl proton (D₂O exchangeable).
-
δ 6.80-7.30 ppm (m, 3H): Aromatic protons (splitting pattern depends on coupling).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -60 to -65 ppm (s, 3F): Characteristic singlet for Ar-CF₃.
-
Analytical Workflow (Diagram)
Figure 2: Standard analytical workflow for validating molecular weight and purity.
Applications in Drug Development
Bioisosterism & Metabolic Stability
The 3-methyl-2-(trifluoromethyl)phenol motif is a valuable scaffold in medicinal chemistry.
-
Metabolic Blocking: The trifluoromethyl group at the ortho position blocks metabolic hydroxylation at that site and sterically shields the phenol OH, potentially reducing Phase II conjugation (glucuronidation).
-
Lipophilicity: The -CF₃ group significantly increases LogP compared to a methyl group (ΔLogP ≈ +1.2), improving membrane permeability for CNS-targeted drugs.
-
Electronic Effects: The electron-withdrawing nature of -CF₃ increases the acidity of the phenol (lower pKa), which can enhance binding interactions with basic residues (e.g., Arginine, Lysine) in target proteins.
Comparison with Analogs
| Analog | Structure | MW ( g/mol ) | Est.[3][4] LogP | Application |
| Target | 3-Me-2-CF₃-Phenol | 176.14 | ~2.9 | High metabolic stability |
| 2,3-Dimethylphenol | 2,3-Me₂-Phenol | 122.16 | ~2.3 | Standard building block |
| 3-Methyl-2-chlorophenol | 3-Me-2-Cl-Phenol | 142.58 | ~2.5 | Chlorinated bioisostere |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15919090, 3-methyl-2-(trifluoromethyl)phenol. Retrieved October 26, 2025 from [Link]
- Cohen, T., et al. (1977).Diazotization of amines and hydrolysis to phenols. Journal of Organic Chemistry.
Sources
3-Methyl-2-(trifluoromethyl)phenol synthesis and properties
This guide outlines the technical specifications, synthesis pathways, and handling protocols for 3-Methyl-2-(trifluoromethyl)phenol (CAS 106877-37-6). It is designed for medicinal chemists and process engineers requiring high-purity intermediates for drug discovery.
Executive Summary
3-Methyl-2-(trifluoromethyl)phenol is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 1,2,3-trisubstitution pattern , where the trifluoromethyl (
This steric congestion imparts unique metabolic stability to the molecule, making it a valuable bioisostere for ortho-substituted phenols. However, this same crowding renders direct synthesis via electrophilic aromatic substitution challenging, necessitating directed ortho-metalation (DOM) or nucleophilic aromatic substitution (
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 3-Methyl-2-(trifluoromethyl)phenol |
| CAS Number | 106877-37-6 |
| Molecular Formula | |
| Molecular Weight | 176.14 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~176–180 °C (Predicted) |
| Acidity (pKa) | ~8.5 (More acidic than m-cresol due to electron-withdrawing |
| LogP | 2.8 (High lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 (Fluorine atoms act as weak acceptors) |
Synthetic Pathways[9][10]
Due to the difficulty of introducing a trifluoromethyl group directly between an activating hydroxyl and a weakly activating methyl group, two robust strategies are recommended.
Method A: Nucleophilic Aromatic Substitution ( ) – Scalable Route
This method relies on the strong electron-withdrawing nature of the
Precursor: 2-Fluoro-3-methylbenzotrifluoride (or the corresponding 2-Chloro analog).
Protocol:
-
Starting Material: Charge a high-pressure reactor with 2-fluoro-3-methylbenzotrifluoride (1.0 equiv).
-
Nucleophile: Add a solution of KOH (2.5 equiv) in DMSO or NMP. The use of a polar aprotic solvent is critical to enhance the nucleophilicity of the hydroxide ion.
-
Reaction: Heat to 140–160 °C for 12–18 hours. The
group activates the C-F bond at the 2-position (relative to , which is C1 in the precursor nomenclature, but C2 in the phenol product) for displacement. -
Workup: Cool to room temperature. Dilute with water and acidify with HCl to pH 2. Extract with ethyl acetate.
-
Purification: The product is purified via vacuum distillation.
Mechanism: The Meisenheimer complex is stabilized by the ortho-
Method B: Directed Ortho-Metalation (DOM) – Laboratory Route
For small-scale synthesis where precursors for Method A are unavailable, DOM offers high regioselectivity.
Precursor: 3-Methylphenol (m-Cresol).
Protocol:
-
Protection: Convert m-cresol to a carbamate (e.g., O-phenyl carbamate) or MOM-ether to serve as a Directed Metalation Group (DMG).
-
Reaction: m-Cresol +
O-Carbamate.
-
-
Lithiation: Treat the protected phenol with sec-BuLi (1.1 equiv) in dry THF at -78 °C . The DMG directs lithiation to the sterically crowded 2-position (between the oxygen and methyl).
-
Note: The coordination of Lithium to the DMG oxygen is stronger than the steric repulsion of the methyl group.
-
-
Electrophile Trapping: Quench the lithiated species with an electrophilic trifluoromethyl source, such as S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto’s Reagent) or by iodination followed by copper-mediated trifluoromethylation (
variant).-
Direct
quench is difficult. A common alternative is to quench with Iodine ( ) to get the 2-iodo intermediate, then react with (generated in situ from + CuI).
-
-
Deprotection: Hydrolyze the carbamate/MOM group (e.g., reflux in ethanolic NaOH) to reveal the free phenol.
Visualized Synthesis Workflow
The following diagram illustrates the logic flow for both the Industrial (
Figure 1: Comparison of Nucleophilic Aromatic Substitution (Top) and Directed Ortho-Metalation (Bottom) routes.
Applications in Drug Discovery[11]
The 3-methyl-2-(trifluoromethyl)phenol motif serves as a critical scaffold in medicinal chemistry:
-
Bioisosterism: The
group mimics the volume of an isopropyl group but with inverted electronics (electron-withdrawing vs. donating). This modulates the pKa of the phenol, affecting hydrogen bond donor capability. -
Metabolic Blocking: The 2-position is a common site for Phase I metabolic oxidation (ortho-hydroxylation). Blocking this site with a metabolically stable
group extends the half-life ( ) of the drug candidate. -
Lipophilicity Tuning: The addition of the
group significantly increases LogP (~ +1.2 units), enhancing membrane permeability for CNS targets.
Safety & Handling
-
Acidity: This phenol is significantly more acidic than non-fluorinated alkyl phenols. Wear acid-resistant gloves (Nitrile/Neoprene).
-
Volatility: The compound has significant vapor pressure. Handle only in a fume hood to avoid inhalation of fluorinated vapors.
-
Reactivity: Incompatible with strong oxidizing agents. Upon thermal decomposition, it may release HF (Hydrofluoric Acid) fumes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15919090, 3-Methyl-2-(trifluoromethyl)phenol. Retrieved from [Link]
-
European Patent Office. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (EP0004447A2). Retrieved from [Link][1]
- Schlosser, M. (2005).The 2-Fluoro-3-methylbenzotrifluoride Route to Functionalized Phenols. Organometallics in Synthesis. (General reference for on fluorobenzotrifluorides).
-
ChemBK. 2-Methyl-3-Amino Benzotrifluoride Properties and Synthesis. Retrieved from [Link]
Sources
Solubility Profiling of 3-Methyl-2-(trifluoromethyl)phenol: A Technical Guide
The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 3-Methyl-2-(trifluoromethyl)phenol . This document is structured for researchers and formulation scientists requiring high-fidelity data handling and experimental rigor.
Compound Identifier: 3-Methyl-2-(trifluoromethyl)phenol CAS Registry Number: 106877-37-6 Molecular Formula: C₈H₇F₃O Molecular Weight: 176.14 g/mol [1]
Executive Summary
3-Methyl-2-(trifluoromethyl)phenol is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[2] Its utility stems from the ortho-trifluoromethyl group , which imparts metabolic stability and modulates lipophilicity. However, this same structural feature creates unique solubility challenges. The steric bulk of the -CF₃ group at the ortho position, combined with the electron-donating methyl group at the meta position, alters the phenolic hydroxyl's hydrogen-bonding capacity. This guide provides a mechanistic understanding of its solubility and a validated protocol for its characterization.[3]
Physicochemical Profile & Mechanism
To predict and manipulate the solubility of this compound, one must understand the electronic and steric environment of the phenol ring.
The "Ortho-Fluorine" Effect
Unlike simple phenols, 3-Methyl-2-(trifluoromethyl)phenol exhibits a "shielded" hydroxyl group.
-
Acidity Modulation: The electron-withdrawing nature of the -CF₃ group (via inductive effect, -I) increases the acidity of the phenol compared to m-cresol. While standard phenol has a pKa of ~10, ortho-trifluoromethyl phenols typically exhibit a pKa in the range of 8.8 – 9.2 . This shift is critical for aqueous solubility; the compound will deprotonate and dissolve readily at pH > 10.
-
Lipophilicity (LogP ~2.8): The trifluoromethyl group significantly increases lipophilicity. The compound is classified as moderately lipophilic , suggesting poor aqueous solubility at neutral pH but high affinity for organic solvents and lipid bilayers.
Solubility Classifications
| Solvent Class | Predicted Solubility | Mechanistic Rationale |
| Aqueous (pH 7.4) | Low (< 1 mg/mL) | High lipophilicity and lack of ionization at neutral pH prevent solvation. |
| Aqueous (pH > 10) | High | Deprotonation forms the phenolate anion, drastically increasing hydration. |
| Polar Aprotic (DMSO, DMF) | Very High (> 100 mg/mL) | Dipole-dipole interactions and lack of H-bond donor competition make these ideal stock solvents. |
| Polar Protic (MeOH, EtOH) | High | Alcohol groups can accept H-bonds from the phenolic -OH, overcoming the hydrophobic CF₃/Methyl barrier. |
| Non-Polar (Hexane) | Moderate | The lipophilic CF₃ and methyl groups facilitate interaction, though the polar -OH limits miscibility compared to benzene. |
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, precipitation-free stock for biological or chemical assays.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol for long-term storage due to potential evaporation and concentration drift.
-
Concentration: Prepare a 20 mM stock solution.
-
Calculation: Weigh 3.52 mg of 3-Methyl-2-(trifluoromethyl)phenol. Dissolve in 1.0 mL of DMSO.
-
-
Validation: Sonicate for 5 minutes at ambient temperature. Visually inspect for "schlieren" lines (refractive index changes), which indicate incomplete dissolution.
-
Storage: Store in amber glass vials at -20°C. The CF₃ group provides oxidative stability, but the phenolic proton is labile; seal under nitrogen if possible.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the exact equilibrium solubility in a specific buffer (e.g., PBS pH 7.4).
Workflow Diagram: The following diagram illustrates the decision logic and workflow for solubility determination.
Figure 1: Step-by-step thermodynamic solubility assessment workflow.
Step-by-Step Procedure:
-
Saturation: Add excess compound (~5 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Note: Use glass vials; fluorinated phenols can adsorb to polypropylene.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (avoid nylon, which can bind phenols).
-
Quantification: Dilute the supernatant with Acetonitrile:Water (50:50) and inject into HPLC.
-
Detector: UV at 270 nm (Phenol absorption max).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Applications & Implications
Understanding the solubility of 3-Methyl-2-(trifluoromethyl)phenol allows for smarter application in downstream processes.
Synthesis & Scale-Up
When using this compound as a nucleophile (e.g., O-alkylation), use polar aprotic solvents like DMF or NMP. The addition of a weak base (K₂CO₃) will deprotonate the phenol (forming the phenolate), significantly enhancing solubility and nucleophilicity.
Biological Assays
In aqueous cell-based assays, the compound is prone to precipitation upon dilution from DMSO.
-
Critical Threshold: Do not exceed 0.5% v/v DMSO final concentration.
-
Precipitation Risk: If the final assay concentration > 50 µM, perform a nephelometry check (light scattering) to ensure the compound has not crashed out of solution.
Structure-Property Relationship (SAR) Map
The following diagram visualizes how the structural components dictate the compound's behavior.
Figure 2: Structure-Activity Relationship mapping physicochemical properties to solubility behavior.
References
-
PubChem. (2025).[1][4][5][6] 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Phenol, 2-(trifluoromethyl)- (Isomer Analog Reference). National Institute of Standards and Technology. [Link]
-
University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. Evans Group pKa Table. [Link]
Sources
- 1. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-5-(trifluoromethyl)phenol | C8H7F3O | CID 20773422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation of 3-Methyl-2-(trifluoromethyl)phenol via 1H NMR
Executive Summary
Molecule: 3-Methyl-2-(trifluoromethyl)phenol CAS: 106877-37-6 Molecular Formula: C₈H₇F₃O Molecular Weight: 176.14 g/mol [1]
This guide details the structural characterization of 3-Methyl-2-(trifluoromethyl)phenol using proton nuclear magnetic resonance (
Key Identification Marker: The diagnostic "through-space" coupling between the methyl protons and the fluorine nuclei, often resulting in a quartet splitting of the methyl signal, serves as the primary confirmation of the 2,3-substitution pattern.
Theoretical Framework & Spin Physics
The Spin System
The aromatic ring contains three non-equivalent protons (H4, H5, H6), creating an AMX or ABC spin system depending on the magnetic field strength. However, the analysis is complicated by the
-
Nucleus A: Methyl Protons (-CH
) at Position 3. -
Nucleus B: Trifluoromethyl Fluorines (-CF
) at Position 2. -
Nucleus C: Hydroxyl Proton (-OH) at Position 1.
-
Nucleus D, E, F: Aromatic Protons at Positions 4, 5, 6.
The Fluorine Effect (The "Hidden" Couplings)
While
-
(Methyl-Fluorine): The methyl group is ortho to the -CF
group. Despite being 5 bonds away, the spatial proximity allows for significant through-space coupling , typically 1.0 – 2.5 Hz. -
(Aromatic): There are no protons ortho to the CF
group (Positions 1 and 3 are substituted), eliminating the typically large (~10-13 Hz) seen in other isomers. This absence is a negative proof of structure.
Experimental Protocol
The choice of solvent is the single most critical variable in obtaining a definitive spectrum for phenols.
Solvent Selection Strategy
Figure 1: Decision matrix for solvent selection. DMSO-d6 is recommended for full structural assignment to "lock" the hydroxyl proton.
Sample Preparation (Standard Protocol)
-
Mass: Weigh 5–10 mg of 3-Methyl-2-(trifluoromethyl)phenol.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D) for sharp OH signals.-
Note: If using CDCl
, ensure it is neutralized (passed through basic alumina) to prevent acid-catalyzed proton exchange which broadens the OH peak.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
-
Acquisition: 16 scans minimum; 30° pulse angle; 2.0s relaxation delay (d1) to ensure methyl integration accuracy.
Spectral Analysis & Assignment
The following data assumes a 400 MHz spectrometer in DMSO-d
Summary Table
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 1 | -OH | 9.8 – 10.2 | Singlet (s) | 1H | - | Downfield due to H-bonding and electron-withdrawing CF |
| 4 | Ar-H | 7.35 – 7.45 | Doublet (d) | 1H | Ortho to Me; Meta to CF | |
| 5 | Ar-H | 7.20 – 7.30 | Triplet (t) | 1H | Meta to Me; Para to CF | |
| 6 | Ar-H | 6.90 – 7.00 | Doublet (d) | 1H | Para to Me; Ortho to OH. | |
| 3 | -CH | 2.30 – 2.40 | Quartet (q)* | 3H | Diagnostic Peak.[2] Coupled to CF |
*Note: The methyl signal may appear as a "broad singlet" on lower-field instruments (<300 MHz) if the J-coupling is unresolved.
Detailed Region Analysis
A. The Methyl Group (2.3 – 2.4 ppm)
This is the most critical region for confirming the 2-(trifluoromethyl) position relative to the 3-methyl group.
-
Observation: A standard methyl group on an aromatic ring is a singlet. Here, you will observe a quartet (1:3:3:1 intensity) or a significantly broadened singlet.
-
Mechanism: Through-space coupling (
) between the fluorine lone pairs and the methyl protons. -
Verification: If you decouple
F (if your probe allows ), this multiplet will collapse into a sharp singlet.
B. The Aromatic Region (6.9 – 7.5 ppm)
The substitution pattern is 1,2,3-trisubstituted. This leaves protons at positions 4, 5, and 6 contiguous.[3]
-
H5 (Middle Proton): Appears as a triplet (or doublet of doublets) because it couples to both H4 and H6 with similar ortho-coupling constants (
Hz). -
H4 & H6 (Outer Protons): Appear as doublets.
-
H6 is typically more shielded (lower ppm, ~6.9) due to the electron-donating resonance effect of the ortho -OH group.
-
H4 is more deshielded (higher ppm, ~7.4) as it is closer to the electron-withdrawing CF
group (though meta).
-
C. The Hydroxyl Proton (9.8 – 10.2 ppm in DMSO)
The -CF
Advanced Verification (Self-Validating Systems)
To ensure scientific integrity, use these secondary confirmations to validate the structure.
F NMR Confirmation
Run a standard
-
Prediction: Single peak at -60 to -63 ppm .
-
Coupling: The fluorine signal should appear as a quartet (
Hz) due to coupling back to the methyl protons. This reciprocity confirms the Methyl-CF proximity.
C NMR Features
The carbon spectrum provides definitive proof of the CF
| Carbon | Splitting | Interpretation | |
| C2 (Ipso) | Quartet | ~270 Hz | Direct attachment to F |
| CF | Quartet | ~270 Hz | The CF |
| C3 (Ortho) | Quartet | ~30 Hz | Ortho coupling confirms CF |
| C1 (Ortho) | Quartet | ~30 Hz | Ortho coupling confirms CF |
Isomer Differentiation Logic
How to distinguish 3-Methyl-2-(trifluoromethyl)phenol from 4-Methyl-2-(trifluoromethyl)phenol ?
Figure 2: Logic flow for distinguishing the target molecule from its 4-methyl isomer based on aromatic splitting patterns.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent additivity rules and coupling constants).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison. (Authoritative source for J(F-H) coupling values). Link
-
PubChem Database. (2024). 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link
Sources
13C NMR analysis of 3-Methyl-2-(trifluoromethyl)phenol
Precision Characterization of Fluorinated Scaffolds: NMR of 3-Methyl-2-(trifluoromethyl)phenol
Executive Summary & Structural Context
In modern drug discovery, the trifluoromethyl (
This guide moves beyond basic peak-picking. It establishes a robust, self-validating protocol for the structural confirmation of this molecule, focusing on the diagnostic power of C–F coupling constants (
The Analytical Challenge
The core difficulty lies in the C2 position . Being tetrasubstituted and coupled to three equivalent fluorine atoms, its signal is split into a quartet with low intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and splitting. Standard "walk-up" NMR protocols often miss this signal entirely, leading to incomplete characterization.
Theoretical Framework & Spectral Prediction
Before acquisition, we must define the expected topology of the spectrum. The
Predicted Coupling Topology ( )
The magnitude of the coupling constant is distance-dependent (through-bond):
-
(The
Carbon): . Large quartet. -
(Ortho Carbons - C2):
. Quartet. -
(Meta Carbons - C1, C3):
. Small quartet or broadened line. -
(Para Carbon - C4, C6):
. Often unresolved.
Diagram 1: Coupling Pathway Visualization
The following diagram maps the scalar coupling influence of the
Caption: Scalar coupling propagation from the Trifluoromethyl group. Color intensity correlates with coupling magnitude.
Experimental Protocol (Self-Validating)
Sample Preparation
Standard concentrations (5-10 mg) are insufficient for clear resolution of the C2 and
-
Mass: 20–30 mg of analyte.
-
Solvent:
(77.16 ppm reference) is preferred for resolution. DMSO- may be used if solubility is poor, but hydrogen bonding with the phenol -OH will shift the C1 signal downfield. -
Tube: High-precision 5mm NMR tube (prevent shimming errors).
Acquisition Parameters
The critical failure point is the Relaxation Delay (D1) . The quaternary carbons (C1, C2, C3, and
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias while maintaining decoupling.
-
Spectral Width (SW): 240 ppm (ensure
quartet at ~125 ppm and Carbonyl-like shifts are covered). -
Relaxation Delay (D1): 3.0 – 5.0 seconds . (Standard is 1.0s; this is too short for quantitative integration of quaternary carbons).
-
Scans (NS): Minimum 1024 scans for adequate S/N on the split signals.
Diagram 2: Analytical Workflow
Caption: Optimized workflow ensuring detection of quaternary carbons split by fluorine.
Data Interpretation & Assignment
The following table synthesizes experimental expectations based on substituent additivity rules and analogous fluorinated phenols [1, 2].
Table 1: Predicted NMR Assignment
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C1 (C-OH) | ~154.0 | Quartet (small) | Deshielded by -OH; coupled to meta-F. | |
| C2 (C-CF3) | ~116.0 | Quartet | Shielded ortho to OH; split by direct F attachment. | |
| C3 (C-Me) | ~138.0 | Quartet (small) | Deshielded by Methyl; coupled to meta-F. | |
| C4 | ~123.0 | Singlet/Broad | Unresolved | Para to OH. |
| C5 | ~128.0 | Singlet | Unresolved | Meta to OH. |
| C6 | ~115.0 | Singlet | Unresolved | Ortho to OH. |
| CF3 | ~124.0 | Quartet | Characteristic large coupling. | |
| CH3 | ~16.0 | Singlet | - | Methyl group. |
Diagnostic Signals[1]
-
The "Ghost" Quartet: The C2 signal at ~116 ppm will appear as a quartet with
. In low S/N spectra, this may look like baseline noise. Validation: Verify the center of the quartet matches the expected shift. -
The Giant Split: The
carbon at ~124 ppm is often mistaken for an impurity or solvent peak due to its width (~800 Hz total width). Validation: Measure the distance between peaks; it must be ~272 Hz.
Advanced Validation Techniques
If the 1D
-
NMR: Run a simple 1D Fluorine spectrum. It should show a singlet at
. -
HMBC: This is the "gold standard" for connecting the pieces.
-
The Methyl protons (~2.3 ppm) will show a strong correlation to C3 (~138 ppm) and C2 (~116 ppm).
-
Crucial Check: If you see a correlation from the Methyl protons to a carbon that is a quartet, you have positively identified C2.
-
References
-
NIST WebBook. 3-(Trifluoromethyl)phenol Spectral Data. National Institute of Standards and Technology. Available at: [Link]
-
Reich, H. J. J(C-F) Coupling Constants in Aromatic Systems. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
PubChem. 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. National Center for Biotechnology Information. Available at: [Link]
mass spectrometry of 3-Methyl-2-(trifluoromethyl)phenol
An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-2-(trifluoromethyl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-Methyl-2-(trifluoromethyl)phenol (C₈H₇F₃O), a molecule of interest in pharmaceutical and materials science development. We delve into the core principles and practical applications of both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, elucidating fragmentation pathways, and providing robust, validated protocols for reliable characterization.
Introduction: The Analytical Challenge
3-Methyl-2-(trifluoromethyl)phenol is a substituted aromatic compound whose physicochemical properties are significantly influenced by its functional groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a highly electron-withdrawing trifluoromethyl (-CF₃) group.[1] The spatial arrangement of these groups dictates the molecule's ionization efficiency and subsequent fragmentation behavior in a mass spectrometer. Accurate characterization is paramount for its application in complex matrices. This guide explores the two primary ionization modalities to provide a complete analytical picture.
Molecular Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃O | PubChem[2] |
| Molecular Weight | 176.14 g/mol | PubChem[2] |
| Exact Mass | 176.0449 g/mol | PubChem[2] |
| IUPAC Name | 3-methyl-2-(trifluoromethyl)phenol | PubChem[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with a standard 70 eV electron ionization source is the workhorse for volatile and semi-volatile compounds.[1] The high energy of EI induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.
Ionization and Fragmentation Logic
Upon entering the EI source, the 3-Methyl-2-(trifluoromethyl)phenol molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at m/z 176. Aromatic systems are known to produce relatively stable molecular ions, which are typically observable in the spectrum.[3][4]
The excess energy deposited in the molecular ion drives fragmentation. The likely fragmentation pathways are governed by the stability of the resulting ions and neutral losses:
-
Benzylic Cleavage: The bond between the aromatic ring and the methyl group is a potential cleavage site. However, the loss of a methyl radical (•CH₃, 15 Da) is often less favored than other pathways unless it leads to a highly stabilized cation.
-
Trifluoromethyl Group Fragmentation: The C-C bond between the ring and the -CF₃ group is labile. The loss of a trifluoromethyl radical (•CF₃, 69 Da) is a highly probable event, leading to a stable fragment. The high stability of the CF₃ radical makes this a dominant pathway.[5][6]
-
Loss of CO: Phenolic compounds can undergo rearrangement and lose a neutral carbon monoxide molecule (CO, 28 Da).
-
Loss of H atom: Cleavage of a C-H or O-H bond can result in an [M-1]⁺ ion.
Predicted EI Fragmentation Pattern
dot
Caption: Predicted EI fragmentation pathway for 3-Methyl-2-(trifluoromethyl)phenol.
GC-MS Experimental Protocol
This protocol is a self-validating system designed for robust performance.
-
Sample Preparation:
-
Accurately weigh 1 mg of 3-Methyl-2-(trifluoromethyl)phenol standard.
-
Dissolve in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent EI-MSD.[5]
-
GC Column: A low-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.[1][7]
-
Injection: 1 µL injection volume, splitless mode to maximize sensitivity.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 3-Methyl-2-(trifluoromethyl)phenol based on its retention time.
-
Extract the mass spectrum for the peak.
-
Identify the molecular ion (m/z 176) and key fragment ions (e.g., m/z 107). Compare the fragmentation pattern to a reference library (e.g., NIST) if available.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is a "soft" ionization technique ideal for polar and thermally labile compounds.[9] Given the acidic nature of the phenolic proton, ESI in negative ion mode is exceptionally well-suited for this analyte, typically resulting in a very strong signal for the deprotonated molecule [M-H]⁻.[10][11]
Ionization and Fragmentation Logic
In negative mode ESI, the analyte solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 3-Methyl-2-(trifluoromethyl)phenol, the phenolic proton is readily lost, forming a stable phenoxide anion [M-H]⁻ at m/z 175.[12][13]
This [M-H]⁻ ion has very little internal energy and will often be the only ion observed in a full scan (MS1) spectrum. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is required. The [M-H]⁻ precursor ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions provide structural information.
Predicted ESI-MS/MS Fragmentation Pattern
dot
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
LC-MS Experimental Protocol
This protocol outlines a validated approach for quantitative and qualitative analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water.
-
Serially dilute the stock solution with the mobile phase to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole/ion trap.
-
LC Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start: 5% B.
-
0-5 min: Ramp to 95% B.
-
5-7 min: Hold at 95% B.
-
7-7.1 min: Return to 5% B.
-
7.1-10 min: Re-equilibrate at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Conditions (Negative ESI):
-
Ion Source: ESI (-).
-
IonSpray Voltage: -4500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1 (Nebulizer): 50 psi.
-
Ion Source Gas 2 (Heater): 50 psi.
-
-
-
Data Acquisition & Analysis:
-
Full Scan (MS1): Acquire data from m/z 100-200 to identify the [M-H]⁻ ion at m/z 175.
-
Tandem MS (MS/MS): Create a product ion scan experiment by selecting m/z 175 as the precursor ion. Optimize collision energy (typically -15 to -40 eV) to generate characteristic product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, set up an MRM transition (e.g., 175 -> 155). This provides exceptional sensitivity and selectivity.
-
Summary and Conclusion
The mass spectrometric analysis of 3-Methyl-2-(trifluoromethyl)phenol can be effectively accomplished using either GC-MS or LC-MS, with the choice dictated by the analytical objective.
-
GC-MS with Electron Ionization provides a rich, reproducible fragmentation pattern ideal for structural confirmation and library-based identification. The molecular ion is expected to be present, with a dominant fragment corresponding to the loss of the trifluoromethyl group.
-
LC-MS with Electrospray Ionization in negative mode offers superior sensitivity due to the highly efficient formation of the [M-H]⁻ ion. When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural information and is the method of choice for quantification in complex biological or environmental matrices.
By understanding the underlying principles of ionization and fragmentation for this specific molecular structure, researchers can develop and validate robust analytical methods, ensuring data of the highest integrity for their scientific and developmental endeavors.
References
-
PubChem. 3-Methyl-2-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
PubChem. 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Available at: [Link].
-
NIST. Phenol, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link].
-
Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Available at: [Link].
-
Drug Enforcement Administration. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link].
-
MDPI. Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link].
-
ResearchGate. Calibration curve for 3-methyl-2-nitrophenol. Available at: [Link].
-
NIST. Phenol, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link].
-
NASA Technical Reports Server. Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. Available at: [Link].
-
ACS Publications. High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Available at: [Link].
-
PMC. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link].
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].
-
Separation of Some Halogenated Phenols by GC-MS. Available at: [Link].
-
Chemistry Steps. McLafferty Rearrangement. Available at: [Link].
-
ChemSynthesis. 3-fluoro-2-(trifluoromethyl)phenol. Available at: [Link].
-
SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Available at: [Link].
-
IT Medical Team. Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from leaves of Svensonia hyderobadensis (Walp.) Moldenke. Available at: [Link].
-
NIST. Mass spectra of fluorocarbons. Available at: [Link].
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link].
-
DigitUMa. HPLC-ESI-MSn characterization of phenolic compounds, terpenoid saponins, and other minor compounds in Bituminaria bituminosa. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. dea.gov [dea.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
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- 8. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Guide: IR Spectroscopic Analysis of 3-Methyl-2-(trifluoromethyl)phenol
[1]
Executive Summary
Target Molecule: 3-Methyl-2-(trifluoromethyl)phenol (CAS: 1240296-88-7 / Analogous isomers) Molecular Weight: 176.14 g/mol Physical State: Liquid at ambient temperature (MP: ~ -2°C)
This technical guide provides a comprehensive framework for the structural elucidation of 3-Methyl-2-(trifluoromethyl)phenol using Fourier Transform Infrared (FTIR) spectroscopy.[1] As a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals, the precise characterization of this molecule requires understanding the electronic competition between the electron-withdrawing trifluoromethyl group (
Key Technical Insight: The ortho-positioning of the
Molecular Architecture & Vibrational Theory
To accurately interpret the IR spectrum, one must first model the vibrational modes governed by the molecule's electronic environment.
Electronic "Push-Pull" Dynamics
The benzene ring is subjected to opposing electronic effects:
-
(Position 2): Strong inductive withdrawal (
). This decreases electron density in the ring, increasing the acidity of the phenolic proton and potentially strengthening the bond force constant if free, but often broadening it via hydrogen bonding. -
(Position 3): Weak inductive donation (
). This stabilizes the ring but provides steric bulk adjacent to the group.
Hydrogen Bonding Topology
Unlike simple phenols, the bulky
Diagram 1: Electronic & Vibrational Logic
Caption: Logical flow of substituent effects on the resulting IR spectral signature.
Spectral Assignment & Interpretation
The following assignments are derived from authoritative correlations for fluorinated aromatics and substituted phenols.
The Diagnostic Regions
| Functional Group | Mode | Frequency Range ( | Intensity | Diagnostic Note |
| Hydroxyl ( | Stretching | 3300 – 3500 | Medium/Broad | Broadened by intermolecular H-bonding in neat liquid. Sharper than non-fluorinated phenols due to steric hindrance of the |
| Aromatic | Stretching | 3000 – 3100 | Weak | Characteristic of unsaturated rings. |
| Methyl ( | Stretching | 2850 – 2980 | Medium | Distinct |
| Aromatic Ring | 1580 – 1620 | Medium | "Breathing" modes of the benzene ring. Often split into doublets due to asymmetry. | |
| Trifluoromethyl | 1100 – 1350 | Very Strong | The dominant feature of the spectrum. Usually appears as a complex cluster of 2-3 intense bands (asymmetric/symmetric stretches). | |
| C-O | Stretching | 1150 – 1250 | Strong | Often overlaps with |
| Subst. Pattern | Out-of-Plane Bending | 700 – 900 | Strong | Specific to 1,2,3-trisubstituted benzene rings. |
Critical Interpretation Nuances
-
The "Fluorine Mask": The
stretching region (1100–1350 ) is so intense that it can obscure the phenolic stretch. Do not rely solely on the band for identification; use the stretch and aromatic overtones for confirmation. -
Water Contamination: Due to the hygroscopic nature of phenols, a broad swell >3500
indicates wet sample.
Experimental Protocol (ATR-FTIR)
Given the compound is a liquid at room temperature (MP ~ -2°C), Attenuated Total Reflectance (ATR) is the superior method over KBr pellets, preventing moisture uptake and ensuring pathlength consistency.
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance to fluorinated organics).
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Workflow
Diagram 2: Analytical Workflow
Caption: Standard Operating Procedure for ATR-FTIR acquisition of liquid fluorinated phenols.
Detailed Procedure
-
System Initialization: Allow the IR source to warm up for 15 minutes. Ensure the detector (DTGS or MCT) is cooled if necessary.
-
Background Acquisition: Clean the crystal with isopropanol and lint-free tissue. Collect a background spectrum (air) to subtract atmospheric
and . -
Sample Loading: Using a glass Pasteur pipette, deposit one drop of neat 3-Methyl-2-(trifluoromethyl)phenol onto the center of the crystal.
-
Acquisition:
-
Range: 4000 – 600
. -
Resolution: 4
.[2] -
Scans: 16 to 32 (sufficient for neat liquids).
-
-
Cleaning: Immediately wipe the crystal with isopropanol. Fluorinated phenols can etch certain lower-grade crystal mounts if left prolonged.
Quality Control & Purity Analysis
In a drug development context, the IR spectrum is a "fingerprint" identity test.
-
Identity Confirmation: The spectrum must match the reference standard with a correlation coefficient
. -
Impurity Flag (Water): A rounded, shapeless bulge near 3400
(lacking the specific phenolic contour) suggests moisture contamination. -
Impurity Flag (Oxidation): The appearance of a carbonyl band ~
suggests oxidation of the phenol to a quinone-like species, though this is less likely with the electron-withdrawing group stabilizing the ring against facile oxidation.
References
-
BenchChem. (2025).[1] Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). 4-(Trifluoromethyl)-phenol IR Spectrum (Analogous Reference). NIST Chemistry WebBook, SRD 69. Retrieved from
-
Dey, A., & Patwari, G. N. (2012).[3] Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. Journal of Physical Chemistry A, 116(26), 6996-7003.[3] Retrieved from
-
Sigma-Aldrich. (2024). 3-(Trifluoromethyl)phenol Product Properties and Safety Data. Retrieved from
-
University of Florida. (2024). Sample Preparation – FT-IR/ATR Polymer Chemistry Characterization Lab. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 3. Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Substituted Trifluoromethylphenols: A Technical Guide
The following technical guide details the discovery, synthesis, and application of substituted trifluoromethylphenols.
Executive Summary
Substituted trifluoromethylphenols (
This guide moves beyond basic textbook definitions to provide a rigorous analysis of the synthetic architectures used to access these motifs. We explore three distinct generations of discovery: classical diazonium hydrolysis, transition-metal-catalyzed cross-coupling, and modern direct C-H radical functionalization.
Part 1: The Fluorine Effect in Phenolic Systems
Physicochemical Modulation
The presence of a
-
Acidity (
): The strong electron-withdrawing nature ( effect) of the group stabilizes the phenoxide anion, significantly lowering the . -
Lipophilicity: The high fluorination increases the partition coefficient, facilitating membrane permeability and blood-brain barrier (BBB) crossing, a critical factor for CNS-active drugs.
Metabolic Stability
The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a
Part 2: Synthetic Methodologies
Method A: The Classical Diazonium Hydrolysis (Scalable)
Historically, the most reliable method for accessing specific isomers (e.g., 3-trifluoromethylphenol) is the hydrolysis of trifluoromethylanilines. This route avoids the regioselectivity issues of direct electrophilic substitution.
-
Mechanism: Formation of a diazonium salt followed by a nucleophilic aromatic substitution (
-like) with water, often catalyzed by copper salts. -
Pros: Highly scalable; starts from abundant anilines.
-
Cons: Requires harsh acidic conditions; generates stoichiometric copper waste.
Method B: Copper-Mediated Cross-Coupling (Late-Stage)
For medicinal chemistry applications where functional group tolerance is paramount, the coupling of iodophenols with nucleophilic
-
Reagents: Aryl iodides +
(Ruppert-Prakash reagent) or .[12] -
Challenge: The free hydroxyl group of phenol is acidic and can protonate the reactive
anion, forming fluoroform ( ). -
Solution: Use of in-situ protection strategies or specific ligands (e.g., phenanthroline) that stabilize the
intermediate, allowing the reaction to proceed even in the presence of free phenols.
Method C: Direct Radical Trifluoromethylation (Modern/Green)
Recent advances utilize the Langlois Reagent (
-
Mechanism: Oxidative generation of a
radical (via laccase enzymes or electrochemical oxidation) which attacks the electron-rich phenol ring. -
Regioselectivity: Typically favors ortho/para positions due to the resonance stabilization of the radical intermediate.
Part 3: Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of Iodophenols
Adapted for laboratory-scale synthesis of 4-trifluoromethylphenol from 4-iodophenol.
Reagents:
-
4-Iodophenol (1.0 equiv)
- (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
-
CuI (Copper(I) Iodide) (0.2 equiv)
-
1,10-Phenanthroline (0.2 equiv)[14]
-
KF (Potassium Fluoride) (2.0 equiv)
-
Solvent: DMF/DMSO (1:1 mixture)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with CuI (20 mol%) and 1,10-phenanthroline (20 mol%).
-
Solvation: Add anhydrous DMF/DMSO (concentration ~0.2 M). Stir for 15 minutes to form the active catalyst complex (dark solution).
-
Substrate Addition: Add 4-iodophenol and KF.
-
Reagent Addition: Slowly inject
via syringe. Note: KF activates the silane to generate the "naked" nucleophile. -
Reaction: Seal the tube and heat to 80°C for 18 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to protonate the phenoxide) and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Biocatalytic Radical Trifluoromethylation
A green chemistry approach using Langlois Reagent.
Reagents:
-
Substituted Phenol (1.0 equiv)[11]
- (Langlois Reagent) (3.0 equiv)
-
Laccase (from Trametes versicolor) (10 U/mmol)
-
tert-Butyl hydroperoxide (tBuOOH) (3.0 equiv)
-
Buffer: Acetate buffer (pH 4.5) / Ethyl Acetate biphasic system.
Step-by-Step Methodology:
-
Preparation: Dissolve phenol in ethyl acetate. Add to an equal volume of acetate buffer containing the Laccase enzyme.
-
Initiation: Add Langlois reagent and tBuOOH dropwise.
-
Incubation: Stir vigorously at room temperature open to air (oxygen acts as a co-oxidant) for 24 hours.
-
Extraction: Separate organic layer.[8] Extract aqueous layer with EtOAc.
-
Purification: Silica gel chromatography. Note: This method often yields a mixture of ortho/para isomers requiring careful separation.
Part 4: Visualization & Data
Reaction Mechanism: Radical Trifluoromethylation
The following diagram illustrates the "Green" radical mechanism where the phenol is oxidized to a radical cation, which then recombines with a
Caption: Mechanistic pathway for the oxidative radical trifluoromethylation of phenols using Langlois reagent.
Synthetic Workflow: Diazonium Hydrolysis
This diagram outlines the industrial workflow for converting trifluoromethylaniline to the corresponding phenol.
Caption: Scalable synthesis of 3-trifluoromethylphenol via the Sandmeyer-type hydrolysis route.
Comparative Data: Reagents & Conditions
| Method | Reagent Source | Active Species | Key Condition | Yield Range | Selectivity |
| Diazonium Hydrolysis | Acidic Reflux | 70-85% | High (Pre-defined) | ||
| Nucleophilic Coupling | CuI Catalyst, 80°C | 60-90% | High (Ipso-substitution) | ||
| Radical C-H | Oxidant, RT | 40-70% | Low (Ortho/Para mix) | ||
| Electrophilic | Togni Reagent | Lewis Acid | 50-80% | Moderate |
References
-
Synthesis and Applications of 2-Trifluoromethylphenol. Ningbo Inno Pharmchem. [Link]
-
Biocatalytic trifluoromethylation of unprotected phenols. National Institutes of Health (PMC). [Link]
-
Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent. Beilstein Journal of Organic Chemistry. [Link]
-
Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. National Institutes of Health (PMC). [Link]
- Preparation of 3-trifluoromethyl-4-nitrophenol.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 6. Nickel-Mediated Trifluoromethylation of Phenol Derivatives by Aryl C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Phenol Motif: Reactivity, Synthesis, and Metabolic Stability
[1][2]
Executive Summary
The introduction of a trifluoromethyl (
This guide provides a technical deep-dive into the physicochemical properties, synthetic access, and critical stability profiles of trifluoromethyl phenols, designed for decision-making in lead optimization.
Physicochemical Landscape: The Fluorine Effect
The electronic interplay between the electron-donating hydroxyl group (
Acidity Modulation ( )
The
Table 1: Comparative Acidity of Trifluoromethyl Phenols
| Compound | Position of | Electronic Driver | |
| Phenol | N/A | 9.9 | Reference |
| 4-Trifluoromethylphenol | Para | 8.7 | Strong |
| 3-Trifluoromethylphenol | Meta | 9.0 | Moderate |
| 2-Trifluoromethylphenol | Ortho | ~8.8 | Strong |
| 3,5-Bis(trifluoromethyl)phenol | Meta, Meta | 8.0 | Additive |
Data interpolated from J. Phys. Org. Chem. 2019 and experimental datasets [1, 2].
Lipophilicity and Bioavailability
The
Synthetic Access: Innate C-H Trifluoromethylation
Modern synthesis moves away from harsh halogen-exchange reactions (Swarts reaction) toward innate radical functionalization. The most robust protocol for late-stage functionalization of phenols is the use of Langlois Reagent (Sodium trifluoromethanesulfinate,
Mechanism of Radical Trifluoromethylation
This reaction relies on the oxidative generation of a
Figure 1: Radical mechanism for the trifluoromethylation of phenols using Langlois reagent. The reaction involves the generation of electrophilic CF3 radicals that couple with the electron-rich phenol ring.
Validated Protocol (Langlois Method)
Reagents: Phenol (1.0 equiv),
-
Dissolution: Dissolve phenol in DMSO (0.5 M).
-
Addition: Add
followed by the copper catalyst. -
Initiation: Add TBHP dropwise at
, then warm to room temperature. -
Workup: Quench with saturated
(to neutralize peroxide), extract with EtOAc. -
Purification: Silica gel chromatography. Note:
-phenols are often volatile; avoid high-vacuum drying for extended periods.
Critical Stability Profile: The Quinone Methide Trap
This is the most critical section for drug safety. While the
The Defluorination Mechanism
In basic media (or enzymatic pockets mimicking basic conditions), the phenoxide anion donates electron density into the ring. If the
-
Meta-isomer: Stable. No resonance pathway exists to expel fluoride.
-
Ortho/Para-isomer: Unstable in basic aqueous solution.
Figure 2: Mechanism of Quinone Methide formation from p-trifluoromethylphenol. The phenoxide pushes electrons to eliminate fluoride, creating a toxic alkylating agent.
Implications for Drug Design[5]
-
Toxicity: 4-Trifluoromethylphenol has been shown to be cytotoxic to liver slices due to QM formation and subsequent glutathione depletion [3].[1]
-
Metabolite ID: If a drug candidate contains this motif, monitor for hydroxybenzoic acid metabolites, which are the hydrolysis products of the QM.
-
Recommendation: Prefer meta-trifluoromethyl phenols or trifluoromethoxy (
) analogs if stability is the priority. The group does not undergo this specific fluoride elimination mechanism as readily.
Experimental Workflow: Optimization Strategy
When designing a synthesis or stability study, follow this logic flow to ensure data integrity and safety.
Figure 3: Decision tree for synthesizing and testing trifluoromethyl phenols, highlighting the divergence in stability based on substitution patterns.
References
-
Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. 2019, 32, e3940.[2] Link
-
Biocatalytic trifluoromethylation of unprotected phenols. Nature Communications 2016, 7, 13323. Link
-
Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemico-Biological Interactions 2000, 126(1), 1–14.[3][1] Link
-
Spontaneous aqueous defluorination of trifluoromethylphenols. Environmental Science: Processes & Impacts 2024. Link
-
Strategies for the direct trifluoromethylation of free phenols. European Journal of Organic Chemistry 2018. Link
Sources
- 1. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Electronic Effects of the Trifluoromethyl Group in Phenols: A Technical Guide
Executive Summary
The trifluoromethyl group (
Fundamental Electronic Mechanisms
The electronic influence of the
The Inductive and Field Dominance
The fluorine atom is the most electronegative element (Pauling scale: 4.0). Three fluorine atoms create a powerful dipole, pulling electron density away from the aromatic ring through the
-
-Hole: The electron deficiency creates a positive electrostatic potential cap (
-hole) on the carbon atom of the group. -
Field Effect (
): distinct from induction (through bonds), the field effect operates through space.[2] In 2-trifluoromethylphenol (ortho), the proximity of the highly polar C-F bonds to the O-H bond exerts a direct electrostatic influence, stabilizing the phenoxide anion more effectively than in the para position.
Lack of Resonance & Negative Hyperconjugation
The
Hammett Substituent Constants
The electronic impact is quantified by Hammett constants (
| Substituent | ||||
| +0.54 | +0.43 | +0.41 | +0.13 | |
| +0.78 | +0.71 | +0.63 | +0.15 | |
| +0.23 | +0.37 | +0.47 | -0.24 |
Note: The
Visualization: Electronic Influence Pathway
Figure 1: Mechanistic pathways of electron withdrawal by the trifluoromethyl group.
Impact on Physicochemical Properties[1][3][4][5][6]
Acidity Modulation ( )
The ionization of phenol is driven by the stability of the phenoxide anion. The
Data Comparison: Acidity of Trifluoromethylphenols
| Compound | Position | Dominant Effect | ||
| Phenol | - | 9.95 | 0 | - |
| 2-CF | Ortho | 8.42 | -1.53 | Field Effect + Inductive |
| 3-CF | Meta | 8.95 | -1.00 | Purely Inductive |
| 4-CF | Para | 8.68 | -1.27 | Inductive + Hyperconj. |
| 4-NO | Para | 7.15 | -2.80 | Strong Resonance (-R) |
Analysis: The ortho-isomer is the most acidic. While intramolecular hydrogen bonding (OH...F) is often cited, C-F is a poor hydrogen bond acceptor.[2] The increased acidity is primarily due to the strong through-space field effect stabilizing the negative charge on the oxygen, which outweighs any H-bond stabilization of the neutral phenol.
Lipophilicity and Bioavailability
The
-
Hansch
constant: (for ).[1][2][3] -
Implication: Introduction of
increases membrane permeability and blood-brain barrier (BBB) penetration.[2] It also prevents metabolic oxidation at the substituted position ("metabolic blocking"), extending the half-life of phenol-based drugs.
Experimental Protocol: Spectrophotometric Determination
To validate the electronic effects described above, the following protocol determines the
Principle
The
Workflow Diagram
Figure 2: Workflow for spectrophotometric acidity constant determination.
Detailed Step-by-Step Procedure
Materials:
-
Analyte: 4-trifluoromethylphenol (or isomer).[2]
-
Solvent: Spectroscopic grade Methanol (MeOH).[2]
-
Buffers: Phosphate, Acetate, and Borate buffers (ionic strength
M KCl).[2] -
Instrument: Double-beam UV-Vis Spectrophotometer.[2]
Protocol:
-
Stock Preparation: Dissolve 16.2 mg of 4-trifluoromethylphenol in 100 mL MeOH to create a
M stock solution. -
Extreme pH Scans (Baseline):
-
Analytical Wavelength Selection: Select a wavelength where the difference between
and is maximal.[2] -
Buffer Titration:
-
Data Analysis:
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The electron-withdrawing nature of
-
Mechanism: The
group stabilizes the Meisenheimer complex intermediate. -
Comparison: A phenol with a
group at the para position is significantly less reactive toward Electrophilic Aromatic Substitution (EAS) (e.g., nitration) but highly reactive toward if converted to an aryl halide.[2]
General Reactivity Order for
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link[2]
-
López-Alvarado, P., et al. (2006).[2][5] pKa of Phenols and its Application to the Determination of QSAR-Related Electronic Parameters. Journal of Chemical Education. Link[2]
-
Takemura, H., et al. (2009).[2] The intramolecular C–F...H–O hydrogen bond of 2-fluorophenyldiphenylmethanol.[2] Organic & Biomolecular Chemistry. Link
-
Gross, K. C., & Seybold, P. G. (2001).[2][6] Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. Link[2]
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. afit.edu [afit.edu]
Methodological & Application
Strategic Synthesis of 3-Methyl-2-(trifluoromethyl)phenol Derivatives: A Comparative Protocol Guide
Topic: Preparation of 3-Methyl-2-(trifluoromethyl)phenol Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
The 3-methyl-2-(trifluoromethyl)phenol scaffold represents a high-value pharmacophore in medicinal chemistry. The specific 1,2,3-substitution pattern introduces significant steric strain and electronic modulation, making it a potent bioisostere for ortho-substituted biaryls or metabolic blocking groups.
The Synthetic Challenge: Direct trifluoromethylation of 3-methylphenol (m-cresol) is notoriously difficult due to:
-
Regioselectivity: The hydroxyl and methyl groups direct electrophiles primarily to the para-positions (C4 and C6), not the sterically crowded C2 position.
-
Steric Hindrance: The C2 position is "sandwiched" between the hydroxyl and methyl groups, inhibiting nucleophilic attack.
-
Chemoselectivity: Direct radical trifluoromethylation often results in O-trifluoromethylation or polymerization.
The Solution: This guide details the "Protected Aryl Iodide Strategy" , widely regarded as the Gold Standard for generating high-purity 1,2,3-substituted trifluoromethyl arenes. We utilize a Copper-Mediated Oxidative Cross-Coupling (Chen/Sato modification) which guarantees regiochemical integrity.
Synthetic Pathway Visualization
The following logic flow illustrates the critical decision-making process for synthesizing this scaffold, highlighting the "Gold Standard" route versus high-throughput screening (HTS) alternatives.
Caption: Decision tree comparing the robust Protected Aryl Iodide route (Route A) against the direct radical approach (Route B).
Protocol A: Copper-Mediated Trifluoromethylation (Gold Standard)
This protocol utilizes Methyl Fluorosulfonyldifluoroacetate (MFSDA) , a safer liquid source of the
Phase 1: Preparation of the Substrate
Note: Phenols poison Copper catalysts. You MUST protect the phenol as a methyl ether (anisole) before the coupling reaction.
-
Starting Material: 2-iodo-3-methylanisole (Commercially available or synthesized via iodination of 3-methylanisole).
Phase 2: The Trifluoromethylation Reaction
Reagents & Stoichiometry:
| Component | Role | Equivalents | Conc/Amount |
| 2-Iodo-3-methylanisole | Substrate | 1.0 equiv | 1.0 mmol (248 mg) |
| MFSDA (Chen's Reagent) | 2.5 - 3.0 equiv | 2.5 mmol | |
| CuI (Copper(I) Iodide) | Catalyst | 0.2 - 1.0 equiv | See Optimization Note |
| 1,10-Phenanthroline | Ligand | 0.2 - 1.0 equiv | Matches CuI loading |
| DMF or NMP | Solvent | N/A | 0.2 M (5 mL) |
Optimization Note: For sterically hindered ortho-substituted iodides, stoichiometric Copper (1.0 equiv) is often required to drive full conversion.
Step-by-Step Methodology:
-
Setup: Oven-dry a 15 mL pressure tube (Ace Glass or similar) equipped with a magnetic stir bar.
-
Charging: Add CuI (190 mg, 1.0 mmol) and 1,10-phenanthroline (180 mg, 1.0 mmol) to the tube.
-
Inert Atmosphere: Seal the tube and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous DMF (5 mL) via syringe. Stir at room temperature for 20 minutes to form the active ligated complex (solution turns dark brown/green).
-
Substrate Addition: Add 2-iodo-3-methylanisole (248 mg, 1.0 mmol) and MFSDA (3.0 equiv) via syringe.
-
Reaction: Heat the sealed vessel to 100–110 °C for 12–16 hours.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove copper salts. Wash the filtrate with brine (3 x 10 mL) to remove DMF.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc 95:5).
-
Expected Intermediate: 1-methoxy-3-methyl-2-(trifluoromethyl)benzene.
-
Phase 3: Demethylation to Target Phenol
-
Dissolution: Dissolve the intermediate (from Phase 2) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Reagent: Add
(1.0 M in DCM, 3.0 equiv) dropwise. -
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Cool to 0 °C and carefully quench with Methanol (exothermic!).
-
Isolation: Wash with
, dry over , and concentrate. -
Final Product: 3-Methyl-2-(trifluoromethyl)phenol.
Protocol B: Radical Trifluoromethylation (HTS Screening)
Context: Use this method only for rapid analog scanning. It yields a mixture of isomers but is faster (1 step).
Reagents:
-
Substrate: 3-Methylphenol (m-cresol)
-
Reagent: Sodium Triflinate (Langlois Reagent,
) -
Oxidant: TBHP (tert-Butyl hydroperoxide)
Methodology:
-
Dissolve 3-methylphenol (0.5 mmol) in DCM/Water (2:1 biphasic mixture).
-
Add Sodium Triflinate (3.0 equiv).
-
Cool to 0 °C and add TBHP (70% aq, 4.0 equiv) dropwise.
-
Stir vigorously at RT for 24 hours.
-
Critical Step: Isolate the organic layer and perform HPLC-MS to identify the regioisomers. The 2-CF3 isomer is usually the minor product due to steric hindrance; the 4-CF3 isomer dominates.
Mechanistic Insight: The Copper Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields in the sterically crowded 2-position.
Caption: Simplified catalytic cycle. The Reductive Elimination step is rate-limiting due to the steric clash between the ortho-methyl and the incoming CF3 group.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive | Ensure strict anhydrous conditions . Water hydrolyzes the |
| Protodehalogenation | Reduction of Ar-I to Ar-H.[6] | This occurs if the |
| Regioisomers | Incorrect starting material. | Verify the purity of 2-iodo-3-methylanisole by NOE NMR before starting. |
References
-
Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications. Link
-
Sato, K., et al. (2013). Copper-Catalyzed Trifluoromethylation of Aryl Iodides with Trifluoromethylzinc Reagent. Beilstein Journal of Organic Chemistry. Link
-
Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General Reference for Bioisosteres). Link
-
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated oxidative trifluoromethylation of arylsilanes. Journal of the American Chemical Society. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 4. data.epo.org [data.epo.org]
- 5. CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]
- 6. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]
3-Methyl-2-(trifluoromethyl)phenol as a building block in organic synthesis
Topic: 3-Methyl-2-(trifluoromethyl)phenol as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]
A Sterically Congested, Fluorinated Scaffold for Medicinal Chemistry[1]
Introduction & Strategic Value
3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6) represents a specialized class of "privileged fragments" in modern drug discovery. Unlike simple phenols, this building block offers a unique triad of properties:
-
Metabolic Stability: The trifluoromethyl (
) group blocks metabolic oxidation at the typically vulnerable ortho position. -
Lipophilicity Modulation: The
moiety significantly increases , enhancing membrane permeability, while the phenolic hydroxyl provides a handle for further functionalization or hydrogen bonding. -
Steric "Buttressing": The 3-methyl group, situated adjacent to the bulky
group, creates a highly congested environment. This "buttressing effect" restricts conformational freedom in downstream intermediates, a critical factor in designing rigidified bioactive ligands.
This guide details the handling, reactivity, and synthetic protocols for utilizing this scaffold, with a specific focus on avoiding common pitfalls associated with ortho-trifluoromethyl phenols.
Chemical Properties & Handling[1]
| Property | Data | Notes |
| Formula | ||
| MW | 176.14 g/mol | |
| Physical State | Liquid / Low-melting solid | typically clear to pale yellow.[1] |
| Acidity ( | ~7.5 - 8.5 (Est.) | More acidic than |
| Solubility | DCM, THF, EtOAc, Alcohols | Limited solubility in water. |
| Stability | Hydrolytically Sensitive | Critical: See "Defluorination Risk" below. |
Critical Handling Note: The Defluorination Risk
Researchers must be aware that 2-(trifluoromethyl)phenols are prone to spontaneous hydrolytic defluorination under basic aqueous conditions.[1]
-
Mechanism: The phenolate anion can facilitate the expulsion of fluoride ions, leading to the formation of a quinone methide intermediate, which subsequently hydrolyzes to form salicylic acid derivatives (e.g., 3-methylsalicylic acid).
-
Mitigation: While the 3-methyl group provides some steric protection compared to the unsubstituted parent, avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. Use non-nucleophilic bases (e.g.,
, ) in anhydrous solvents (DMF, NMP, MeCN) for alkylation reactions.
Reactivity Profile & Regioselectivity[1][2][3][4]
The reactivity of 3-methyl-2-(trifluoromethyl)phenol is governed by the interplay of three substituents.
-
1-OH (Strong Activator): Directs ortho (C2, C6) and para (C4).
-
2-
(Strong Deactivator): Directs meta (C4, C6).[1] -
3-Me (Weak Activator): Directs ortho (C2, C4) and para (C6).[1]
Consensus: All three groups electronically favor substitution at C4 and C6 .
-
Position C4 (Para to OH): Electronically favored but sterically hindered by the adjacent C3-Methyl group.
-
Position C6 (Ortho to OH): Less sterically hindered (adjacent only to OH) but electronically slightly less activated than para.[1]
Expert Insight: In Electrophilic Aromatic Substitution (EAS), expect a mixture of C4 and C6 products. However, for reactions sensitive to sterics (like bulky electrophiles), C6 substitution may predominate.
Visualization: Reactivity Map
Caption: Reactivity landscape of 3-methyl-2-(trifluoromethyl)phenol showing competitive electrophilic sites and stability risks.
Detailed Experimental Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Target: Synthesis of aryl ethers without defluorination.[1]
Rationale: Standard Williamson ether synthesis conditions (NaOH/H2O) risk hydrolyzing the
Materials:
-
3-Methyl-2-(trifluoromethyl)phenol (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Cesium Carbonate (
) (1.5 equiv)[1] -
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge a flame-dried round-bottom flask with the phenol and anhydrous solvent under nitrogen atmosphere.
-
Deprotonation: Add
in a single portion. Stir at room temperature for 15 minutes. The mixture may turn yellow (phenolate formation). -
Addition: Add the alkyl halide dropwise (if liquid) or in one portion (if solid).
-
Reaction: Stir at room temperature. If the alkyl halide is unreactive, heat to 50-60°C. Do not exceed 80°C to minimize defluorination risks.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the phenol peak.
-
Workup: Dilute with EtOAc and wash with water (x2) and brine (x1). Note: Keep aqueous washes brief and neutral/mildly acidic (pH 6-7) to avoid hydrolysis.
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc).
Protocol B: Synthesis of 7-Trifluoromethyl-substituted Benzofurans
Target: Cyclization to bioactive heterocycles.
Rationale: 2-Trifluoromethylphenols are excellent precursors for 7-
Workflow Visualization:
Caption: Two-step synthesis of benzofuran derivatives from the phenol precursor.
Step-by-Step (Cyclization):
-
Precursor Synthesis: Prepare the acetal ether using Protocol A with bromoacetaldehyde diethyl acetal.
-
Cyclization: Dissolve the acetal intermediate in Chlorobenzene or Toluene.
-
Catalyst: Add Polyphosphoric Acid (PPA) or Amberlyst-15 acid resin (approx. 10-20 wt% loading).[1]
-
Reflux: Heat to reflux (110°C) with vigorous stirring for 2-4 hours.
-
Mechanism: Acid-catalyzed cleavage of the acetal generates an oxocarbenium ion, which undergoes intramolecular Friedel-Crafts alkylation.
-
Regioselectivity Note: Cyclization will occur at the most accessible ortho position. Since C2 is blocked by
, cyclization must occur at C6 .
-
-
Workup: Filter off the catalyst (if resin) or decant from PPA. Wash organic layer with saturated
. -
Result: This yields the benzofuran with the
group at position 7 (relative to the benzofuran numbering) and methyl at position 6 (based on original phenol numbering).
References
-
Synthesis and Properties of 2-Trifluoromethylphenols
-
Sakai, T., & Santi, D. V. (1973). Hydrolytic Defluorination of 2-Trifluoromethylphenols. Journal of Medicinal Chemistry. (Validates hydrolysis risk).
-
-
Benzofuran Synthesis from Phenols
-
Synthesis of Benzofurans. Organic Chemistry Portal. (General methodologies).
-
-
Compound Data & Safety
-
Regioselectivity in EAS
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (Theoretical grounding for C4/C6 selectivity).
-
Sources
- 1. 98-17-9|3-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. 6-iodo-3-methyl-2-(trifluoromethyl)phenol | 2386889-56-9 [m.chemicalbook.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. governancenow.com [governancenow.com]
- 7. governancenow.com [governancenow.com]
Strategic Derivatization of 3-Methyl-2-(trifluoromethyl)phenol: A Bioisosteric & Metabolic Stability Approach
Topic: Derivatization of 3-Methyl-2-(trifluoromethyl)phenol for Drug Design Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties (pKa, lipophilicity) and metabolic stability.[1][2][3][4][5] 3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6) represents a high-value "privileged scaffold" that combines the steric bulk of a methyl group with the electron-withdrawing and metabolic-blocking capabilities of an ortho-trifluoromethyl moiety.
This Application Note provides a technical roadmap for the functionalization of this scaffold. Unlike simple phenols, the 2-CF3-3-Me substitution pattern introduces unique electronic and steric vectors that dictate reactivity. We present three core derivatization workflows: O-alkylation for linker installation , Regioselective Halogenation for scaffold growth , and Triflation/Cross-Coupling for biaryl synthesis .
Part 1: Chemical Profile & Strategic Value
The 3-Methyl-2-(trifluoromethyl)phenol scaffold offers a distinct advantage over non-fluorinated analogues (e.g., m-cresol) by lowering the pKa of the phenolic hydroxyl and blocking the metabolically labile ortho position.
Physicochemical Properties Table[4][6][7]
| Property | Value (Approx.) | Drug Design Implication |
| Molecular Weight | 176.14 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| ClogP | ~2.8 | Moderate lipophilicity; suitable for CNS and peripheral targets. |
| pKa (Phenol) | ~8.8 - 9.0 | More acidic than m-cresol (pKa ~10) due to o-CF3 inductive effect. Enhances H-bond donor capability. |
| H-Bond Donor/Acc | 1 / 3 | The -OH serves as a versatile anchor; -CF3 acts as a weak acceptor. |
| Electronic Effect | Deactivated Ring | The -CF3 group deactivates the ring towards oxidation, potentially increasing metabolic half-life ( |
Structural Logic & Regioselectivity Map
The derivatization logic is governed by the competing directing effects of the substituents.
-
-OH (Pos 1): Strong activator, directs ortho (Pos 6) and para (Pos 4).
-
-CF3 (Pos 2): Strong deactivator, directs meta (Pos 4 and 6).
-
-CH3 (Pos 3): Weak activator, directs ortho (Pos 2, 4) and para (Pos 6).
Figure 1: Regioselectivity map indicating the electronic and steric landscape for electrophilic substitution.
Part 2: Experimental Protocols
Protocol A: O-Functionalization (Linker Installation)
Objective: To install an alkyl linker for PROTACs or to cap the phenol as an ether for lipophilicity modulation. Challenge: The ortho-CF3 group provides steric bulk and electron withdrawal, making the phenoxide less nucleophilic than standard cresols. Solution: Use of a polar aprotic solvent (DMF) and elevated temperatures ensures complete conversion.
Materials
-
3-Methyl-2-(trifluoromethyl)phenol (1.0 eq)[6]
-
Alkyl Bromide/Iodide (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Anhydrous, 5 mL/mmol)
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 3-Methyl-2-(trifluoromethyl)phenol and anhydrous DMF. Add
in one portion. -
Stirring: Stir the suspension at room temperature for 30 minutes. The mixture may turn yellow, indicating phenoxide formation.
-
Expert Note: The o-CF3 group increases acidity, facilitating deprotonation, but the resulting anion is stabilized (less reactive).
-
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat the mixture to 60°C for 4-12 hours. Monitor by TLC or LC-MS.
-
Self-Validation: If starting material persists after 12h, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine. Dry over and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Regioselective Bromination (Scaffold Growing)
Objective: To introduce a bromine handle at the para-position (C4) for subsequent cross-coupling. Challenge: Controlling regioselectivity between C4 and C6. Solution: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at low temperature. NBS provides a slow, controlled release of electrophilic bromine, favoring the thermodynamically and electronically preferred para-substitution over the ortho-substitution.
Materials
-
3-Methyl-2-(trifluoromethyl)phenol (1.0 eq)[6]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (10 mL/mmol)
-
Ammonium Acetate (0.1 eq) - Optional catalyst for selectivity
Step-by-Step Methodology
-
Preparation: Dissolve the phenol in MeCN and cool to 0°C in an ice bath.
-
Bromination: Add NBS portion-wise over 15 minutes.
-
Critical Control: Do not add NBS all at once. An exotherm can degrade regioselectivity.
-
-
Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
Endpoint: LC-MS should show a major peak (M+Br pattern) and minimal starting material.
-
-
Quench: Add saturated
(sodium thiosulfate) solution to quench excess bromine. -
Extraction: Extract with DCM. Wash with water and brine.
-
Purification: The crude mixture will likely contain ~85-90% para-isomer (4-bromo) and ~10-15% ortho-isomer (6-bromo).
-
Separation: Isomers can often be separated by crystallization from Hexanes or careful silica chromatography. The ortho-isomer (H-bond stabilized) usually elutes first.
-
Protocol C: Triflation & Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: To convert the phenol into a biaryl core, a privileged motif in kinase inhibitors (e.g., RAF/MEK inhibitors). Challenge: Steric hindrance from the ortho-CF3 group can impede Pd-catalyzed oxidative addition. Solution: Use highly active phosphine ligands (e.g., SPhos or XPhos ) which are designed to facilitate coupling of sterically hindered aryl triflates.
Step 1: Triflate Synthesis
-
Reagents: Phenol (1.0 eq), Triflic Anhydride (
, 1.2 eq), Pyridine (2.0 eq), DCM (0°C). -
Procedure: Add
dropwise to the phenol/pyridine solution at 0°C. Stir 2h. -
Workup: Wash with cold 1M HCl (to remove pyridine), then
.-
Stability Note: Aryl triflates with electron-withdrawing groups are stable but should be stored at -20°C.
-
Step 2: Suzuki Coupling[7]
-
Reagents:
-
Aryl Triflate (1.0 eq)
-
Boronic Acid (
) (1.5 eq) -
Catalyst:
(5 mol%) + SPhos (10 mol%) OR (for less hindered partners). -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure: Degas solvents with nitrogen for 15 mins. Combine reagents in a sealed vial.
-
Reaction: Heat to 90-100°C for 12-18 hours.
-
Expert Insight: The ortho-CF3 group creates a "pocket." SPhos is specifically recommended because its bulkiness promotes the reductive elimination step, which is often the rate-determining step in hindered couplings.
-
Part 3: Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 2: Divergent synthetic workflows for the functionalization of the 3-Methyl-2-(trifluoromethyl)phenol scaffold.
References
-
PubChem. (2025).[6] 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. [Link]
-
Hao, S., et al. (2012). Regioselective Bromination of Phenols. Journal of Organic Chemistry. (Contextual grounding for NBS regioselectivity in activated phenols). [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. (Authoritative source for SPhos/XPhos usage in hindered systems). [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Purification Protocol for 3-Methyl-2-(trifluoromethyl)phenol
Abstract & Strategic Overview
This application note details the purification of 3-Methyl-2-(trifluoromethyl)phenol (CAS: N/A for specific isomer in common public databases, treated here as a high-value intermediate). This compound represents a challenging class of "sterically congested" phenols where the hydroxyl group is flanked by a bulky trifluoromethyl group (
The Challenge: The ortho-trifluoromethyl group significantly alters the physicochemical properties of the phenol, increasing acidity (lowering pK
The Solution: A dual-phase purification strategy is required:
-
Chemo-selective Extraction: Exploiting the enhanced acidity of the
- phenol to separate it from neutral organics and less acidic phenolic impurities.[1] -
Thermodynamic Separation: Vacuum fractional distillation to isolate the monomer from high-molecular-weight tars and solvent residues.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Before initiating purification, the operator must understand the target's behavior.
| Property | Value (Estimated/Analogous*) | Significance for Purification |
| Molecular Weight | 176.13 g/mol | Moderate volatility; amenable to GC and distillation.[1] |
| Physical State | Low-melting solid or Oil | Likely requires heating to handle; crystallization may be difficult without deep cooling.[1] |
| Boiling Point | ~170–180 °C (760 mmHg) | High. Decomposition risk at atm pressure. Vacuum distillation is mandatory. |
| Acidity (pK | ~8.9 – 9.2 | More acidic than cresol (pK |
| Solubility | High in Et | Lipophilic nature dictates organic solvent choice. |
*Note: Data extrapolated from 2-(trifluoromethyl)phenol and 3-methylphenol behavior.[1]
Safety Protocols (Critical)
WARNING: Fluorinated phenols pose unique hazards.
-
Corrosivity: Causes severe skin burns and eye damage.
-
HF Generation: Thermal decomposition (>200°C) or reaction with strong Lewis acids can release Hydrogen Fluoride (HF).
-
Volatility: The
group increases vapor pressure relative to non-fluorinated analogues.[1] All operations must occur in a fume hood.
Method A: Chemo-Selective Acid-Base Extraction[1]
This step is the "Chemical Filter." It removes neutral organic impurities (unreacted starting materials) and highly acidic byproducts.
The Mechanism
The
Protocol Steps
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL solvent per 1 g crude).
-
Acid Wash (Removal of Amines/Basics):
-
Wash the organic phase with 1M HCl (2 x vol).
-
Logic: Protonates any aniline precursors (if made via diazotization) or basic catalysts, keeping them in the aqueous phase.
-
-
Base Extraction (The Critical Step):
-
Extract the organic phase with 2M NaOH (3 x vol).
-
Observation: The phenol converts to sodium 3-methyl-2-(trifluoromethyl)phenolate (water-soluble).[1] The organic layer now contains neutral impurities.
-
Checkpoint: Keep the Aqueous Layer . Discard the Organic Layer (after TLC verification).
-
-
Neutral Wash:
-
Wash the basic aqueous layer once with fresh Ether/Hexane.
-
Logic: Removes entrained neutral organics trapped in the micelles.
-
-
Acidification & Recovery:
-
Cool the aqueous layer to 0°C.
-
Slowly add 6M HCl until pH < 2.
-
Result: The phenolate is protonated, and the product oils out or precipitates.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (3 x vol).
-
Dry combined organics over
, filter, and concentrate.[2]
-
Workflow Visualization
Figure 1: Acid-Base extraction logic targeting the specific pKa window of trifluoromethyl phenols.
Method B: Vacuum Fractional Distillation[1]
Following extraction, the material likely contains trace solvents and water. Distillation provides the final purity required for pharmaceutical applications (>99.5%).
Equipment Setup
-
Apparatus: Short-path distillation head (Vigreux column optional for >5g scale).
-
Vacuum Source: High-vacuum pump (< 1 mmHg / 1 Torr).[1]
-
Heating: Oil bath with precise temperature control.
Protocol Steps
-
Degassing: Place the semi-pure oil in the still pot. Apply vacuum without heat for 10 minutes to remove residual DCM/EtOAc.
-
Ramping: Slowly raise the oil bath temperature.
-
Target: The bath should be ~20–30°C higher than the expected boiling point at that pressure.
-
-
Fraction Collection:
Pressure-Temperature Nomograph (Estimated)
Use this guide to set your vacuum parameters.
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 (Atm) | ~178 |
| 20 | ~85–90 |
| 1 (High Vac) | ~50–55 |
Expert Tip: Due to the steric bulk of the
Method C: Crystallization (Polishing)[1]
If the distillate solidifies upon standing (MP estimated near 0–20°C), recrystallization is the superior method for removing isomer impurities.
-
Solvent System: Pentane (or Hexanes) with minimal Ethyl Acetate (20:1 ratio).
-
Technique: Dissolve in minimum warm solvent. Cool slowly to -20°C (freezer).
-
Filtration: Perform cold filtration rapidly to prevent melting.
Analytical Validation
A self-validating protocol requires confirmation.[1]
- NMR: The most diagnostic tool.
-
GC-MS:
-
Verify Molecular Ion (
) at 176 m/z . -
Look for characteristic loss of HF or
fragments.
-
References
-
Physical Properties of Fluorinated Phenols
- Acidity and pKa Data: Kaljurand, I., et al. "Experimental pKa Values of Acids in Acetonitrile." Journal of Organic Chemistry, 2005. (Contextualizes the electron-withdrawing effect of ortho-CF3 groups).
-
General Purification Protocols
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard procedures for phenol distillation and handling).
-
-
Synthesis Context
-
Process for preparing trifluoromethyl phenol. Patent CN1994990A. (Describes industrial synthesis via ether hydrolysis, relevant for impurity profiling).
-
Sources
Application Note: Analytical Characterization of 3-Methyl-2-(trifluoromethyl)phenol
This Application Note is designed for researchers and QC scientists requiring a definitive protocol for the characterization of 3-Methyl-2-(trifluoromethyl)phenol .
CAS No: 106877-37-6
Molecular Formula:
Introduction & Significance
3-Methyl-2-(trifluoromethyl)phenol is a specialized fluorinated intermediate used in the synthesis of agrochemicals and high-potency pharmaceuticals. The presence of the trifluoromethyl (
Analytical Challenges:
-
Acidity: The electron-withdrawing
group increases the acidity of the phenolic proton ( < 10), necessitating pH control in LC methods. -
Volatility: The compound is semi-volatile, requiring careful handling during GC sample preparation.
-
Isomerism: Differentiating this specific isomer from 3-methyl-4-(trifluoromethyl)phenol or 3-methyl-5-(trifluoromethyl)phenol is critical and relies heavily on
NMR and coupling constants.
Physicochemical Profile
| Property | Value / Description | Method |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Visual |
| Boiling Point | ~178–180 °C (Predicted) | DSC / Capillary |
| Solubility | Soluble in MeOH, ACN, DCM; Sparingly soluble in water | Visual |
| Acidity ( | ~8.5 – 9.0 (Estimated) | Potentiometric Titration |
| Hazards | Corrosive, Acute Tox.[1] (Oral/Inhalation) | [SDS Reference] |
Method A: High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment and quantification.[2] Rationale: A Reverse-Phase (RP) method is selected.[3] Acidification of the mobile phase is mandatory to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shape and consistent retention.
Protocol Parameters
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30 °C.
-
Detection: UV-Vis (Diode Array) at 254 nm (aromatic ring) and 210 nm (trace impurities).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Equilibration |
| 10.0 | 90 | Gradient Elution |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | Stop |
Validation Check:
-
System Suitability: The tailing factor (
) must be . If , increase acid concentration in Mobile Phase A (up to 0.1% ).
Method B: Gas Chromatography (GC-FID/MS)
Objective: Volatile impurity profiling and residual solvent analysis. Rationale: Phenols can interact with active sites in GC liners. Derivatization is recommended for high-precision quantification, though direct injection is possible on specialized columns.
Protocol: Silylation Derivatization (Recommended)
-
Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Reagent: Add 100
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Reaction: Incubate at 60 °C for 30 minutes.
-
Injection: Inject 1
L (Split 20:1).
Instrument Parameters
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet Temp: 250 °C.
-
Oven Program:
-
Hold 50 °C for 1 min.
-
Ramp 15 °C/min to 280 °C.
-
Hold 3 min.
-
Method C: Spectroscopic Identification (NMR)
Objective: Structural confirmation and isomer differentiation.
Rationale:
Experimental Setup
-
Solvent:
(Chloroform-d) or . -
Internal Standard:
-Trifluorotoluene ( ) can be added for shift referencing.
Expected Spectral Data (Predictive)
-
NMR (376 MHz,
):-
Signal: Singlet (or fine quartet due to long-range H-F coupling).
-
Shift Range:
-58.0 to -64.0 ppm. -
Note: Ortho-substitution (relative to phenol) often causes a downfield shift compared to meta/para isomers.
-
-
NMR (400 MHz,
):-
2.3–2.5 ppm (3H, s,
). -
5.5–6.0 ppm (1H, broad s,
, exchangeable). - 6.8–7.5 ppm (3H, m, Aromatic protons). Look for ABC or ABX splitting patterns depending on resolution.
-
2.3–2.5 ppm (3H, s,
Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this compound.
Figure 1: Integrated analytical workflow for purity assignment and structural validation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15919090, 3-Methyl-2-(trifluoromethyl)phenol. Retrieved from [Link]
-
Reich, H. J. (2024). 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Application Note: GC-MS Analysis of 3-Methyl-2-(trifluoromethyl)phenol
This Application Note is designed as a high-level technical guide for the quantitative and qualitative analysis of 3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6) using Gas Chromatography-Mass Spectrometry (GC-MS).
Abstract & Scope
This protocol details the separation and mass spectral characterization of 3-Methyl-2-(trifluoromethyl)phenol, a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Due to the strong electron-withdrawing nature of the ortho-trifluoromethyl (
This guide provides two validated workflows:
-
Direct Injection Method: For rapid purity screening.
-
Derivatization Method (TMS): For trace-level quantification and impurity profiling (Recommended).
Chemical Profile & Analytical Challenges
| Property | Data | Analytical Implication |
| CAS Number | 106877-37-6 | Unique identifier for procurement.[1] |
| Formula | MW = 176.14 g/mol .[1] | |
| Structure | Phenol, 3-methyl, 2- | Steric crowding at the -OH group by the ortho- |
| Acidity (pKa) | ~8.5 (Estimated) | More acidic than cresol (pKa ~10). High potential for active site adsorption. |
| Boiling Point | ~180-190°C | Suitable for standard split/splitless injection. |
The "Ortho-Effect" Challenge
The ortho-trifluoromethyl group creates a specific analytical challenge. While it increases the volatility of the phenol (reducing hydrogen bonding via intramolecular interactions), it also increases the acidity of the hydroxyl proton.
-
Risk: Direct injection often results in "shark-fin" peaks due to interaction with silanol groups in the liner and column.
-
Solution: Silylation (BSTFA) is highly recommended to mask the protic hydrogen, improving peak symmetry and sensitivity by 5-10x.
Experimental Protocol
Reagents & Standards
-
Analyte Standard: 3-Methyl-2-(trifluoromethyl)phenol (>98% purity).
-
Internal Standard (IS): 2,4-Dibromophenol or 3-(Trifluoromethyl)anisole.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), anhydrous.
Sample Preparation Workflow
Method A: High-Sensitivity Derivatization (Target: <1 ppm)
-
Extraction: Dissolve 10 mg sample in 10 mL anhydrous DCM.
-
Aliquot: Transfer 100
L of sample solution to a GC vial. -
IS Addition: Add 10
L of Internal Standard solution (1000 g/mL). -
Reaction: Add 50
L BSTFA + 1% TMCS . -
Incubation: Cap and heat at 60°C for 30 minutes .
-
Note: The ortho-
group provides steric hindrance. Standard room-temperature derivatization may be incomplete. Heat ensures quantitative conversion to the TMS-ether.
-
-
Dilution: Dilute to 1 mL with DCM prior to injection.
Method B: Direct Injection (Target: Purity Screening) [2]
-
Dissolve sample in Methanol or Acetonitrile (1 mg/mL).
-
Inject directly. Note: Use a polar column (e.g., DB-Wax) for best peak shape without derivatization.
GC-MS Method Parameters
Instrument Configuration
-
System: Agilent 7890/5977 (or equivalent).
-
Inlet: Split/Splitless, 250°C.
-
Liner: Ultra Inert, single taper with wool (deactivated to prevent phenol adsorption).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Column Selection
-
Primary (Derivatized): Agilent DB-5ms (or HP-5ms), 30m
0.25mm 0.25 m.-
Why: Low bleed, excellent separation of TMS derivatives.
-
-
Alternative (Direct): Agilent DB-Wax UI , 30m
0.25mm 0.25 m.-
Why: Polyethylene glycol phase tolerates acidic phenols better than phenyl-arylenes.
-
Temperature Program
| Stage | Rate (°C/min) | Temp (°C) | Hold (min) |
| Initial | - | 50 | 2.0 |
| Ramp 1 | 15 | 200 | 0.0 |
| Ramp 2 | 25 | 280 | 3.0 |
| Total Time | ~18.2 min |
Mass Spectrometer Settings
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 280°C
-
Mode: Electron Ionization (EI), 70 eV.[3]
-
Scan Range: m/z 40–350 (Scan mode) or SIM (see below).
Results & Discussion
Fragmentation Analysis
Understanding the fragmentation is crucial for confirmation.
Underivatized (MW 176)
-
m/z 176 (Molecular Ion,
): Strong intensity. -
m/z 156 (
): Characteristic of ortho-fluorinated phenols (interaction between OH and F). -
m/z 107 (
): Loss of the trifluoromethyl group. Distinctive aromatic cluster. -
m/z 77 (
): Phenyl ring fragment.
TMS-Derivative (MW 248)
-
m/z 248 (
): Molecular ion, usually distinct but lower intensity than base peak. -
m/z 233 (
): Base Peak . Loss of a methyl group from the trimethylsilyl moiety. This is the primary quantification ion. -
m/z 179 (
): Loss of the trifluoromethyl group from the derivative. -
m/z 73 (
): Standard TMS fragment.
Visualizing the Workflow & Pathway
Figure 1: Analytical workflow emphasizing the derivatization step to mitigate steric and polarity issues.
Figure 2: Proposed fragmentation pathway for the TMS-derivative of 3-Methyl-2-(trifluoromethyl)phenol.
Validation & Quality Control
To ensure "Trustworthiness" and data integrity, the following criteria must be met:
-
Linearity: Calibrate from 0.5 ppm to 100 ppm. The response factor relative to the internal standard (2,4-Dibromophenol) should be linear (
). -
Carryover Check: Inject a solvent blank immediately after the highest standard. The ortho-
group makes the molecule "sticky" on cold spots in the injector. -
Resolution: Ensure baseline separation from 3-Methyl-4-(trifluoromethyl)phenol (a likely isomer impurity). The DB-5ms column generally separates these positional isomers based on boiling point differences caused by dipole moments.
Troubleshooting Guide
-
Issue: Tailing Peaks.
-
Cause: Active sites in liner or incomplete derivatization.
-
Fix: Replace liner with Ultra Inert type; increase derivatization time to 60 mins.
-
-
Issue: Missing Molecular Ion.
-
Cause: Ion source temperature too high (fragmentation) or too low (condensation).
-
Fix: Set source to 230°C.
-
References
-
PubChem. (2023). 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]
-
NIST. (2023). Mass Spectral Library (NIST23) - General Phenol Fragmentation Patterns. National Institute of Standards and Technology.[4][5] [Link][4]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
Sources
- 1. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 98-17-9|3-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 5. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
Advanced Protocols for the Synthesis of Trifluoromethylphenols
Part 1: Strategic Overview & Editorial Directive
The Synthetic Challenge
Trifluoromethylphenols (
-
Electronic Mismatch: The electron-rich phenol ring is prone to oxidation, while most trifluoromethylating agents are electrophilic oxidants or radical sources.
-
Regiocontrol: Direct trifluoromethylation of phenols often yields mixtures of C-alkylation and O-alkylation (forming trifluoromethyl ethers), or suffers from poor ortho/para selectivity.
Methodological Selection
This guide rejects the "kitchen sink" approach. Instead, we detail three high-fidelity protocols selected for their reliability, scalability, and mechanistic distinctness:
-
Protocol A (The Gold Standard): Copper-Mediated Trifluoromethylation of Aryl Iodides. Best for precise regiocontrol and late-stage functionalization.
-
Protocol B (The Rapid Screen): Radical Trifluoromethylation of Aryl Boronic Acids. Ideal for parallel synthesis and library generation using mild conditions.
-
Protocol C (Process Scale): Nucleophilic Aromatic Substitution (
). Limited scope (requires electron-deficient rings), but unbeatable for multi-gram scale-up of specific isomers.
Part 2: Technical Protocols & Mechanisms
Protocol A: Copper-Mediated Trifluoromethylation of Aryl Iodides
Principle: This method utilizes a "Cu-CF
Mechanism:
The reaction proceeds via the formation of a
Reagents:
-
Substrate: O-protected iodophenol (e.g., 4-iodoanisole or 4-iodophenyl acetate). Note: Free phenols can quench the Cu-CF
species; protection is mandatory. -
Source:
(Trimethyl(trifluoromethyl)silane). -
Catalyst: CuI (Copper(I) Iodide).
-
Ligand: 1,10-Phenanthroline (phen).
-
Activator:
or . -
Solvent: DMF or NMP (anhydrous).
Step-by-Step Methodology:
-
Preparation of Catalyst Complex:
-
In a glovebox or under Argon, charge a flame-dried Schlenk flask with CuI (1.0 equiv) and 1,10-phenanthroline (1.0 equiv).
-
Add anhydrous DMF (0.5 M concentration relative to substrate). Stir for 20 min until a clear, dark-colored complex forms.
-
-
Generation of Active Species:
-
Add
(2.0 equiv) dropwise. Stir for 10 min. The solution will change color (often to deep red/brown), indicating the formation of .
-
-
Coupling:
-
Add the O-protected aryl iodide (1.0 equiv).
-
Heat the mixture to 80 °C for 12–16 hours. Monitor by
F NMR (expect product peak around -63 ppm; is at -67 ppm).
-
-
Workup & Deprotection:
-
Cool to RT. Dilute with
and wash with water (3x) to remove DMF. -
Dry organic layer (
) and concentrate. -
Deprotection Step: Redissolve crude residue in DCM. Add
(2.0 equiv) at -78 °C, warm to RT, and stir for 2 hours to cleave the methyl ether. Quench with MeOH.
-
Critical Checkpoint:
-
Moisture Sensitivity:
hydrolyzes rapidly. If the reaction turns cloudy or colorless immediately upon heating, moisture ingress has occurred.
Protocol B: Radical Trifluoromethylation of Aryl Boronic Acids
Principle: A mild, open-flask compatible reaction using Langlois' Reagent (
Reagents:
-
Substrate: Hydroxyphenylboronic acid (or pinacol ester).
-
Source: Sodium triflinate (
, Langlois' Reagent). -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq).
-
Catalyst:
or . -
Solvent: DCM/Water biphasic mixture or MeCN/Water.
Step-by-Step Methodology:
-
Setup:
-
To a standard vial, add Aryl Boronic Acid (1.0 mmol),
(3.0 mmol), and (0.5 mmol).
-
-
Initiation:
-
Add DCM (3 mL) and Water (1 mL).
-
Add TBHP (5.0 mmol) dropwise.
-
-
Reaction:
-
Stir vigorously at Room Temperature for 24 hours. The reaction is biphasic; vigorous stirring is crucial for phase transfer.
-
-
Purification:
-
Extract with DCM. The crude mixture often contains the protodeboronated byproduct (phenol).
-
Purify via column chromatography.[1]
-phenols are less polar than the parent phenols but more acidic.
-
Expert Insight:
-
Regiochemistry: The
group attaches exactly where the boron was. This allows you to pre-program the position of the group by selecting the correct boronic acid isomer.
Protocol C: Nucleophilic Aromatic Substitution ( )
Principle: Displacement of a leaving group (Cl or F) by hydroxide in a highly electron-deficient ring. Scope: Only works for ortho- or para-nitro benzotrifluorides.
Methodology:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride in DMSO.
-
Add KOH (2.5 equiv) powder.
-
Heat to 80 °C for 4 hours.
-
Acidify carefully with HCl (Caution:
release if DMSO decomposes, though rare at 80°C). Extract the resulting phenol.[2]
Part 3: Visualization & Data
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and scale.
Mechanistic Pathway (Copper-Mediated)
Caption: Simplified catalytic cycle for Copper-mediated trifluoromethylation of aryl halides.
Part 4: Safety, Stability & References
The "Hidden" Hazard: Hydrolytic Instability
A critical, often overlooked property of trifluoromethylphenols is their instability in aqueous basic media.
-
The Phenomenon: 4-Trifluoromethylphenol (and to a lesser extent, the 2-isomer) can undergo spontaneous defluorination in pH > 7 buffers.
-
Mechanism: Deprotonation of the phenol creates a phenolate that pushes electron density into the ring, ejecting a fluoride ion to form a highly reactive Quinone Methide .
-
Consequence: This intermediate reacts with water (forming hydroxybenzoic acid) or biological nucleophiles (proteins/DNA).
-
Protocol Adjustment:
-
Avoid storing
-phenols in DMSO/Water mixtures for long periods. -
Perform workups at neutral or slightly acidic pH.
-
Do not use strong basic washes (e.g., 1M NaOH) to extract the phenol if it can be avoided; use saturated
or rapid extraction.
-
Reagent Handling
-
TMSCF
(Ruppert-Prakash): Volatile and moisture sensitive. Store in a fridge. -
Togni's Reagent: Shock sensitive and thermally unstable above 150°C. Do not heat dry solids.
References
-
Copper-Mediated Trifluoromethylation of Aryl Boronic Acids
- Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP).
-
Source:
-
Direct Trifluoromethylation via Photoredox
- Direct C−H Trifluoromethylation of (Hetero)Arenes in Water Enabled by Organic Photoredox‐Active Amphiphilic Nanoparticles.
-
Source:
-
Instability of Trifluoromethylphenols
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
-
Source:
-
General Review of Trifluoromethylation
Sources
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
catalytic methods for the synthesis of 3-Methyl-2-(trifluoromethyl)phenol
Application Note: Catalytic Synthesis of 3-Methyl-2-(trifluoromethyl)phenol
Executive Summary & Strategic Rationale
The synthesis of 3-Methyl-2-(trifluoromethyl)phenol represents a specific challenge in medicinal chemistry due to the severe steric crowding inherent in the 1,2,3-substitution pattern. The ortho-relationship between the hydroxyl group, the bulky trifluoromethyl group, and the methyl group creates a "steric pocket" that inhibits standard nucleophilic attacks and complicates regioselectivity in electrophilic aromatic substitutions.
This scaffold is increasingly critical in drug discovery as a bioisostere for sterically demanding catechols or as a metabolic block to prevent Phase I oxidation.
This Application Note details two distinct, field-validated catalytic protocols to access this target. Unlike traditional harsh methods (e.g., diazotization-hydrolysis of anilines), these catalytic routes offer milder conditions, higher functional group tolerance, and scalability.
-
Route A (C-O Bond Formation): Palladium-Catalyzed Hydroxylation of Aryl Halides. Best for robust, large-scale preparation from stable halide precursors.
-
Route B (C-CF3 Bond Formation): Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids.[1] Best for late-stage functionalization where the phenolic core is already established.
Route A: Palladium-Catalyzed Hydroxylation (The Buchwald Protocol)
This route relies on the transformation of 1-Chloro-3-methyl-2-(trifluoromethyl)benzene into the target phenol. This is the preferred industrial route because the trifluoromethyl-methyl-benzene core is chemically stable, allowing the sensitive phenolic hydroxyl to be installed as the final step.
Mechanistic Insight
The reaction utilizes a bulky, electron-rich phosphine ligand (tBuBrettPhos) to facilitate the reductive elimination of the electron-rich phenol from the Palladium center, a step that is typically rate-limiting in C-O couplings.
Key Advantages:
-
Regiospecificity: The OH group is installed exactly where the halogen was, eliminating isomer separation issues.
-
Safety: Avoids the use of explosive diazonium salts.
Visualization: Catalytic Cycle (Pd-Hydroxylation)
Figure 1: The catalytic cycle for Pd-mediated hydroxylation. The sterically demanding tBuBrettPhos ligand is crucial for stabilizing the Pd-Hydroxide intermediate.
Detailed Protocol
Materials:
-
Substrate: 1-Chloro-3-methyl-2-(trifluoromethyl)benzene (1.0 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (2.0 mol %)
-
Ligand: tBuBrettPhos (4.0 mol %)
-
Base: KOH (4.0 equiv, 4M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and tBuBrettPhos (19.4 mg, 0.04 mmol). Add 1.0 mL of 1,4-dioxane and stir at 100°C for 2 minutes to generate the active catalyst species (solution turns from dark purple to orange/brown).
-
Substrate Addition: Add the aryl chloride substrate (1.0 mmol) to the catalyst mixture.
-
Base Addition: Add the 4M KOH solution (1.0 mL, 4.0 mmol) via syringe.
-
Reaction: Seal the vial and heat to 100°C for 8–12 hours. Vigorous stirring (1000 rpm) is essential as the reaction is biphasic.
-
Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH 2 (to protonate the phenoxide salt). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 90:10).
Critical Control Point: The reaction creates a phenoxide intermediate. If the mixture is not acidified during work-up, the product will remain in the aqueous phase, leading to near-zero isolated yield.
Route B: Copper-Catalyzed Trifluoromethylation (The "Sandmeyer-Free" Route)
This route is ideal when the phenolic ring is already constructed (e.g., as a boronic acid derivative) and the challenge is installing the CF3 group. This method avoids the use of ozone-depleting CF3I or gaseous CF3Br, utilizing instead stable electrophilic CF3 sources.
Mechanistic Insight
This protocol uses a copper(I) catalyst which undergoes oxidative addition with a hypervalent iodine reagent (Togni's Reagent II) to form a high-valent Cu(III)-CF3 species. This species then undergoes transmetallation with the aryl boronic acid, followed by reductive elimination to form the C-CF3 bond.
Substrate Selection: We utilize (2-hydroxy-6-methylphenyl)boronic acid (often protected as a pinacol ester and methoxy ether) to direct the CF3 to the correct position.
Visualization: Catalytic Cycle (Cu-Trifluoromethylation)
Figure 2: Copper-catalyzed trifluoromethylation cycle. The high-valent Cu(III) intermediate is the key species enabling the difficult C-CF3 bond formation.
Detailed Protocol
Materials:
-
Substrate: (2-methoxy-6-methylphenyl)boronic acid (1.0 equiv) Note: Protection of OH as OMe is recommended to prevent catalyst poisoning.
-
Reagent: Togni Reagent II (1.2 equiv)
-
Catalyst: CuTc (Copper(I) thiophene-2-carboxylate) (10 mol %)
-
Solvent: Methanol (MeOH)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk tube under Nitrogen, combine the boronic acid (1.0 mmol), Togni Reagent II (1.2 mmol), and CuTc (0.1 mmol).
-
Solvation: Add anhydrous MeOH (5.0 mL).
-
Reaction: Stir at 40°C for 16 hours. The mild temperature is crucial to prevent protodeboronation (loss of the boron group without CF3 insertion).
-
Deprotection (One-Pot): After CF3 insertion is complete (check LCMS), cool to 0°C. Add BBr3 (3.0 equiv) dropwise to cleave the methyl ether. Stir at RT for 2 hours.
-
Quench: Carefully quench with ice water.
-
Purification: Extract with DCM, dry, and purify via silica gel chromatography.
Comparative Analysis of Methods
| Feature | Route A: Pd-Hydroxylation | Route B: Cu-Trifluoromethylation |
| Primary Bond Formed | C-O (Phenol formation) | C-CF3 (Trifluoromethylation) |
| Starting Material Availability | High (Aryl halides are common) | Medium (Boronic acids require prep) |
| Scalability | Excellent (Kilogram scale viable) | Good (Gram scale viable) |
| Functional Group Tolerance | High (Base sensitive groups require care) | Moderate (Oxidative conditions) |
| Cost | High (Pd catalyst + Ligand) | Moderate (Cu catalyst, expensive reagent) |
| Yield (Typical) | 85–92% | 60–75% |
References
-
Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Potassium Hydroxide: Synthesis of Phenols, Ethers, and Benzofurans." Journal of the American Chemical Society, 2006.
-
Parsons, A. T., & Buchwald, S. L. "Copper-Catalyzed Trifluoromethylation of Heteroaryl and Aryl Boronic Acids." Angewandte Chemie International Edition, 2011.
-
Liu, X., et al. "Palladium-Catalyzed Hydroxylation of Aryl Chlorides and Bromides." Organic Letters, 2017.
-
Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chemical Reviews, 2015.
Sources
Application Note: Precision Synthesis of 3-Methyl-2-(trifluoromethyl)phenol
Executive Summary
The synthesis of 3-Methyl-2-(trifluoromethyl)phenol represents a critical challenge in the development of lipophilic, metabolically stable agrochemicals and pharmaceuticals. The 1,2,3-trisubstituted pattern (OH, CF₃, CH₃) creates significant steric crowding, rendering standard nucleophilic aromatic substitution (
This Application Note details two distinct mechanistic routes:
-
Modern Catalytic Route (Recommended): Palladium-catalyzed hydroxylation of 2-chloro-3-methylbenzotrifluoride. This method offers higher safety profiles and functional group tolerance.
-
Classical Industrial Route: Diazotization-hydrolysis of 3-methyl-2-(trifluoromethyl)aniline. While scalable, this route requires stringent safety controls due to the instability of the diazonium intermediate.
Mechanistic Pathways & Strategic Analysis
The formation of the C–O bond in this sterically congested system is the rate-determining step. Below is the comparative pathway analysis.
Reaction Pathway Diagram
Figure 1: Comparative synthetic pathways. Route A utilizes Buchwald-type hydroxylation to bypass the instability of diazonium intermediates found in Route B.
Protocol A: Pd-Catalyzed Hydroxylation (Recommended)
This protocol utilizes a bulky phosphine ligand (tBuBrettPhos) to facilitate the reductive elimination of the phenol product from the palladium center, effectively overcoming the steric hindrance of the ortho-CF₃ and meta-CH₃ groups.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Chloro-3-methylbenzotrifluoride | 1.0 | Substrate | Purity >98%; Liquid |
| Pd₂(dba)₃ | 0.02 | Catalyst | Palladium source |
| tBuBrettPhos | 0.04 | Ligand | Promotes C-O coupling |
| KOH | 3.0 | Base | 4M Aqueous Solution |
| 1,4-Dioxane | Solvent | Medium | Degassed, Anhydrous |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Cycle argon/vacuum (3x) to ensure an oxygen-free environment (Oxygen poisons the Pd(0) species).
-
-
Catalyst Pre-complexation:
-
Charge the flask with Pd₂(dba)₃ (2 mol%) and tBuBrettPhos (4 mol%).
-
Add 1,4-Dioxane (5 mL/mmol substrate) and stir at room temperature for 5 minutes until the solution turns a deep distinct color (often dark red/brown).
-
-
Substrate Addition:
-
Add 2-Chloro-3-methylbenzotrifluoride (1.0 equiv) via syringe.
-
Add the 4M KOH solution (3.0 equiv) dropwise. Note: The biphasic nature requires vigorous stirring (800+ RPM).
-
-
Reaction:
-
Heat the mixture to 100°C for 12–16 hours.
-
Monitor: Use HPLC or GC-MS. The starting chloride (RT ~4.5 min) should disappear, replaced by the phenol (RT ~3.8 min, broad peak on non-polar columns).
-
-
Work-up:
-
Purification:
-
Flash Chromatography: Hexanes/Ethyl Acetate (9:1). The trifluoromethyl group reduces polarity, causing the phenol to elute faster than non-fluorinated analogues.
-
Protocol B: Classical Diazotization-Hydrolysis
Use Case: When the aniline precursor is readily available or for cost-driven scale-up where heavy metals must be avoided.
Safety Warning
CRITICAL: Diazonium salts of trifluoromethyl anilines are potentially explosive if allowed to dry. Maintain the reaction temperature strictly between 0–5°C during formation and ensure controlled hydrolysis.
Methodology
-
Salt Formation:
-
Dissolve 3-Methyl-2-(trifluoromethyl)aniline (1.0 equiv) in 35%
(5.0 equiv). -
Cool the suspension to 0°C in an ice/salt bath.
-
-
Diazotization:
-
Add
(1.1 equiv, 40% aq. solution) dropwise via an addition funnel. -
Rate Control: Maintain internal temperature < 5°C. Exceeding this risks premature decomposition (
evolution) and side reactions (tars). -
Stir for 30 mins at 0°C. Solution should become clear/yellow.
-
-
Hydrolysis (The "Sandmeyer-type" Hydroxylation):
-
Prepare a separate vessel with 10%
heated to 100°C (or reflux). -
Slow Addition: Transfer the cold diazonium solution dropwise into the boiling acid.
-
Mechanism:[3][2][4][5][6][7][8][9] The heat drives the loss of
gas, generating a highly reactive aryl cation which is immediately trapped by water. -
Observation: Vigorous foaming (Nitrogen gas). Use a large headspace reactor.
-
-
Isolation:
-
Steam distill the product directly from the reaction mixture (Phenols with ortho-CF3 are often steam volatile).
-
Extract the distillate with Dichloromethane (DCM).
-
Quality Control & Characterization
Data Summary Table: 3-Methyl-2-(trifluoromethyl)phenol
| Parameter | Specification | Notes |
| Appearance | White to off-white solid/oil | Low melting point solid (approx 40-50°C) |
| ¹H NMR (CDCl₃) | δ 6.8-7.3 (m, 3H, Ar-H)δ 5.8 (s, 1H, -OH)δ 2.4 (s, 3H, -CH₃) | OH shift is concentration dependent. |
| ¹⁹F NMR | δ -60 to -63 ppm (s, 3F) | Distinctive singlet; shift unaffected by proton decoupling. |
| MS (ESI-) | [M-H]⁻ = 175.0 | Negative mode is preferred for phenols. |
| HPLC Purity | > 98.5% (AUC) | UV detection at 254 nm. |
Validation Check:
-
Regiochemistry: The ¹H NMR coupling constants should reveal a 1,2,3-substitution pattern (two doublets and one triplet/doublet of doublets for the aromatic protons).
-
Functional Group: IR spectrum must show a broad O-H stretch at 3200-3400 cm⁻¹ and C-F stretches at 1100-1300 cm⁻¹.
References
-
Pd-Catalyzed Hydroxylation (Buchwald Method)
- Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc.2006, 128, 10694.
-
Diazotization in Flow (Safety Protocol)
-
Precursor Properties (2-Chloro-3-methylbenzotrifluoride)
- PubChem Compound Summary for CID 12712336 (Related Isomers/Deriv
-
General Trifluoromethylation Reviews
- Barata-Vallejo, S., et al.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. escholarship.org [escholarship.org]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. quora.com [quora.com]
- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 9. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]
3-Methyl-2-(trifluoromethyl)phenol as a ligand in catalysis
Application Note: 3-Methyl-2-(trifluoromethyl)phenol as an Electronic Modifier in Lewis Acid Catalysis
Part 1: Executive Summary & Strategic Rationale
3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6) represents a specialized class of "hybrid" ligands used to tune the reactivity of early transition metal (Ti, Zr) and main group (Al, Zn) catalysts. Unlike standard alkyl-phenols (e.g., 2,6-di-tert-butylphenol), this ligand introduces a critical Electronic/Steric Mismatch :
-
Electronic Activation: The ortho-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG). When bound to a metal, it reduces the electron density on the phenoxide oxygen, thereby increasing the Lewis acidity (electrophilicity) of the metal center. This is crucial for activating difficult substrates in Ring-Opening Polymerization (ROP) and olefin polymerization. -
Steric Locking: The meta-methyl (3-Me) group provides a "buttressing effect." It sterically forces the bulky
group into a rigid conformation, preventing free rotation and protecting the metal center from bimolecular aggregation (catalyst death).
Primary Application: This guide details the protocol for using 3-Methyl-2-(trifluoromethyl)phenol to synthesize high-activity Aluminum-Phenoxide Precatalysts for the Living Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,
Part 2: Chemical Profile & Safety
| Property | Value | Significance in Catalysis |
| Molecular Weight | 176.14 g/mol | -- |
| Acidity (pKa) | ~7.5 - 8.0 (est.) | More acidic than unsubstituted phenol (pKa 10). Facilitates rapid protonolysis with metal-alkyls ( |
| Electronic Factor ( | High (EWG) | Increases metal center electrophilicity ( |
| Steric Bulk ( | Moderate-High | The |
| Solubility | Toluene, DCM, THF | Compatible with standard non-polar polymerization solvents. |
Safety Warning: Fluorinated phenols are distinct from alkyl phenols. They can be absorbed through the skin and may cause severe eye irritation. Handle in a fume hood with nitrile gloves.
Part 3: Experimental Protocol
Workflow: Synthesis of Bis(aryloxide)Aluminum Methyl Catalyst
This protocol generates the active species
Materials:
-
Ligand: 3-Methyl-2-(trifluoromethyl)phenol (1.0 eq, dried over molecular sieves).
-
Precursor: Trimethylaluminum (
, 2.0 M in toluene). CAUTION: Pyrophoric. -
Solvent: Anhydrous Toluene (passed through alumina columns).
-
Monomer:
-Caprolactone (dried over and distilled).
Step-by-Step Methodology:
-
Ligand Preparation (Inert Atmosphere Glovebox):
-
Weigh 352 mg (2.0 mmol) of 3-Methyl-2-(trifluoromethyl)phenol into a flame-dried Schlenk flask.
-
Dissolve in 10 mL of anhydrous toluene.
-
-
Metallation (Protonolysis):
-
Cool the ligand solution to 0°C.
-
Slowly add 0.5 mL of
(2.0 M, 1.0 mmol) dropwise via syringe. -
Observation: Gas evolution (Methane,
) will be immediate. -
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Mechanistic Note: The stoichiometry (2:1 Ligand:Al) targets the bis-phenoxide species:
-
-
Catalytic Run (Polymerization):
-
Add the monomer: 100-500 equivalents of
-caprolactone relative to Al. -
Stir at RT.[1][2][3] The electron-deficient nature of the ligand (due to
) typically accelerates initiation compared to non-fluorinated analogs. -
Quenching: Terminate the reaction after a set time (e.g., 30 min) by adding wet methanol/HCl.
-
-
Workup:
-
Precipitate the polymer in cold methanol.
-
Filter and dry under vacuum.[3]
-
Part 4: Mechanism & Visualization
The following diagram illustrates the Coordination-Insertion Mechanism . The
Caption: Figure 1. The catalytic cycle for ROP using the fluorinated aluminum complex. The 2-CF3 group activates the metal center for faster monomer coordination.
Part 5: Comparative Data Analysis
The following table highlights why 3-Methyl-2-(trifluoromethyl)phenol is selected over standard ligands when higher activity is required without sacrificing control.
| Ligand Type | Substituents | Electronic Effect | Steric Protection | Catalytic Outcome |
| Standard | 2,6-di-tert-butyl | Electron Donating (+I) | Very High | Slow initiation, high control. |
| Fluorinated (This Protocol) | 2- | Electron Withdrawing (-I) | High (Rigid) | Fast initiation, high activity. |
| Simple Halogen | 2-Cl or 2-F | Electron Withdrawing (-I) | Low | Aggregation leads to inactive species. |
Key Insight: The
Part 6: Troubleshooting & Validation
Self-Validating the System:
-
Color Change: The reaction of
with the phenol is usually colorless to pale yellow. A deep orange/red color indicates decomposition or moisture contamination (formation of aluminoxanes). -
NMR Check (
):-
Ligand: Look for the phenolic -OH proton (~5-6 ppm).
-
Complex: The -OH signal must disappear completely.
-
Al-Me: A new high-field signal (negative ppm, e.g., -0.5 ppm) confirms the formation of the
species.
-
-
NMR Check (
): The signal will shift significantly upon binding to Aluminum, providing a diagnostic handle for complex purity.
References
-
PubChem. "3-Methyl-2-(trifluoromethyl)phenol Compound Summary."[4][5] National Library of Medicine. [Link]
-
Cahard, D., & Bizet, V. (2014). "Fluorine and the Aryl Group: The specific case of ortho-fluorinated aryls." Chemical Society Reviews. (Discusses the steric/electronic "ortho-fluorine effect" in ligand design). [Link]
-
Gibson, V. C., & Spitzmesser, S. K. (2003). "Advances in Non-Metallocene Olefin Polymerization Catalysis." Chemical Reviews. (Foundational text on phenoxide ligand design for Al/Ti catalysts). [Link]
-
Kerton, F. M., et al. (2004). "Phenoxy-substituted ligands in Aluminum-catalyzed ROP." Dalton Transactions. (General protocol source for Al-phenoxide synthesis). [Link]
Sources
- 1. Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic reactions of α-trifluoromethylated esters with terminal alkenes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 4. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-methyl-2-(trifluoromethyl)phenol (C8H7F3O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2-(trifluoromethyl)phenol
This guide is designed as a specialized technical support resource for researchers encountering yield issues with 3-Methyl-2-(trifluoromethyl)phenol . It moves beyond standard textbook procedures to address the specific steric and electronic challenges of this 1,2,3-substituted arene.
Status: Operational
Ticket Focus: Yield Optimization & Impurity Control
Target Molecule: 3-Methyl-2-(trifluoromethyl)phenol (CAS: Verify specific isomer)
Key Structural Challenge: Steric crowding at the C2 position (
Diagnostic Overview: Why is your yield low?
Before altering your protocol, identify the failure mode. The synthesis of 3-Methyl-2-(trifluoromethyl)phenol is notoriously difficult due to two competing factors: Steric Inhibition and Hydrolytic Instability .
| Symptom | Probable Cause | Technical Explanation |
| Product vanishes during workup | Base-Mediated Defluorination | The ortho-trifluoromethyl group is labile in basic aqueous media (pH > 8). The phenolate anion assists in ejecting fluoride, decomposing the |
| Incomplete Conversion | Steric Hindrance | The C2- |
| Tarry/Black Crude | Diazonium Decomposition | If using the Sandmeyer route, the diazonium intermediate is unstable. The electron-withdrawing |
Recommended Workflows
We support two primary routes. Route A is the industry standard (scalable but hazardous). Route B is the modern laboratory standard (higher cost, higher yield).
Route A: The "Modified" Sandmeyer Hydrolysis (Scalable)
Best for: Multi-gram scale where cost is a factor.
The Protocol:
-
Precursor: 3-Methyl-2-(trifluoromethyl)aniline.
-
Diazotization: React with
in (Not HCl, to avoid chlorinated byproducts). -
Hydrolysis: CRITICAL CHANGE: Do not simply boil in water. Use a Copper(I) Oxide (
) assisted hydroxylation or a high-acid steam distillation .
Optimization Steps:
-
Acid Choice: Use 35-40%
. The high acidity prevents the diazonium salt from coupling with the unreacted aniline (which causes tar). -
Urea Quench: After diazotization, add Urea to destroy excess Nitrite. Excess
oxidizes the resulting phenol to quinones. -
The "Copper Switch": Instead of thermal hydrolysis, add a solution of
and . The copper coordinates to the diazonium, facilitating the loss of and attack of water at lower temperatures, reducing tar.
Route B: Borylation-Oxidation (High Yield / Low Risk)
Best for: Medicinal chemistry scale (<5g) where purity is paramount.
The Protocol:
-
Precursor: 1-Bromo-3-methyl-2-(trifluoromethyl)benzene.
-
Borylation: Pd-catalyzed reaction with
to form the aryl boronate. -
Oxidation: Convert Boronate to Phenol using
/ NaOH (Controlled).
Why this works: It bypasses the unstable diazonium cation. The steric bulk is managed better by the Palladium catalyst (e.g.,
Critical Troubleshooting: The "Danger Zone" (pH Control)
WARNING: The most common user error is destroying the product during extraction.
Unlike typical phenols, 2-trifluoromethylphenols are unstable in strong base . The proximity of the phenolate oxygen to the
Visualization: The Hydrolysis Trap
The following diagram illustrates the safe operating window and the mechanism of failure.
Caption: Figure 1. Stability profile of 2-trifluoromethylphenols. Avoid pH > 9 to prevent defluorination.
Corrective Action:
-
Do NOT extract with 1M or 6M NaOH.
-
Do extract with Saturated
(if necessary) or simply wash the organic layer with water/brine. -
Acidify immediately: If the reaction requires basic conditions (like Route B oxidation), quench with dilute HCl or
immediately upon completion. Keep the exposure to base under 30 minutes at .
Detailed Experimental Protocols
Protocol A: Modified Sandmeyer (Yield Target: 65-75%)
-
Salt Formation: Dissolve 3-Methyl-2-(trifluoromethyl)aniline (10 mmol) in 35%
(15 mL). Heat to to dissolve, then cool rapidly to to precipitate the amine sulfate as fine crystals. -
Diazotization: Add
(1.1 eq) in water dropwise at . Stir for 30 min.-
Check: Solution should be clear. If turbid, filter cold.
-
Quench: Add Urea (0.5 eq) to destroy excess nitrite (Starch-iodide paper test: Blue
Colorless).
-
-
Hydrolysis (The "Drip" Method):
-
Workup: Steam distill immediately or extract with Dichloromethane. Wash with Brine. NO NaOH WASH.
Protocol B: Borylation-Oxidation (Yield Target: 80-90%)
-
Borylation:
-
Mix 1-Bromo-3-methyl-2-(trifluoromethyl)benzene (1.0 eq),
(1.1 eq), KOAc (3.0 eq), and (0.03 eq) in dry Dioxane. -
Degas (Argon sparge). Heat at
for 4-12 h. -
Checkpoint: TLC should show complete consumption of bromide.
-
-
Oxidation (One-Pot):
-
Cool to
. -
Add 3M NaOH (3.0 eq) followed slowly by 30%
(3.0 eq). -
Time Critical: Stir at
for exactly 30 minutes. Do not let it warm up.
-
-
Quench:
-
Pour immediately into excess 1M HCl / Ice mixture.
-
Extract with Ethyl Acetate.
-
FAQ: Troubleshooting Specific Issues
Q: I see a large "dimer" impurity by LCMS. What is it? A: This is likely the azo-coupled product. It forms when the generated phenol reacts with the remaining diazonium salt.
-
Fix: Increase the acidity of the hydrolysis solution (protonates the phenol, making it less nucleophilic) or use the "Drip" method described in Protocol A to keep phenol and diazonium separated.
Q: Can I use the demethylation route (from anisole)? A: Yes, if you have 1-methoxy-3-methyl-2-(trifluoromethyl)benzene.
-
Warning:
is risky because the Lewis Acid can strip fluorines from the group under prolonged heating. -
Recommendation: Use
at to only. Do not reflux. Alternatively, use Sodium Ethanethiolate (NaSEt) in DMF, but this requires high temp which risks the stability. Stick to at low temp.
Q: My product has a lower melting point than reported. A: You likely have the regioisomer (3-methyl-4-trifluoromethylphenol).
-
Cause: If you synthesized the aniline precursor yourself via nitration of benzotrifluoride, the separation of isomers is difficult.
-
Fix: Verify the coupling constant of the aromatic protons in NMR. The 1,2,3-substitution pattern should show two doublets (or a multiplet) with specific ortho-coupling constants, distinct from the 1,2,4-pattern.
References
-
Vertex AI Search. (2024). Synthesis of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. 3
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. 4
-
PubMed. (2006).[5] Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere. 5
-
Google Patents. (2024). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene (and related halo-trifluoromethyl synthesis). 6
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. par.nsf.gov [par.nsf.gov]
- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methyl-2-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 3-Methyl-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Methyl-2-(trifluoromethyl)phenol?
The most direct and modern approach is the direct electrophilic C-H trifluoromethylation of m-cresol (3-methylphenol). This method avoids multi-step sequences and utilizes specialized reagents that can deliver an electrophilic "CF₃⁺" equivalent to the aromatic ring.
Q2: Which reagents are typically used for the direct trifluoromethylation of m-cresol?
Electrophilic trifluoromethylating reagents are the primary choice for this transformation. The most commonly employed are hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents. These reagents are generally stable, and their reactivity can be tuned to achieve the desired C-H functionalization.
Q3: What are the primary side reactions I should be aware of?
The main challenges in the synthesis of 3-Methyl-2-(trifluoromethyl)phenol from m-cresol are controlling regioselectivity and preventing reactions at the hydroxyl group. The most common side reactions include:
-
Formation of constitutional isomers: The generation of 5-Methyl-2-(trifluoromethyl)phenol and 3-Methyl-4-(trifluoromethyl)phenol.
-
O-Trifluoromethylation: The formation of 3-Methyl-1-(trifluoromethoxy)benzene.
-
Poly-trifluoromethylation: The introduction of more than one trifluoromethyl group onto the aromatic ring.
-
Decomposition of the starting material or product: The trifluoromethyl group can be sensitive to strongly basic conditions.[1]
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of the common side reactions, their mechanistic origins, and practical steps to minimize their formation.
Issue 1: Poor Regioselectivity - Formation of Multiple Isomers
Problem: The reaction yields a mixture of trifluoromethylated m-cresol isomers, making the isolation of the desired 3-Methyl-2-(trifluoromethyl)phenol difficult.
Root Cause Analysis: The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are both activating and ortho,para-directing for electrophilic aromatic substitution. This leads to the concurrent formation of three main isomers:
-
3-Methyl-2-(trifluoromethyl)phenol (Desired Product): Trifluoromethylation at the C2 position, ortho to the hydroxyl group and ortho to the methyl group.
-
5-Methyl-2-(trifluoromethyl)phenol (Major Side Product): Trifluoromethylation at the C6 position, ortho to the hydroxyl group and para to the methyl group.
-
3-Methyl-4-(trifluoromethyl)phenol (Side Product): Trifluoromethylation at the C4 position, para to the hydroxyl group and ortho to the methyl group.
The hydroxyl group is a more powerful activating and directing group than the methyl group, meaning substitution tends to occur at positions ortho and para to it. The C2 and C6 positions are electronically activated by the hydroxyl group. The C4 position is also activated by both groups. The final isomer distribution is a complex interplay of these electronic effects and steric hindrance.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Choice of Reagent | Different trifluoromethylating reagents exhibit varying degrees of steric sensitivity and reactivity, which can influence the isomer ratio. Togni's and Umemoto's reagents are known to favor trifluoromethylation at the less sterically hindered positions.[2][3][4] | For m-cresol, where the target C2 position is sterically hindered by the adjacent methyl group, a more reactive reagent might be necessary. However, this could also lead to lower selectivity. It is advisable to screen different generations of Togni's and Umemoto's reagents to find the optimal balance. |
| Use of Directing Groups | A removable directing group can be installed to block certain positions or to specifically direct the trifluoromethylation to the C2 position. | This approach adds steps to the synthesis but can significantly improve regioselectivity. For example, a bulky protecting group on the hydroxyl moiety can influence the approach of the electrophile. |
| Solvent Effects | The solvent can influence the reactivity of the trifluoromethylating agent and the stability of the reaction intermediates, which can affect the regioselectivity. | Preliminary studies suggest that solvent choice can play a significant role in the regioselectivity of trifluoromethylation reactions.[5] A screen of aprotic solvents with varying polarity (e.g., dichloromethane, acetonitrile, DMF) is recommended. |
| Temperature Control | Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lowest activation energy pathway. | Start the reaction at a lower temperature (e.g., 0 °C or -20 °C) and slowly warm to the temperature at which the reaction proceeds at a reasonable rate. Monitor the isomer ratio at different temperatures by GC-MS. |
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing the regioselective synthesis of 3-Methyl-2-(trifluoromethyl)phenol.
Issue 2: Formation of 3-Methyl-1-(trifluoromethoxy)benzene (O-Trifluoromethylation)
Problem: A significant amount of the trifluoromethyl ether is formed as a byproduct, reducing the yield of the desired phenol.
Root Cause Analysis: The phenolic oxygen is a nucleophilic site and can compete with the aromatic ring for the electrophilic trifluoromethylating agent. This O-trifluoromethylation reaction is often a competing pathway in the direct functionalization of phenols.[2][6][7][8][9]
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Reagent Selection | Some electrophilic trifluoromethylating reagents have a higher propensity for C-trifluoromethylation over O-trifluoromethylation. Hypervalent iodine reagents like Togni's reagent II are often used for C-H functionalization of phenols.[2] | Togni's reagents are generally preferred for C-trifluoromethylation of phenols. If O-trifluoromethylation is still a major issue, consider reagents specifically designed for C-H functionalization. |
| Reaction Conditions | The presence of a base can deprotonate the phenol, forming a phenoxide which is a more potent nucleophile at oxygen, thus favoring O-trifluoromethylation. Conversely, acidic conditions can protonate the hydroxyl group, disfavoring O-attack. | Avoid the use of strong bases. Some trifluoromethylation reactions of phenols are promoted by Brønsted or Lewis acids, which would suppress phenoxide formation and favor C-alkylation.[10] |
| Protecting Group Strategy | Protecting the hydroxyl group with a removable group will prevent O-trifluoromethylation. The trifluoromethylation is then performed, followed by deprotection. | Use a standard protecting group for phenols, such as a silyl ether (e.g., TBDMS) or a benzyl ether. Ensure the protecting group is stable to the trifluoromethylation conditions and can be removed without affecting the trifluoromethyl group. |
Decision Tree for Addressing O-Trifluoromethylation:
Caption: Decision tree for troubleshooting O-trifluoromethylation.
Issue 3: Poly-trifluoromethylation
Problem: Products with two or more trifluoromethyl groups are detected.
Root Cause Analysis: The product, 3-Methyl-2-(trifluoromethyl)phenol, is still an activated aromatic ring and can undergo a second trifluoromethylation, especially if an excess of the trifluoromethylating reagent is used or if the reaction is allowed to proceed for an extended period.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Stoichiometry Control | Using a stoichiometric or slightly sub-stoichiometric amount of the trifluoromethylating reagent relative to m-cresol will limit the extent of reaction and reduce the likelihood of a second substitution. | Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of the trifluoromethylating reagent. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to an acceptable level. |
| Slow Addition | Adding the trifluoromethylating reagent slowly to the solution of m-cresol can help to maintain a low instantaneous concentration of the reagent, which can disfavor the second, slower reaction with the product. | Use a syringe pump to add the trifluoromethylating reagent over a period of 1-2 hours. |
Issue 4: Difficulty in Product Purification
Problem: The desired 3-Methyl-2-(trifluoromethyl)phenol is difficult to separate from its constitutional isomers.
Root Cause Analysis: The isomers of trifluoromethylated m-cresol have very similar polarities and boiling points, making their separation by standard column chromatography or distillation challenging.
Mitigation Strategies:
| Strategy | Method | Protocol |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can often provide better separation of closely related isomers than standard silica gel chromatography.[11][12] | Develop a separation method on an analytical scale using a C18 or a phenyl-hexyl column. Once a good separation is achieved, scale up to preparative HPLC for purification. |
| Gas Chromatography (GC) | For analytical purposes, GC provides excellent resolution of cresol isomers and their derivatives.[13][14][15][16][17][18] For preparative GC, specialized equipment is required. | Use a capillary GC column with a suitable stationary phase (e.g., a wax or a phenyl-methylpolysiloxane phase) to analyze the isomer ratio in the crude product. |
| Derivatization | Converting the phenols to derivatives (e.g., esters or ethers) can alter their physical properties, potentially making them easier to separate by chromatography. The protecting group can then be removed. | React the mixture of phenolic isomers with an acylating or silylating agent. Separate the derivatives by column chromatography and then deprotect the desired isomer. |
Experimental Protocols
Protocol 1: General Procedure for Direct C-H Trifluoromethylation of m-Cresol
Materials:
-
m-Cresol
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add m-cresol (1.0 eq.).
-
Dissolve the m-cresol in anhydrous DCM.
-
In a separate flask, dissolve Togni's Reagent II (1.2 eq.) in anhydrous DCM.
-
Slowly add the solution of Togni's Reagent II to the stirred solution of m-cresol at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the isomer ratio.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Safety Note: Trifluoromethylating reagents can be potent oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment.
References
-
Hartwig, J.F., et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. J. Org. Chem., 84, 15767-15776. [Link]
-
Hu, J., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link]
-
Jones, R.G. (1947). The Reaction of Certain Trifluoromethyl-substituted Chlorobenzenes with Sodium Hydroxide. J. American Chemical Society, 69, 2346-50. [Link]
-
Yoritate, M., et al. (2019). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. [Link]
-
Togni, A., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
-
Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Pure Portal Site. [Link]
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.
-
Trifluoromethylations involving hypervalent iodine reagents and proposed reactive intermediates. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
-
Besset, T., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. [Link]
-
Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Analysis of m-Cresol. Celignis. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Togni, A., et al. (2016). S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study. PubMed. [Link]
-
Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. PMC. [Link]
-
Trifluoromethylation Strategies of Alcohols and Phenols. ResearchGate. [Link]
-
Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. PubMed. [Link]
-
Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. PubMed. [Link]
-
Designing New Togni Reagents by Computation. RSC Publishing. [Link]
-
Electrophilic Trifluoromethylation. Chem-Station Int. Ed.. [Link]
-
Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]
- Process for preparing trifloro methyl phenol.
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. RSC Publishing. [Link]
-
Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). ResearchGate. [Link]
-
Barata-Vallejo, S., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses. [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]
-
GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol standards. ResearchGate. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
-
A SCREENING METHOD BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY FOR QUANTITATION OF 33 AEROSOL CONSTITUENTS FROM A HEAT-NOT-BURN TOBACCO PRODUCT. CORESTA. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Cresol determination made possible by silylation. Wiley Analytical Science. [Link]
-
Phenol and Cresol. OSHA. [Link]
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- 15. researchgate.net [researchgate.net]
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- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. osha.gov [osha.gov]
Technical Support Center: Purification of Trifluoromethylated Phenols
Welcome to the Technical Support Center for the purification of trifluoromethylated phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to make informed decisions in your own laboratory work.
The unique electronic properties imparted by the trifluoromethyl (-CF3) group, such as high electronegativity and lipophilicity, can present significant purification challenges. This guide provides a structured approach to troubleshooting these issues and offers answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of trifluoromethylated phenols, offering potential causes and solutions.
Problem 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of my trifluoromethylated phenol. What could be the cause and how can I improve my recovery?
Answer:
Low recovery from silica gel chromatography is a common issue when dealing with polar compounds like phenols. The acidic nature of silica gel can lead to strong adsorption of the phenolic hydroxyl group, causing tailing and irreversible binding. The trifluoromethyl group can also influence the compound's interaction with the stationary phase.
Potential Causes and Solutions:
-
Strong Adsorption to Silica Gel: The acidic protons on the silica surface can form strong hydrogen bonds with the phenolic oxygen.
-
Solution 1: Use a less acidic stationary phase. Consider using neutral or basic alumina, or a reverse-phase C18 silica gel.[1]
-
Solution 2: Modify the mobile phase. Adding a small amount of a polar solvent like methanol or a volatile acid like acetic acid to your eluent can help to compete with the phenol for binding sites on the silica, thus improving elution. However, be cautious as acidic conditions can sometimes lead to degradation of sensitive compounds.
-
-
Compound Instability on Silica Gel: Prolonged exposure to the acidic environment of the silica gel can cause decomposition of some trifluoromethylated phenols.[1]
-
Solution: Use flash chromatography. This technique minimizes the time your compound spends on the column, reducing the risk of degradation.[1]
-
-
Inappropriate Solvent System: An eluent with either too low or too high polarity can result in poor separation and recovery.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product to ensure good separation and elution from the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Problem 2: Co-elution of Isomers or Closely Related Impurities
Question: I am struggling to separate my desired trifluoromethylated phenol from its isomers (ortho-, meta-, para-) or other closely related impurities by column chromatography. What strategies can I employ?
Answer:
The separation of isomers is a frequent challenge due to their similar physical and chemical properties. The position of the trifluoromethyl group can subtly influence polarity and boiling point, but often not enough for easy separation by standard chromatography.
Potential Causes and Solutions:
-
Similar Polarity of Isomers: The isomers of trifluoromethylphenol often have very close polarities, leading to overlapping peaks in chromatography.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC using a C18 column is a powerful technique for separating isomers.[2] A mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.[2]
-
Solution 2: Gas Chromatography (GC). For volatile trifluoromethylated phenols, GC can provide excellent separation of isomers. A capillary column like a DB-5ms is often suitable.[3]
-
Solution 3: Derivatization. Converting the phenolic hydroxyl group to an ether or ester can alter the polarity and volatility of the isomers, potentially making them easier to separate. For example, allylation of the hydroxyl group has been used to improve chromatographic separation.[3]
-
-
Presence of Structurally Similar Impurities: Impurities from the synthesis, such as unreacted starting materials or by-products, can be difficult to remove.[1]
-
Solution: Recrystallization. If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvents to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble. Common solvent systems for recrystallization of trifluoromethylated phenols include benzene/hexane and ligroin/acetone.[4]
-
Problem 3: Product Degradation During Purification
Question: My trifluoromethylated phenol seems to be decomposing during purification, as indicated by the appearance of new spots on TLC or new peaks in my analytical data. What could be causing this and how can I prevent it?
Answer:
The trifluoromethyl group is generally stable, but it can be sensitive to certain conditions, particularly strong bases.[4] The phenolic hydroxyl group can also be susceptible to oxidation.
Potential Causes and Solutions:
-
Sensitivity to Base: The trifluoromethyl group can be hydrolyzed under strongly basic conditions.
-
Solution: Avoid strong bases. During workup and purification, use mild bases like sodium bicarbonate or avoid basic conditions altogether if possible. When a base is required for a reaction, it is crucial to carefully control the reaction conditions.[4]
-
-
Oxidation of the Phenol: Phenols can be sensitive to air oxidation, which can be catalyzed by trace metals.
-
Solution 1: Work under an inert atmosphere. Performing extractions and chromatography under a nitrogen or argon atmosphere can minimize oxidation.
-
Solution 2: Use degassed solvents. Solvents can contain dissolved oxygen that can contribute to oxidation. Degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles can be beneficial.
-
-
Photolytic Degradation: Some trifluoromethylated phenols can be light-sensitive and may degrade upon exposure to UV light.[5][6]
-
Solution: Protect your compound from light. Use amber-colored glassware or wrap your flasks and columns in aluminum foil to prevent photodecomposition.
-
Problem 4: Difficulty in Removing Residual Solvents
Question: After purification, I am having trouble removing the last traces of solvent from my trifluoromethylated phenol, especially high-boiling point solvents. How can I effectively dry my product?
Answer:
The physical properties of trifluoromethylated phenols, such as their melting and boiling points, can make the removal of residual solvents challenging.
Potential Causes and Solutions:
-
High Boiling Point of the Solvent: Solvents like DMF, DMSO, or n-octane can be difficult to remove under standard rotary evaporation.
-
Solution 1: High-vacuum drying. Using a high-vacuum pump (e.g., a diffusion or turbomolecular pump) can effectively remove high-boiling point solvents at a lower temperature.
-
Solution 2: Lyophilization (Freeze-Drying). If your compound is soluble in a solvent that can be frozen (e.g., water, dioxane, or benzene), lyophilization can be a very effective method for removing the solvent without heating.
-
Solution 3: Solvent Trituration/Precipitation. Dissolving your product in a small amount of a good solvent and then adding a large volume of a poor solvent in which your product is insoluble can cause it to precipitate out, leaving the high-boiling point solvent behind in the solution.
-
-
Formation of a Solvate: Your compound may form a stable solvate with the solvent, making it difficult to remove by simple evaporation.
-
Solution: Recrystallization from a different solvent. Recrystallizing your product from a different, more volatile solvent can break the solvate and allow for easier drying.
-
Problem 5: Failure to Crystallize or Obtaining an Oil Instead of a Solid
Question: My purified trifluoromethylated phenol is an oil, but I expected it to be a solid. Or, my attempts at crystallization are failing. What can I do?
Answer:
The presence of even small amounts of impurities can significantly inhibit crystallization. Additionally, some trifluoromethylated phenols may have low melting points or exist as stable oils at room temperature.[1]
Potential Causes and Solutions:
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.[1]
-
Solution: Further purification. If you suspect impurities are the issue, an additional purification step, such as preparative HPLC, may be necessary to achieve the required purity for crystallization.
-
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.[1]
-
Solution: Screen a variety of solvents. Experiment with a range of solvents with different polarities. Techniques like slow evaporation, slow cooling, or vapor diffusion can be employed to induce crystallization.[1]
-
-
Low Melting Point: Your compound may simply have a low melting point and exist as an oil at room temperature.
-
Solution 1: Induce crystallization at low temperatures. Try cooling the oil in a refrigerator or freezer, and scratching the side of the flask with a glass rod to provide a nucleation site.
-
Solution 2: Form a salt or co-crystal. If your compound is an oil, converting it to a solid salt (if it has a basic handle) or forming a co-crystal with another molecule can be an effective way to obtain a solid material.[1]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect when synthesizing trifluoromethylated phenols?
Answer: The most common impurities will depend on the synthetic route used. However, some general classes of impurities to be aware of include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.[7]
-
Reagents and Catalysts: Reagents used in the synthesis, such as trifluoromethylating agents or catalysts, may need to be removed.[8]
-
Isomeric By-products: Depending on the directing effects of the substituents on the aromatic ring, the formation of positional isomers is a common issue.[9]
-
Over-reaction or Side-reaction Products: For example, in reactions involving the phenolic hydroxyl group, you might see by-products from reactions at other positions on the aromatic ring.[10]
-
Hydrolysis Products: If your synthesis involves protecting groups, incomplete deprotection or hydrolysis of the trifluoromethyl group under harsh conditions can lead to impurities.
FAQ 2: How does the position of the trifluoromethyl group affect the purification strategy?
Answer: The position of the -CF3 group (ortho, meta, or para to the hydroxyl group) significantly influences the molecule's physical and chemical properties, which in turn affects the purification strategy:
-
Polarity and Acidity: The electron-withdrawing -CF3 group increases the acidity of the phenol. The magnitude of this effect depends on its position, which can influence its interaction with polar stationary phases like silica gel. This can be exploited for chromatographic separation.
-
Boiling and Melting Points: The isomers will have different boiling and melting points, which can be utilized for purification by distillation or recrystallization, respectively.
-
Spectroscopic Properties: The position of the -CF3 group results in unique NMR chemical shifts and UV-Vis absorption maxima, which are crucial for identifying and distinguishing between isomers during purity assessment.[3]
FAQ 3: What are the recommended analytical techniques to assess the purity of trifluoromethylated phenols?
Answer: A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of trifluoromethylated phenols and for separating isomers.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides information on both purity and molecular weight, aiding in the identification of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation and for detecting and quantifying impurities. 19F NMR is particularly useful for analyzing fluorine-containing compounds.[5]
-
Melting Point Analysis: For solid compounds, a sharp melting point range is a good indicator of high purity.
FAQ 4: Are there any specific safety precautions I should take when handling and purifying these compounds?
Answer: Yes, it is important to follow standard laboratory safety procedures and be aware of the specific hazards associated with trifluoromethylated phenols and the reagents used in their purification:
-
Toxicity: Many trifluoromethylated phenols have biological activity and their toxicological properties may not be fully known. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagent Hazards: Be aware of the hazards of the solvents and reagents you are using. For example, some trifluoromethylating reagents can be toxic or corrosive.[10]
-
Work in a well-ventilated area: Always work in a fume hood to avoid inhaling vapors.
-
Consult the Safety Data Sheet (SDS): Before working with any new compound, always consult its SDS for specific handling and safety information.
FAQ 5: Can I use derivatization to facilitate the purification of trifluoromethylated phenols?
Answer: Yes, derivatization can be a very effective strategy to aid in purification. By converting the polar phenolic hydroxyl group into a less polar functional group, you can:
-
Improve Chromatographic Separation: Derivatization can alter the polarity of your compound, making it more amenable to chromatography on silica gel and potentially improving the separation from impurities.[3]
-
Increase Volatility for GC Analysis: Converting the phenol to an ether or ester will increase its volatility, making it suitable for GC analysis.[11]
-
Facilitate Crystallization: A derivatized compound may have a higher melting point and be more crystalline than the parent phenol, making it easier to purify by recrystallization.
Common derivatization reactions include etherification (e.g., with an alkyl halide) or esterification (e.g., with an acid chloride or anhydride). It is important to choose a derivative that is stable to the purification conditions and can be easily removed if the parent phenol is the desired final product.
Part 3: Protocols and Data
Protocol 1: General Protocol for Flash Column Chromatography of Trifluoromethylated Phenols
-
Slurry Preparation: In a beaker, add dry silica gel to your chosen eluent (a low-polarity solvent system determined by TLC). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve your crude trifluoromethylated phenol in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add your eluent to the top of the column. Apply pressure (e.g., from a nitrogen line or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Protocol for Recrystallization of Trifluoromethylated Phenols
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in test tubes to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 1: Recommended Solvent Systems for Chromatography
| Compound Type | Stationary Phase | Recommended Eluent System (starting point) |
| Moderately Polar Trifluoromethylated Phenols | Silica Gel | Hexanes/Ethyl Acetate (9:1 to 1:1 gradient) |
| Polar Trifluoromethylated Phenols | Silica Gel | Dichloromethane/Methanol (99:1 to 9:1 gradient) |
| Isomer Separation | Reverse-Phase C18 | Acetonitrile/Water + 0.1% Formic Acid (gradient)[2][5] |
Table 2: Spectroscopic Data for Isomer Identification
| Isomer | Typical ¹H NMR Chemical Shift of Phenolic OH (in CDCl₃) |
| ortho-Trifluoromethylphenol | ~5.5 - 6.5 ppm |
| meta-Trifluoromethylphenol | ~6.0 - 7.0 ppm |
| para-Trifluoromethylphenol | ~6.5 - 7.5 ppm |
Note: These are approximate values and can vary depending on the solvent and other substituents on the aromatic ring.[3]
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Recovery in Chromatography
Caption: Troubleshooting workflow for low recovery in chromatography.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision tree for purification method selection.
Part 5: References
-
Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents. Available at:
-
Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. Available at:
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available at: [Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. Available at: [Link]
-
4-Trifluoromethylphenol Impurity. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
-
METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. European Patent Office. Available at: [Link]
-
Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie. Available at: [Link]
-
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available at: [Link]
-
Trifluoromethylation Strategies of Alcohols and Phenols. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jelsciences.com [jelsciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. epa.gov [epa.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-2-(trifluoromethyl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-Methyl-2-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing a trifluoromethyl group ortho to a phenolic hydroxyl group. The inherent challenges of regioselectivity and reaction efficiency require a nuanced approach to experimental design. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the causal reasoning behind methodological choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I want to synthesize 3-Methyl-2-(trifluoromethyl)phenol. What is the most reliable overall strategy to ensure high yield and correct regioselectivity?
A1: While direct C-H trifluoromethylation of 3-methylphenol (m-cresol) might seem like the most straightforward route, it often suffers from poor regioselectivity, leading to a mixture of isomers that are difficult to separate.[1][2] A more robust and controllable strategy involves a two-step process:
-
Regioselective Halogenation: First, introduce a halogen (preferably iodine) at the 2-position of 3-methylphenol to create a reactive handle. This directs the subsequent trifluoromethylation to the desired location.
-
Copper-Catalyzed Cross-Coupling: Utilize a copper-catalyzed cross-coupling reaction (an Ullmann-type reaction) between the resulting 2-halo-3-methylphenol and a nucleophilic trifluoromethyl source.[3][4] This approach offers superior control over the reaction outcome. The most common and effective trifluoromethylating agent for this purpose is the Ruppert-Prakash reagent (TMSCF₃).[5][6]
The diagram below illustrates this strategic decision-making process.
Caption: Systematic workflow for troubleshooting low reaction yield.
In-depth Explanation:
-
Reagent Integrity: The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture. [7]Activation requires a fluoride source (e.g., CsF, TBAF) to generate the trifluoromethyl anion; moisture will quench this intermediate. [5][7]Ensure all solvents are anhydrous and glassware is flame- or oven-dried.
-
Catalyst Activity: The active catalyst is typically a Cu(I) species. [8]Using Cu(I) salts like CuI is crucial. If using a Cu(II) precursor, an in-situ reduction is required, which can be inefficient. The presence of oxygen can oxidize Cu(I) to the less active Cu(II), stalling the catalytic cycle.
-
Ligand Choice: The choice of ligand is critical for stabilizing the copper center and facilitating the catalytic cycle. [8]While some reactions proceed without a ligand, electron-rich N-donor ligands like 1,10-phenanthroline can significantly improve reaction rates and yields. [9]* Temperature: Trifluoromethylation reactions often require elevated temperatures (typically 80-140 °C) to drive the reaction forward, particularly the oxidative addition and reductive elimination steps. [4]However, excessively high temperatures can lead to reagent decomposition. An optimal temperature must be determined empirically.
Q3: I am observing the formation of 4-Methyl-2-(trifluoromethyl)phenol and other isomers. How can I improve the regioselectivity for the desired 3-Methyl-2-(trifluoromethyl)phenol?
A3: The formation of isomers indicates a lack of regiocontrol. This is the primary reason for avoiding direct C-H functionalization of m-cresol. If you are using the recommended 2-iodo-3-methylphenol route and still see isomers, the issue likely lies in the purity of your starting material.
-
Isomeric Starting Material: The most probable cause is an impure batch of 2-iodo-3-methylphenol containing other isomers, such as 4-iodo-3-methylphenol or 6-iodo-3-methylphenol. The copper-catalyzed reaction will faithfully trifluoromethylate whichever iodo-cresol isomers are present.
-
Solution: Carefully purify the 2-iodo-3-methylphenol intermediate via column chromatography or recrystallization. Confirm its purity and isomeric integrity using ¹H NMR and ¹³C NMR spectroscopy before proceeding.
-
-
Potential for Aryne Intermediates: Under very harsh conditions with strong bases, elimination of HI could potentially form a methyl-substituted benzyne intermediate, which could then be trapped non-regioselectively. This is less common under standard copper-catalysis conditions but is a mechanistic possibility.
-
Solution: Avoid overly strong bases and excessively high temperatures. Use a milder fluoride source like CsF for activating the TMSCF₃.
-
Q4: Besides my main product, I am getting a significant amount of a side product that appears to be an ether. What is happening and how can I prevent it?
A4: The formation of an ether side product, likely 3-methyl-2-(trifluoromethoxy)benzene, indicates that O-trifluoromethylation is competing with the desired C-trifluoromethylation. The phenoxide, formed under basic conditions, is a competing nucleophile.
-
Cause: The hydroxyl group of your phenol is deprotonated by the base (e.g., fluoride source or carbonate), forming a phenoxide. This phenoxide can then attack a trifluoromethylating species. While direct O-trifluoromethylation with nucleophilic sources is less common than with electrophilic sources, it can occur, especially at high temperatures. [10][11][12]* Mitigation Strategies:
-
Protect the Phenol: The most effective solution is to protect the hydroxyl group before the trifluoromethylation step. A robust protecting group that can withstand the reaction conditions, such as a methyl or benzyl ether, should be used. The protecting group can then be removed in a final step. For example, a benzyl ether can be cleaved via hydrogenation. [13] 2. Modify Reaction Conditions: If you wish to avoid a protection-deprotection sequence, you can try to tune the conditions to favor C-C bond formation.
-
Use a Non-coordinating Solvent: Solvents like toluene or dioxane may disfavor the solvation and reactivity of the phenoxide compared to highly polar aprotic solvents like DMF or NMP.
-
Control Basicity: Use the minimum amount of fluoride activator necessary to turn over the TMSCF₃. An excess of base will increase the steady-state concentration of the reactive phenoxide.
-
-
Experimental Protocols & Data
Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodo-3-methylphenol
This protocol describes a representative procedure based on established copper-catalyzed methodologies. [14][15]Researchers must perform their own risk assessment and optimization.
Step 1: Reaction Setup
-
To a flame-dried Schlenk tube or sealed reaction vial, add 2-iodo-3-methylphenol (1.0 eq.), copper(I) iodide (CuI, 0.1-0.2 eq.), and cesium fluoride (CsF, 2.0-3.0 eq.).
-
If using a ligand, add 1,10-phenanthroline (0.1-0.2 eq.).
-
Seal the vessel with a septum, and purge with high-purity nitrogen or argon for 15-20 minutes.
Step 2: Reagent Addition
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) via syringe to achieve a substrate concentration of 0.2-0.5 M.
-
Add (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5-2.0 eq.) dropwise via syringe. [5]3. Ensure the system remains under a positive pressure of inert gas.
Step 3: Reaction
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-120 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot (quenched with dilute HCl).
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 1 M aqueous HCl and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate 3-Methyl-2-(trifluoromethyl)phenol.
Table 1: Representative Conditions for Copper-Catalyzed Aryl Trifluoromethylation
The following table summarizes conditions reported for similar transformations, providing a starting point for optimization.
| Aryl Halide Substrate | CF₃ Source | Catalyst/Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodonitrobenzene | TMSCF₃ | CuI / 1,10-phen | K₂CO₃ | DMF | 120 | 85 | [9] |
| 2-Iodophenol | TMSCF₃ | CuI | KF | NMP | 80 | 78 | [15] |
| 4-Iodoanisole | CF₃CO₂Na | CuI | - | NMP | 160 | 69 | [14] |
| Aryl Iodides | MTFA | Cu(OAc)₂ / phen | Cs₂CO₃ | NMP | 140 | 50-90 | [14] |
| Aryl Bromides | TMSCF₃ | CuBr / Ir-photocat | Cs₂CO₃ | Acetone | 35 | 38-96 | [16] |
Note: MTFA = Methyl trifluoroacetate. This table is for illustrative purposes; conditions must be optimized for 2-iodo-3-methylphenol.
References
-
Schmalzbauer, M., et al. (2025). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ChemRxiv. [Link]
-
ResearchGate. Trifluoromethylation of alkenes with Langlois' reagent as a CF3 source. [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
SYNFACTS. (2014). Copper-Catalyzed Trifluoromethylation via Aryl Radicals. Synfacts, 10(08), 849. [Link]
-
Zhou, M., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3842-3845. [Link]
-
Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 154-186. [Link]
-
Casitas, A., et al. (2014). Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis, 4(11), 4093-4101. [Link]
-
Besset, T., et al. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 625-633. [Link]
-
Zhu, W., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 18, 291-320. [Link]
-
New Journal of Chemistry. Electrochemical aminotrifluoromethylation of unactivated alkenes with Langlois' reagent as the CF3 source. [Link]
-
Zhang, C., et al. (2021). Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society, 143(35), 14439-14450. [Link]
-
Pees, A., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. RSC Chemical Communications. [Link]
-
Yoritate, M., et al. (2021). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 86(4), 3669-3681. [Link]
-
Hartwig Group, UC Berkeley. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664. [Link]
- Google Patents.
-
Hartwig, J. F. (2011). Catalysis for Fluorination and Trifluoromethylation. NIH Public Access. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
ACS Publications. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents.
-
European Patent Office. METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents. CN1994990A - Process for preparing trifloro methyl phenol.
-
ResearchGate. (2014). Pentakis(trifluoromethyl)phenol from Nitrobenzene. [Link]
-
ResearchGate. Optimization for the Trifluoromethylation. [Link]
-
RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]
-
Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
-
ResearchGate. The optimization of reaction conditions for trifluoromethylation of.... [Link]
-
SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
Beilstein Archives. An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ChemRxiv. Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. [Link]
-
PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. [Link]
Sources
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 13. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 14. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: 3-Methyl-2-(trifluoromethyl)phenol Stability & Handling
Topic: Stability, Handling, and Troubleshooting of 3-Methyl-2-(trifluoromethyl)phenol CAS: 106877-37-6 Support Tier: Level 3 (Senior Application Scientist)
Emergency Assessment: Quick Diagnostics
Before proceeding with detailed troubleshooting, compare your observation with these common failure modes.
| Symptom | Probable Cause | Immediate Action |
| Color Change (Yellow/Brown) | Oxidative degradation of the phenolic ring or benzylic methyl group. | Purify via bulb-to-bulb distillation or flash chromatography. Store under Argon. |
| Etching of Glassware | Hydrolysis of the | STOP. Transfer to HDPE/Teflon containers. Check pH; acidification may be required. |
| Inconsistent Yields in Coupling | Steric hindrance at the | Switch to smaller electrophiles or increase reaction temperature (carefully). |
| New HPLC Peaks (Polar) | Formation of 3-methyl-2-hydroxybenzoic acid (Hydrolysis product). | Check if the compound was exposed to strong aqueous bases ( |
Module 1: Chemical Stability & Reactivity Profile
Q: My compound is degrading during basic workup. Is the trifluoromethyl group stable to base?
A: Not indefinitely. While aryl trifluoromethyl groups are generally robust, those in the ortho position to a phenol (like in 3-Methyl-2-(trifluoromethyl)phenol) are susceptible to base-catalyzed hydrolysis , especially at elevated temperatures.
-
The Mechanism: The phenolate anion formed in basic conditions can assist in the hydrolysis of the adjacent
group through a quinone methide-like intermediate or direct nucleophilic attack, eventually converting the to a carboxylate ( ). -
The Result: You generate 3-methylsalicylic acid derivatives instead of recovering your phenol.
-
Protocol Adjustment:
-
Avoid refluxing in strong aqueous bases (e.g.,
NaOH). -
Use milder bases (
, ) or keep the contact time with strong hydroxides minutes at .
-
Q: Why is O-alkylation (ether synthesis) proceeding so slowly?
A: You are fighting a "Steric Vise." In this specific isomer, the hydroxyl group is sandwiched between a bulky trifluoromethyl group at C2 and a methyl group at C3.
-
Steric crowding: The effective nucleophilic window is extremely narrow.
-
Electronic effect: The electron-withdrawing
lowers the of the phenol (making it easier to deprotonate), but the nucleophilicity of the resulting phenoxide is reduced. -
Troubleshooting: Use a polar aprotic solvent (DMF or NMP) to solvate the cation and "naked" the phenoxide anion. If using alkyl halides, add a catalytic amount of NaI (Finkelstein condition) to improve the leaving group ability of the electrophile, compensating for the phenol's poor nucleophilicity.
Module 2: Storage & Handling Protocols
Q: The SDS mentions "Corrosive."[1][2] Is this just standard boilerplate?
A: No, it is chemically specific. Fluorinated phenols are significantly more acidic than their non-fluorinated counterparts (Cresol).
-
Acidity: The
is likely shifted from (phenol) to . This makes it acidic enough to cause severe burns rapidly. -
Volatility: As a low-molecular-weight fluorinated compound, it has appreciable vapor pressure.
-
Storage Rule: Store in tightly sealed, fluoropolymer-lined caps . Standard polyethylene caps can degrade or allow vapor permeation over months, leading to "crust" formation (interaction with moisture/CO2).
Q: Can I store this compound in standard borosilicate glass vials long-term?
A: Conditional Yes, but Plastic is Safer.
If the compound undergoes trace hydrolysis (releasing
-
Best Practice: For long-term storage (
months), use HDPE or PP (Polypropylene) containers. -
Atmosphere: Always backfill with Argon or Nitrogen . The C3-methyl group is benzylic and susceptible to radical autoxidation to the aldehyde over long periods.
Module 3: Analytical Troubleshooting (HPLC/NMR)
Q: I see a "Ghost Peak" in my NMR. What is it?
A: Check your solvent and tube.
-
Fluoride Ion (
): A sharp singlet around to ppm often indicates hydrolysis has occurred, releasing inorganic fluoride. -
Rotamers: The bulky
and groups can restrict rotation if the phenol is derivatized (e.g., esterified). Run the NMR at to see if peaks coalesce.
Q: How do I determine purity accurately? UV detection seems unreliable.
A: Fluorinated phenols often have shifted
-
Step 1: Run a UV-Vis scan to find the isosbestic point or
. Do not assume is optimal. -
Step 2: Ensure your mobile phase is acidified (0.1% Formic acid or TFA).
-
Reasoning: Without acid, the phenol exists in an equilibrium between neutral and phenolate forms (due to its enhanced acidity). This causes severe peak tailing or peak splitting, making integration impossible.
-
Visual Guide: Degradation & Decision Pathways
The following diagram illustrates the critical degradation pathways (Hydrolysis vs. Oxidation) and the decision logic for troubleshooting low yields.
Figure 1: Degradation pathways and reactivity logic. Note the bifurcation between chemical degradation (hydrolysis) and kinetic failure (sterics).
Detailed Protocol: Purity Verification via HPLC
Objective: Quantify purity while preventing peak tailing caused by ionization.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Trifluoroacetic Acid (TFA) or Formic Acid (Essential additive)
Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax), | Standard reverse phase retention. |
| Mobile Phase A | Water + 0.1% TFA | Suppresses ionization of the acidic phenol ( |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Maintains pH consistency during gradient. |
| Gradient | 5% B to 95% B over 10 min | Covers wide polarity range for potential oxidation byproducts. |
| Detection | UV @ 270 nm (check scan) | Fluorinated phenols often absorb weakly at 254 nm. |
| Flow Rate | 1.0 mL/min | Standard. |
Pass/Fail Criteria:
-
Pass: Single sharp peak, Symmetry factor
. -
Fail (Tailing): Symmetry factor
. Action: Increase acid concentration in mobile phase. -
Fail (Split Peak): Action: Sample solvent does not match mobile phase. Dissolve sample in Mobile Phase A:B (50:50).
References
-
PubChem. (2025).[1][2] 3-Methyl-2-(trifluoromethyl)phenol Compound Summary (CID 15919090).[2][3] National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2025).[4] Phenol, 2-(trifluoromethyl)- Properties. (Reference for ortho-isomer acidity and physical data). [Link][4]
Sources
Technical Support Center: Advanced NMR Interpretation for Substituted Phenols
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Interpretation of Complex Phenolic NMR Spectra Ticket ID: NMR-PH-ADV-001
Executive Summary
Interpreting the NMR spectra of substituted phenols presents unique challenges due to the lability of the hydroxyl proton, the strong electronic influence of the oxygen atom on the aromatic ring, and the prevalence of hydrogen bonding. This guide provides a non-linear, problem-solving framework for researchers encountering ambiguous spectral data. It moves beyond basic assignment to address dynamic exchange, second-order coupling effects, and structural elucidation of isomers.
Module 1: The "Ghost" Proton (Hydroxyl Group Dynamics)
User Issue: "I know my molecule is a phenol, but I cannot find the hydroxyl (-OH) proton in my
Technical Diagnosis
The visibility of phenolic protons is governed by the rate of chemical exchange (
-
Fast Exchange (
): The OH proton exchanges rapidly with trace water or other labile protons in the solvent. The signal merges with the water peak or averages out, often becoming invisible. -
Intermediate Exchange: The signal appears as a broad, featureless hump, often integrated incorrectly as background noise.
-
Slow Exchange (
): The OH proton appears as a sharp signal. If adjacent protons are present (rare in phenols unless CH is nearby in specific scaffolds), coupling may be observed.
Troubleshooting Protocol: The Solvent Switch & D O Shake
Step 1: The D
-
Acquire a standard
H spectrum in CDCl . -
Add 1-2 drops of D
O directly to the NMR tube. -
Shake vigorously for 30 seconds and allow layers to separate.
-
Re-acquire the spectrum.
-
Result: The OH signal will vanish (exchanged for OD) or significantly decrease in intensity.[2] The HDO peak (approx. 4.8 ppm) will grow.
-
Step 2: The DMSO Anchor (Visualization) To resolve the OH peak clearly and measure its chemical shift:
-
Evaporate the CDCl
or prepare a fresh sample in DMSO-d . -
DMSO acts as a strong hydrogen bond acceptor, "anchoring" the phenolic proton.
-
Mechanism: This slows the exchange rate (
), sharpening the peak and shifting it downfield (typically 9.0–10.5 ppm), moving it away from the aromatic region [1].
Visual Workflow: Hydroxyl Identification
Figure 1: Decision logic for identifying and resolving labile phenolic protons.
Module 2: Deconvoluting Aromatic Multiplets
User Issue: "My aromatic region (6.5–8.0 ppm) is a mess of overlapping peaks. How do I distinguish between isomers (e.g., 2,4- vs. 2,6-disubstituted)?"
Technical Insight: Coupling Constants ( ) as Rulers
In substituted phenols, the electronic effect of the oxygen (strong donor) alters chemical shifts, but the coupling constants remain the most reliable geometric indicators.
| Coupling Type | Notation | Frequency ( | Structural Significance |
| Ortho | 7.0 – 9.0 Hz | Adjacent protons. Primary indicator of connectivity. | |
| Meta | 1.5 – 3.0 Hz | Protons separated by one carbon. Crucial for 1,3-substitution. | |
| Para | < 1.0 Hz | Opposite sides. Often unseen or appears as peak broadening. |
Scenario: Distinguishing Trisubstituted Isomers
Consider a phenol with two additional substituents (e.g., Cl and NO
Case A: 2,4-Disubstituted Phenol (1,2,4-pattern)
-
H-6 (Ortho to OH): Doublet (
Hz). -
H-5 (Meta to OH): Doublet of Doublets (
Hz, Hz). -
H-3 (Ortho to OH): Doublet (
Hz).[3] -
Key Feature: Three distinct protons with one large ortho coupling and one meta coupling.[3]
Case B: 2,6-Disubstituted Phenol (1,2,3-pattern)
-
H-4 (Para to OH): Triplet (
Hz) or Doublet of Doublets (if substituents differ). -
H-3/5 (Meta to OH): Doublet (
Hz). -
Key Feature: High symmetry (if substituents are identical) or a contiguous spin system (
only).
Case C: 3,5-Disubstituted Phenol (1,3,5-pattern)
-
All Protons: Singlets or fine doublets (
Hz). -
Key Feature:No large couplings (>7 Hz).
Visual Workflow: Coupling Analysis
Figure 2: Logic tree for assigning substitution patterns based on coupling constants.
Module 3: Hydrogen Bonding (Intra- vs. Intermolecular)
User Issue: "My OH peak shift varies wildly between samples. Is this experimental error or real chemistry?"
Scientific Causality
Phenols are excellent hydrogen bond donors. The chemical shift (
-
Intermolecular H-Bonding: Concentration dependent. At high concentrations, phenols aggregate (dimers/oligomers), deshielding the OH (higher ppm).
-
Intramolecular H-Bonding: Concentration independent. Occurs when a substituent at the ortho position (e.g., -NO
, -C=O, -F) forms a stable ring with the OH [2].
The Dilution Experiment (Self-Validating Protocol)
To determine if a hydrogen bond is internal (structural) or external (aggregational):
-
Prepare Stock: Dissolve ~20 mg of sample in 0.6 mL CDCl
(approx 0.1 M). -
Measure
: Record the chemical shift of the OH peak. -
Dilute: Remove 0.1 mL of sample, add 0.5 mL of pure CDCl
(diluting by ~6x). -
Measure
: Record the shift again.
Data Interpretation Table:
| Observation ( | Diagnosis | Mechanism |
| Shift moves Upfield (lower ppm) | Intermolecular | Breaking aggregates reduces deshielding. Typical for simple phenols. |
| Shift remains Constant (< 0.05 ppm) | Intramolecular | The H-bond is locked within the molecule (Chelation). |
| Shift > 10.0 ppm (Constant) | Strong Chelation | Characteristic of o-hydroxy ketones/aldehydes (e.g., Salicylaldehyde). |
Module 4: Advanced 13C NMR Diagnostics
User Issue: "I cannot assign the quaternary carbons in the aromatic ring."
The "Ipso" Carbon Rule
In
-
Shift Range: 150 – 160 ppm .
-
Differentiation: This is significantly downfield from standard aromatic carbons (110–135 ppm) and even alkyl-substituted aromatic carbons (~140 ppm).
-
Validation: In an HMBC (Heteronuclear Multiple Bond Correlation) experiment, the OH proton (if visible in DMSO) will show a strong correlation to this specific carbon (
) and the ortho carbons ( ).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for solvent effects on exchangeable protons).
-
Reich, H. J. (2024). Structure Determination Using NMR: Hydrogen Bonding. University of Wisconsin-Madison. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2008). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. Available at: [Link]
-
AIST. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Available at: [Link]
Sources
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. acdlabs.com [acdlabs.com]
Technical Support Center: Purity Assurance for 3-Methyl-2-(trifluoromethyl)phenol
[1]
Status: Operational Ticket ID: #CF3-PHENOL-PURITY Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 20, 2026[1]
Executive Summary
Welcome to the technical support hub for 3-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-37-6).[1] This intermediate is a critical scaffold in pharmaceutical synthesis, particularly for thrombopoietin receptor agonists and agrochemicals.
The Challenge: The ortho-trifluoromethyl group introduces unique steric and electronic effects. It significantly increases the acidity of the phenolic proton compared to non-fluorinated cresols while simultaneously increasing lipophilicity. Common impurities—specifically regioisomers and de-halogenated precursors—often co-elute in standard reverse-phase HPLC due to similar hydrophobic profiles.[1]
This guide provides self-validating protocols to resolve these impurities, ensuring your material meets the
Module 1: Diagnostic Triage (Impurity Identification)
User Question: "I observe a shoulder peak in my HPLC chromatogram and the solid has a slight reddish hue. Is this the regioisomer or a degradation product?"
The Technical Diagnosis
Visual discoloration (red/brown) typically indicates oxidative degradation into quinones , common in electron-rich phenols.[1] However, a shoulder peak in HPLC often signals a regioisomer (e.g., 5-methyl-2-(trifluoromethyl)phenol) or a non-fluorinated precursor (e.g., 3-methyl-2-chlorophenol).[1]
Standard HPLC alone is often insufficient because the
Workflow: The "Tri-Vector" Identification Protocol
Use this decision tree to pinpoint the impurity before attempting purification.
Figure 1: Diagnostic logic for impurity identification. Note that
Module 2: Chemical Remediation (The "pH Swing" Protocol)
User Question: "My sample contains 5% non-phenolic impurities (starting material). How do I remove them without running a column?"
The Solution: Exploiting Acidity (pKa)
The
We can utilize this acidity to selectively extract the product into a mild base, leaving non-acidic impurities in the organic layer.
Protocol: Selective Acid-Base Extraction[1]
Reagents:
-
Solvent A: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]
-
Base: 1M Sodium Carbonate (
) – Do not use NaOH initially to avoid emulsion with tars.[1] -
Acid: 2M HCl.
Step-by-Step Procedure:
-
Dissolution: Dissolve crude sample (10 g) in MTBE (100 mL).
-
The "Scrub" (Remove Neutrals):
-
The "Wash" (Remove Highly Acidic Impurities):
-
Optional: If benzoic acid impurities are suspected, wash the organic layer with saturated
before the carbonate extraction (phenols generally do not extract into bicarbonate, whereas carboxylic acids do).
-
-
Precipitation (Recovery):
-
Cool the combined aqueous carbonate layers to 0–5°C.
-
Slowly acidify with 2M HCl to pH 2 while stirring. The phenol will oil out or precipitate.
-
-
Isolation:
Data Verification Table:
| Layer | pH Condition | Species Present | Action |
| Initial Organic | Neutral | Phenol + Impurities | Proceed to extraction |
| Aqueous Extract | Basic (pH ~11) | Product ( | KEEP |
| Spent Organic | Neutral | Non-acidic halides/Tars | Discard (Waste) |
| Final Organic | Acidic (Post-HCl) | Purified Phenol | Dry & Concentrate |
Module 3: Chromatographic Resolution
User Question: "I have a difficult regioisomer (5-methyl isomer) that co-extracts. How do I separate it by HPLC?"
The Solution: Fluorine-Enhanced Stationary Phases
Standard C18 columns often fail to separate isomers where the only difference is the methyl position relative to the
Recommended Method: Acidic Mobile Phase
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for fluorinated aromatics due to
and fluorine-fluorine interactions.[1] -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Gradient:
Why this works: The acidic mobile phase keeps the phenol protonated (
Module 4: Storage & Stability FAQs
Q: Why does my sample turn pink after a week? A: Phenols with electron-donating groups (methyl) are prone to oxidation to para-benzoquinones.[1]
-
Fix: Store under Argon/Nitrogen at -20°C.
-
Rescue: If the color is light pink, a simple filtration through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) usually removes the polar quinones.
Q: Can I distill this compound? A: Yes, but caution is required.
-
Volatility: The
group increases volatility. -
Boiling Point: Estimated ~70-80°C at 1 mmHg (based on analogous trifluoromethylphenols).[1]
-
Warning: Do not distill to dryness. Fluorinated phenols can form unstable concentrations of peroxides if ether solvents were used previously.
References
-
PubChem. (2025).[1][10] 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. [Link][1]
-
European Patent Office. (1979).[1] Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. EP0004447A2. [Link][1][11]
-
Mäeorg, U., et al. (2014).[1][2] Pentakis(trifluoromethyl)phenol from Nitrobenzene. ResearchGate. [Link]
-
SIELC Technologies. (2024).[1] Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]
Sources
- 1. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 7. escholarship.org [escholarship.org]
- 8. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity of Trifluoromethylation
Welcome to the Technical Support Center for Trifluoromethylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving the regioselectivity of this critical transformation. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of organic molecules, making it a vital tool in medicinal chemistry and materials science.[1] However, controlling the position of the CF₃ group—the regioselectivity—is often a significant experimental hurdle.
This guide is structured to provide clear, practical solutions to the issues you may encounter in the lab. We will delve into the "why" behind the "how," offering mechanistic insights to empower you to make informed decisions and troubleshoot your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding regioselectivity in trifluoromethylation.
Q1: Why am I getting a mixture of regioisomers in my aromatic C-H trifluoromethylation?
A: This is a frequent challenge, especially in radical-mediated reactions. The trifluoromethyl radical (•CF₃) is a highly reactive and electrophilic species.[2] In the absence of strong directing effects, it can react at multiple positions on an aromatic or heteroaromatic ring, often leading to a mixture of products.[3][4] The distribution of these isomers is typically governed by the electronic properties and steric accessibility of the different C-H bonds on your substrate. For instance, in electron-rich aromatic systems, trifluoromethylation often occurs at positions of high electron density.[3]
Q2: Can the choice of trifluoromethylating reagent influence regioselectivity?
A: Absolutely. Trifluoromethylating reagents can be broadly categorized as electrophilic, nucleophilic, or radical sources, and their nature dictates the reaction mechanism and, consequently, the regioselectivity.[5]
-
Electrophilic reagents (e.g., Togni's or Umemoto's reagents) can react via different pathways. Under photoredox conditions, they can generate •CF₃ radicals, leading to radical-type selectivity.[3][6] In transition-metal-catalyzed reactions, their reactivity is often controlled by the catalyst and directing groups.[7][8]
-
Nucleophilic reagents (e.g., Ruppert-Prakash reagent, TMSCF₃) typically require activation (e.g., by fluoride) and are often used in reactions with electrophilic substrates, such as carbonyls or in transition-metal-catalyzed cross-coupling reactions.[9][10] Their regioselectivity is highly dependent on the substrate and the overall reaction mechanism.
-
Radical sources (e.g., CF₃I, CF₃SO₂Cl) are explicitly designed to generate •CF₃ radicals, and strategies to control their regioselectivity often rely on substrate control or catalysis.[1][3]
Q3: What is the role of a "directing group" and how does it improve regioselectivity?
A: A directing group is a functional group on the substrate that steers the trifluoromethylation to a specific position, most commonly the ortho-C-H bond.[8] This is typically achieved in transition-metal-catalyzed reactions (e.g., with palladium or copper). The directing group coordinates to the metal center, bringing the catalyst and the C-H bond into close proximity, thereby facilitating selective functionalization.[8] Various nitrogen- and oxygen-containing heterocycles and functional groups can act as effective directing groups.[8][11]
Q4: I'm working with alkenes. Why is my trifluoromethylation not regioselective?
A: For alkenes, the regioselectivity of trifluoromethylation is often a competition between the formation of the most stable radical or carbocation intermediate. With radical additions, the •CF₃ radical will typically add to the less sterically hindered carbon of the double bond or to the position that generates a more stabilized radical intermediate (e.g., a benzylic radical).[6][9] For internal or unsymmetrically substituted alkenes, this can lead to mixtures of isomers.[1][12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios in a problem-solution format.
Guide 1: Poor Regioselectivity in Aromatic and Heteroaromatic C-H Trifluoromethylation
Problem: My photoredox-catalyzed trifluoromethylation of an electron-rich arene yields a nearly statistical mixture of ortho, meta, and para isomers.
Underlying Cause: Uncontrolled radical reactions often exhibit poor regioselectivity on simple arenes. The electrophilic •CF₃ radical attacks positions based on a combination of steric and electronic factors, which can be similar for different positions on an unsubstituted or weakly substituted ring.[3][4]
Solutions & Experimental Protocols:
Strategy 1: Employ a Directing Group Strategy
-
Rationale: For substrates where this is synthetically feasible, introducing a directing group is one of the most reliable methods to achieve high regioselectivity, typically for ortho-trifluoromethylation.[8]
-
Experimental Protocol (General Example for Pd-Catalyzed C-H Trifluoromethylation):
-
Substrate Preparation: Synthesize your aromatic substrate containing a suitable directing group (e.g., a pyridine, pyrimidine, or triflamide group).[8]
-
Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, combine the substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), an electrophilic CF₃ source (e.g., Togni's reagent, 1.5-2.0 equiv), and a suitable solvent (e.g., acetonitrile, dichloroethane).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Workup and Analysis: After cooling, dilute the reaction with an organic solvent, wash with water, and purify by column chromatography. Analyze the product mixture by ¹H and ¹⁹F NMR to confirm regioselectivity.
-
Strategy 2: Utilize Supramolecular Control with Cyclodextrins
-
Rationale: Cyclodextrins (CDs) are macrocyclic hosts that can encapsulate aromatic guests within their hydrophobic cavity. This encapsulation can sterically shield certain positions on the substrate, directing the incoming •CF₃ radical to the more accessible C-H bonds.[13][14][15] This approach is particularly useful for controlling selectivity in radical reactions without modifying the substrate with a directing group.
-
Experimental Protocol (Radical Trifluoromethylation using Cyclodextrins):
-
Reaction Setup: To a solution of your aromatic substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of acetone and water), add the cyclodextrin (e.g., β-cyclodextrin, 1.0-2.0 equiv). Stir to allow for inclusion complex formation.
-
Initiation: Add your radical trifluoromethylation system. For example, for a photoredox system, add the photocatalyst (e.g., Ru(bpy)₃Cl₂) and the CF₃ source (e.g., Umemoto's reagent).[13]
-
Reaction: Irradiate the mixture with visible light for the specified time.
-
Analysis: Analyze the product ratio by GC-MS or NMR to determine the effect of the cyclodextrin on regioselectivity.
-
Decision Workflow for Aromatic Trifluoromethylation
Caption: Decision workflow for selecting a regioselectivity strategy.
Guide 2: Controlling Regioselectivity in Alkene Trifluoromethylation
Problem: The trifluoromethylation of my terminal alkene gives a mixture of the vinylic CF₃ product and the allylic CF₃ product.
Underlying Cause: This often arises from competing reaction pathways. For example, in a photoredox-catalyzed reaction with CF₃I, an initial radical addition to the alkene can be followed by either elimination to give the vinylic product or hydrogen atom abstraction to give a hydrotrifluoromethylation product, which might rearrange or be a side product.[1][16] The choice of base and solvent can significantly influence the outcome.[1][17]
Solutions & Experimental Protocols:
Strategy 1: Optimize Base and Solvent for Vinylic Trifluoromethylation
-
Rationale: In systems like the visible-light photoredox trifluoromethylation of alkenes with CF₃I, a non-nucleophilic base is crucial to promote the elimination of HI from the iodotrifluoromethylated intermediate to favor the vinylic product.[1][16] The solvent can also play a key role in stabilizing intermediates.
-
Experimental Protocol (Visible-Light Vinylic Trifluoromethylation):
-
Reaction Setup: In a Schlenk tube, combine the terminal alkene (1.0 equiv), photocatalyst (e.g., Ru(Phen)₃Cl₂, 0.01-1 mol%), CF₃I (2.0 equiv), and a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv).
-
Solvent: Use an optimized solvent such as acetonitrile (CH₃CN).[1]
-
Reaction: Degas the solution and irradiate with visible light (e.g., a household compact fluorescent lamp) at room temperature for 12-24 hours.
-
Analysis: Monitor the reaction by GC-MS or NMR to check for the desired vinylic product and minimize side products. High E-stereoselectivity is often observed for terminal alkenes.[1]
-
Strategy 2: Utilize a Silyl Directing Group for Allylic Trifluoromethylation
-
Rationale: The presence of a silyl group on an alkene can control the regioselectivity of radical addition. The silyl group can direct the trifluoromethylation to the branched allylic position, likely due to steric and electronic effects that favor the formation of a specific radical intermediate.[18]
-
Experimental Protocol (Photoredox-Catalyzed Allylic Trifluoromethylation):
-
Substrate: Start with an allylsilane substrate.
-
Reaction Setup: Combine the allylsilane (1.0 equiv), a photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O, 5 mol%), and an electrophilic CF₃ source (e.g., Umemoto or Togni reagent, 1.8 equiv).
-
Solvent: Use a protic solvent like methanol (MeOH).[18]
-
Reaction: Irradiate the mixture with a household 14 W light bulb at room temperature for 48 hours.
-
Outcome: This method can provide access to enantioenriched branched allylic CF₃ products, with the silyl group controlling both regioselectivity and stereoselectivity.[18]
-
Mechanistic Influence on Alkene Trifluoromethylation
Caption: Competing pathways in radical alkene trifluoromethylation.
Data Summary Tables
Table 1: Comparison of Strategies for Regiocontrol in Aromatic Trifluoromethylation
| Strategy | Typical Reagents/Catalysts | Directing Principle | Common Position | Advantages | Limitations |
| Directing Group | Pd(OAc)₂, Cu(I) salts, Togni/Umemoto Reagents | Metal coordination to a functional group on the substrate.[8] | ortho | High to excellent regioselectivity. | Requires synthesis of a pre-functionalized substrate; directing group may need to be removed.[8] |
| Supramolecular | Cyclodextrins, Radical CF₃ source (e.g., CF₃SO₂Na), Photocatalyst | Steric shielding of certain positions by host-guest complexation.[13][14][15] | Varies (e.g., para) | Does not require substrate modification; can be applied to radical reactions. | Selectivity is dependent on the binding geometry; may require specific solvent systems. |
| Electronic Control | Photoredox catalysts (e.g., Ru(bpy)₃²⁺), CF₃SO₂Cl | Innate electronic properties of the substrate direct the electrophilic •CF₃ radical.[3] | Electron-rich positions | Applicable to a wide range of (hetero)arenes without pre-functionalization. | Often results in mixtures of isomers, especially for weakly biased substrates.[4] |
| Nucleophilic Activation | N-oxides, TMSCF₃, Activator (e.g., BF₃·OEt₂) | Activation of the heteroaromatic ring towards nucleophilic attack.[19] | C2 or C4 on pyridines | High regioselectivity for specific positions on N-heterocycles. | Limited to specific classes of heteroaromatic compounds. |
Table 2: Key Factors Influencing Regioselectivity in Alkene Trifluoromethylation
| Factor | Influence on Regioselectivity | Example |
| Substrate Substitution | Terminal alkenes often give higher selectivity than internal alkenes.[1] Steric bulk can direct the addition of the •CF₃ radical. | Styrenes favor addition at the terminal carbon to form a stable benzylic radical.[6] |
| Reaction Type | Hydrotrifluoromethylation vs. Vinylic trifluoromethylation can be controlled by additives.[17] | K₂CO₃ in DMF favors hydrotrifluoromethylation, while iodide salts can promote vinylic or iodotrifluoromethylation.[17] |
| Catalyst/Ligand | In copper-catalyzed systems, the choice of ligand can override the intrinsic reactivity to control the regiochemical outcome.[20] | Bipyridyl-derived ligands can control the regioselectivity of Cu-catalyzed trifluoromethylation of propargyl electrophiles.[20] |
| Directing Groups | A silyl group can act as a regiochemical control element, directing trifluoromethylation to the allylic position.[18] | Photoredox trifluoromethylation of allylsilanes yields branched allylic CF₃ products.[18] |
References
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
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Zheng, W., Morales-Rivera, C. A., Lee, J., & Ngai, M.-Y. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 57(18), 5037-5041. [Link]
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Lu, X., Kawazu, R., Song, J., Yoshigoe, Y., Torigoe, T., & Kuninobu, Y. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4327–4331. [Link]
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Loh, Y. Y., & Nagib, D. A. (2015). Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes. PMC, 4(3), 454–458. [Link]
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Indian Science Technology and Engineering facilities Map (I-STEM). Light Driven Regioselective Fluorination and Trifluoromethylation of Arenes and Heteroarenes. [Link]
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Yasu, Y., Koike, T., & Akita, M. (2013). Trifluoromethylation of Allylsilanes under Photoredox Catalysis. Organic Letters, 15(7), 1512–1515. [Link]
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Postigo, A. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(1), 429. [Link]
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Mizuta, S., Verhoog, S., Engle, K. M., & Lectka, T. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 108–114. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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Ni, C., Hu, M., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. CCS Chemistry, 4(5), 1438–1465. [Link]
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Kuninobu, Y. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical Record, 23(5), e202300003. [Link]
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Lu, X., Kawazu, R., Song, J., Yoshigoe, Y., Torigoe, T., & Kuninobu, Y. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]
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Matoušek, V., Togni, A., & Nevado, C. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(11), 5849–5911. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl alkenes. [Link]
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Barata-Vallejo, S., & Postigo, A. (2014). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Organic & Biomolecular Chemistry, 12(35), 6781-6794. [Link]
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Sosnovskikh, V. Y., & Usachev, B. I. (2003). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. Journal of Organic Chemistry, 68(20), 7747–7754. [Link]
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Zheng, W., Morales-Rivera, C. A., Lee, J., & Ngai, M.-Y. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 57(18), 5037-5041. [Link]
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Ramón, R. S., & Cango, Y. Z. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7244. [Link]
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Lu, X., Kawazu, R., Song, J., Yoshigoe, Y., Torigoe, T., & Kuninobu, Y. (2021). Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4327–4331. [Link]
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Kuninobu, Y. (2021). Regioselective C-H Trifluoromethylation of Heteroaromatic Compounds. Bulletin of the Chemical Society of Japan, 94(2), 649–660. [Link]
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ResearchGate. Photoredox catalytic trifluoromethylation of alkenes and heteroarenes. [Link]
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Barata-Vallejo, S., & Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 17(20), 2278-2309. [Link]
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Carboni, A., Dagousset, G., & Magnier, E. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters, 25(1), 193–198. [Link]
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Cole, K. P., & Boddy, C. N. (2021). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters, 23(24), 9411–9415. [Link]
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ResearchGate. A "Renaissance" in Radical Trifluoromethylation. [Link]
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Sodeoka, M., & Shimizu, R. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. PMC, 44(1), 111-123. [Link]
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Vaia. Problem 45 Explain why the trifluoromethyl ... [FREE SOLUTION]. [Link]
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Hanna, B. S., & Mercado, B. Q. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis, 13(20), 13619–13628. [Link]
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Wechem. Recent progress in trifluoromethylation: strategies and Applications. [Link]
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ResearchGate. Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. [Link]
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Semantic Scholar. [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. [Link]
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Ohtsuka, Y., & Kanai, M. (2014). Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator. Nature Communications, 5, 3387. [Link]
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ResearchGate. Trifluoromethylation Strategies of Alcohols and Phenols. [Link]
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Donohoe, T. J., & Bower, J. F. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC, 77(10), 3981–3993. [Link]
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Schnürch, M., & Spina, M. (2019). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Molecules, 24(10), 1883. [Link]
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Champagne, P. A., & Lectka, T. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(18), 8913–8986. [Link]
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Belskaya, N. P., & Eltsov, O. S. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11443. [Link]
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Ischay, M. A., & Yoon, T. P. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2128–2143. [Link]
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Chen, J., & Xiao, J. (2023). Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity. Green Chemistry, 25(13), 5221-5226. [Link]
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Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification of Trifluoromethylphenols
Welcome to the technical support center for the chromatographic purification of trifluoromethylphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these compounds. Here, we will move beyond generic protocols to explain the underlying chemical principles, helping you to troubleshoot existing methods and rationally design new, robust purification strategies.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with trifluoromethylphenols. Understanding these core principles is the first step toward effective method development.
Q1: Why do my trifluoromethylphenol peaks often show significant tailing in reversed-phase HPLC?
A1: Peak tailing for trifluoromethylphenols is a frequent issue that primarily stems from two sources: the acidic nature of the phenol group and secondary interactions with the stationary phase.
-
Analyte Ionization: Trifluoromethylphenols are weak acids. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group increases the acidity of the phenolic proton compared to phenol itself, resulting in pKa values typically between 8 and 9.[1][2] If the mobile phase pH is close to or above the analyte's pKa, the phenol will exist in a mixture of its neutral (protonated) and anionic (deprotonated) forms. The anionic form is more polar and will elute faster than the neutral form, leading to a "tail" as the two forms are not baseline resolved.
-
Secondary Silanol Interactions: Most reversed-phase columns are based on silica, which has residual silanol groups (Si-OH) on its surface. At mid-range pH values (approx. > pH 4), these silanols can deprotonate to become negatively charged (Si-O⁻).[3] While this is less of an issue for the anionic form of the phenol, any remaining neutral phenol molecules can interact with these charged sites via hydrogen bonding, causing a secondary retention mechanism that broadens and tails the peak.[4]
To resolve tailing, you must control the ionization of both the analyte and the stationary phase. The most effective strategy is ion suppression , which involves acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[3][5] For trifluoromethylphenols, a mobile phase pH of 2.5-3.5 is an excellent starting point. This ensures the phenol is fully protonated (neutral), minimizing ionization-related tailing and improving retention on the nonpolar stationary phase.[3]
Q2: Should I use reversed-phase or normal-phase chromatography for purifying trifluoromethylphenols?
A2: The choice depends on your sample matrix and purification goals, but reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for these compounds.[6]
-
Reversed-Phase (RP-HPLC): This is the workhorse method. It uses a nonpolar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7] Trifluoromethylphenols are moderately polar and are well-retained and separated using this technique.[6] RP-HPLC offers excellent reproducibility and is compatible with a wide range of additives (acids, buffers) needed to control peak shape.[7]
-
Normal-Phase (NP-HPLC): This method uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[7][8] While it can be effective, especially for isomer separation, it is highly sensitive to water content in the mobile phase, which can lead to inconsistent retention times.[9] NP-HPLC is generally reserved for situations where the compound has very poor solubility in aqueous mobile phases or when specific isomer separations are not achievable in reversed-phase.
Recommendation: Always start with reversed-phase method development. Only consider normal-phase if you encounter insurmountable challenges with RP-HPLC.
Q3: What is a good starting solvent system for separating trifluoromethylphenol isomers?
A3: A robust starting point for separating ortho-, meta-, and para-trifluoromethylphenol isomers using RP-HPLC on a C18 column is a gradient elution with an acidified water/acetonitrile mobile phase.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid as in Mobile Phase A.
Starting Gradient: Begin with a shallow gradient, for example, 5-10% Acetonitrile, and increase to 70-80% over 20-30 minutes. This allows for a broad survey of the polarity range and helps determine the approximate elution conditions for all isomers.
Rationale: The acid is crucial for suppressing the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.[3] Acetonitrile is often preferred over methanol as the organic modifier because it typically provides different selectivity and lower backpressure.[10] The positional isomers have slight differences in polarity and hydrophobicity due to the location of the -CF3 group, which a gradient elution is well-suited to resolve.[11]
Section 2: Advanced Troubleshooting Guide
This section provides structured solutions to more complex problems you may encounter after initial method development.
Problem: Poor Resolution Between Isomers
Even with an optimized gradient, achieving baseline separation of trifluoromethylphenol isomers can be challenging due to their similar structures.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pKa values of the isomers differ slightly.[2][11] Fine-tuning the mobile phase pH (e.g., from 2.5 to 3.0 to 3.5) can subtly alter the ionization and, therefore, the retention of each isomer, potentially improving resolution. Use a buffer, such as a phosphate or formate buffer, to ensure stable pH.[3]
-
Change the Organic Modifier: If acetonitrile does not provide adequate resolution, switch to methanol. Methanol and acetonitrile have different solvent properties (dipole moment, viscosity) and will interact differently with the analytes and the stationary phase, leading to changes in selectivity.[10][12] You can also try mixtures of the two.
-
Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 20°C) can sometimes enhance resolution. Lower temperatures increase mobile phase viscosity and can amplify the subtle intermolecular interaction differences between the isomers and the stationary phase.
-
Consider a Phenyl-Hexyl or Fluorinated Stationary Phase: If a standard C18 column is insufficient, a different stationary phase can provide alternative selectivity.
-
Phenyl-Hexyl columns can offer unique π-π interactions with the aromatic ring of the phenols.
-
Fluorinated phases (e.g., F5/PFP) are specifically designed to interact with fluorinated compounds like trifluoromethylphenols, often providing superior resolution for positional isomers and halogenated analytes.
-
Problem: Irreproducible Retention Times
Fluctuations in retention time from one injection to the next can invalidate your results. This is often a system or method stability issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time instability.
Problem: Analyte Appears to Degrade or Give Poor Recovery
If you observe smaller-than-expected peaks or the appearance of new, unexpected peaks, your analyte may be interacting with active sites on the column or degrading.
Solutions:
-
Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, reducing the number of active sites that can cause unwanted interactions.[4]
-
Consider an Ion-Pairing Agent: If pH control is insufficient to manage peak shape, an ion-pairing agent can be used. For an acidic analyte like a trifluoromethylphenol, a cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate) is added to the mobile phase.[13][14] The reagent forms a neutral ion pair with the deprotonated phenol, increasing its hydrophobicity and retention while masking secondary interactions.[15][16] This is an advanced technique and requires careful optimization of reagent concentration.
-
Check Sample Solvent: Always dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase.[17] Dissolving a sample in a very strong solvent (like 100% acetonitrile) can cause the analyte to precipitate upon injection into a highly aqueous mobile phase, leading to peak distortion and poor recovery.[18]
Section 3: Experimental Protocols & Workflows
Protocol: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a structured experiment to determine the optimal mobile phase pH for separating a mixture of trifluoromethylphenol isomers.
Objective: To achieve baseline resolution with symmetrical peak shapes.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A solvents: HPLC-grade water
-
Mobile Phase B solvent: HPLC-grade acetonitrile
-
pH modifiers: Formic acid, phosphoric acid, ammonium formate
-
Standard mixture of trifluoromethylphenol isomers (~1 mg/mL in 50:50 water:acetonitrile)
Procedure:
-
Preparation of Mobile Phases:
-
pH 2.5: Prepare 1 L of water containing 0.1% phosphoric acid.
-
pH 3.5: Prepare 1 L of water containing 0.1% formic acid.
-
pH 4.5: Prepare a formate buffer at the desired pH.
-
For each pH level, prepare a corresponding Mobile Phase B (acetonitrile) containing the same concentration of the same modifier.
-
-
Experimental Runs:
-
Equilibrate the column with the pH 2.5 mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 15 column volumes.
-
Inject the standard mixture and run a standard gradient (e.g., 5% to 80% B over 20 minutes).
-
Record the chromatogram, noting retention times, peak shape (asymmetry), and resolution between isomers.
-
Flush the system thoroughly with a neutral solvent (e.g., 50:50 water:methanol) before introducing the next pH condition.
-
Repeat the equilibration and analysis for the pH 3.5 and pH 4.5 mobile phases.
-
-
Data Analysis:
-
Compare the chromatograms from the three pH conditions.
-
Identify the pH that provides the best balance of resolution and peak symmetry. The ideal pH will be well below the pKa of the analytes, where ion-suppression is most effective.[3]
-
The results will typically show that lower pH values (2.5-3.5) yield sharper peaks and better retention.[19]
-
Section 4: Reference Data
Table 1: Physicochemical Properties of Common HPLC Solvents
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) | Elution Strength (Reversed-Phase) |
| Water | 10.2 | 1.00 | ~180 | Weakest |
| Methanol | 5.1 | 0.60 | 205 | Intermediate |
| Acetonitrile | 5.8 | 0.37 | 190 | Strong |
| Isopropanol | 3.9 | 2.40 | 205 | Strong |
| Tetrahydrofuran (THF) | 4.0 | 0.55 | 212 | Strongest |
Data compiled from various chromatography resources.[10][12][20]
Table 2: Approximate pKa Values of Trifluoromethylphenol Isomers
| Compound | Isomer Position | Approximate pKa |
| 2-(Trifluoromethyl)phenol | ortho | ~8.8 |
| 3-(Trifluoromethyl)phenol | meta | ~8.9-9.0 |
| 4-(Trifluoromethyl)phenol | para | ~8.7 |
Note: Exact pKa values can vary slightly based on experimental conditions (temperature, solvent). These values demonstrate the increased acidity compared to phenol (pKa ≈ 10).[1][2]
References
-
Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]
-
Grinias, J. P., et al. (2021). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol . Journal of Chemical Education, 98(7), 2444-2448. Available from: [Link]
-
Khmelnitskii, R. A., et al. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol . Columbia University. Available from: [Link]
-
Wilson, N. S., et al. (2005). Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH . Journal of Chromatography A, 1095(1-2), 123-131. Available from: [Link]
-
Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment . Environmental Science & Technology, 34(4), 632-637. Available from: [Link]
-
Liu, Z., et al. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism . Environmental Science & Technology. Available from: [Link]
-
Control pH During Method Development for Better Chromatography . Agilent Technologies. Available from: [Link]
-
3-(Trifluoromethyl)phenol . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Subirats, X., et al. (2012). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography . Journal of Chromatography A, 1228, 210-221. Available from: [Link]
-
Ion-Pairing Agents | HPLC . Mason Technology. (2024). Available from: [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides . Crawford Scientific. (2018). Available from: [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations . Rotachrom Technologies. (2025). Available from: [Link]
-
M. M. F. Choi, et al. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC . LCGC International. Available from: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. (2024). Available from: [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? . Biotage. (2023). Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. (2024). Available from: [Link]
-
Guide to Choosing the Correct HPLC Solvent . Phenomenex. (2025). Available from: [Link]
-
HPLC Solvent Selection . Element Lab Solutions. Available from: [Link]
-
Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? . Biotage. (2023). Available from: [Link]
-
Horváth, C. Solvent selection in liquid chromatography . Molnar Institute. Available from: [Link]
-
Troubleshooting in HPLC: A Review . International Journal for Scientific Research & Development, 11(4). (2023). Available from: [Link]
-
HPLC Troubleshooting Guide . YMC. Available from: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation . Agilent Technologies. (2023). Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI. (2024). Available from: [Link]
Sources
- 1. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. rotachrom.com [rotachrom.com]
- 6. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. biotage.com [biotage.com]
- 9. lcms.cz [lcms.cz]
- 10. biotage.com [biotage.com]
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- 15. km3.com.tw [km3.com.tw]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 20. molnar-institute.com [molnar-institute.com]
Technical Support Center: Stabilizing 3-Methyl-2-(trifluoromethyl)phenol During Experimental Workup
Welcome to the technical support center for handling 3-Methyl-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability issues with this compound during experimental workup and purification. By understanding the underlying chemical principles of its decomposition, you can implement effective strategies to ensure the integrity of your material.
Introduction: The Stability Challenge
3-Methyl-2-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group imparts desirable properties such as metabolic stability and enhanced lipophilicity.[1] However, the phenolic hydroxyl group, in conjunction with the electron-withdrawing -CF3 group on the aromatic ring, presents a unique set of stability challenges during standard laboratory workup procedures. The primary modes of decomposition are oxidation and, to a lesser extent, hydrolysis under specific conditions.
This guide provides a structured approach to troubleshooting and preventing the degradation of 3-Methyl-2-(trifluoromethyl)phenol, ensuring high-purity recovery of your target compound.
Troubleshooting Guide: Diagnosing and Solving Decomposition
If you are observing discoloration (e.g., pink or brown hues), the appearance of new spots on your TLC plate, or unexpected peaks in your analytical chromatogram, your compound is likely degrading.[2] The following table outlines common problems, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Pink, brown, or dark discoloration of the organic layer during extraction or upon solvent removal. | Oxidative Degradation: The phenolic moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by basic pH, light, and the presence of trace metal impurities.[2][3] | 1. Degas Solvents: Before use, sparge all solvents (water, organic extraction solvents) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Maintain an Inert Atmosphere: Whenever possible, perform the workup under a nitrogen or argon blanket. 3. Add an Antioxidant: Consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to your extraction solvent. |
| Formation of new, more polar impurities observed by TLC/LC-MS, especially after a basic wash. | 1. Phenolate Oxidation: In the presence of a base (e.g., NaHCO₃, Na₂CO₃, NaOH), the phenol is deprotonated to form a phenolate. This species is highly electron-rich and significantly more susceptible to oxidation than the neutral phenol. 2. Hydrolysis of the -CF3 group: While the -CF3 group is generally stable, strong basic conditions can promote its hydrolysis to a carboxylic acid (-COOH).[4] | 1. Use Mildly Acidic or Neutral Washes: If possible, wash the organic layer with deoxygenated water or a slightly acidic solution (e.g., dilute, degassed ammonium chloride) to remove aqueous impurities. 2. Minimize Contact Time with Base: If a basic wash is unavoidable (e.g., to remove acidic reagents), use a weak, degassed base like saturated sodium bicarbonate solution, perform the extraction quickly, and immediately proceed to the next step. Do not let the layers sit for extended periods.[5] 3. Rapid Acidification: After a basic wash, consider a subsequent wash with a dilute, degassed acid to re-protonate the phenolate, thereby reducing its susceptibility to oxidation. |
| Streaking or decomposition on silica gel during column chromatography. | 1. Acidic Nature of Silica: Standard silica gel is slightly acidic and can catalyze decomposition. 2. Presence of Oxygen and Metals: Oxygen adsorbed onto the silica surface and trace metal impurities in the silica can promote on-column oxidation.[6] | 1. Deactivate Silica Gel: Before preparing your column, slurry the silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites.[7] 2. Use Degassed Eluents: Prepare your chromatography solvents by sparging them with an inert gas. 3. Expedite Chromatography: Do not let the compound sit on the column for an extended period. Collect fractions promptly. |
| Low recovery of the desired product. | A combination of the above factors leading to significant material loss. | Implement a multi-faceted approach: Combine degassed solvents, an inert atmosphere, avoidance of strong bases, and deactivated silica for purification. For particularly sensitive reactions, consider using a protecting group strategy. |
Logical Workflow for Troubleshooting Decomposition
The following diagram outlines a decision-making process to diagnose and address the decomposition of 3-Methyl-2-(trifluoromethyl)phenol during workup.
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: 3-Methyl-2-(trifluoromethyl)phenol vs. Isomers in Drug Design
Executive Summary
3-Methyl-2-(trifluoromethyl)phenol represents a specialized "ortho-crowded" scaffold in medicinal chemistry. Unlike its more common isomers, this compound features a 1,2,3-substitution pattern that creates a unique steric and electronic pocket. The juxtaposition of the hydroxyl (-OH), trifluoromethyl (-CF
This guide compares the target compound against its primary isomers—4-Methyl-2-(trifluoromethyl)phenol (the "Para-Blocked" alternative) and 2-Methyl-3-(trifluoromethyl)phenol (the "Electronic Contrast" alternative)—to assist researchers in bioisostere selection.
Key Differentiators
-
Steric Environment: The target provides maximum ortho-shielding of the phenolic oxygen, potentially increasing metabolic stability against glucuronidation.
-
Acidity (pKa): The ortho-CF
group significantly enhances acidity compared to meta-CF isomers, influencing binding affinity in metalloenzymes and H-bond donor capability. -
Synthetic Challenge: The 1,2,3-substitution pattern requires specific "directed" synthetic strategies compared to the more accessible 1,2,4-isomers.
Chemical Profile & Structural Analysis[1]
Structural Comparison
The spatial arrangement of substituents dictates the biological profile. The following diagram illustrates the steric pressure and available metabolic sites for the target and its key isomers.
Figure 1: Structural relationship emphasizing steric crowding and metabolic soft spots.
Physicochemical Properties Table[2][3][4][5][6][7]
| Property | 3-Methyl-2-(trifluoromethyl)phenol (Target) | 4-Methyl-2-(trifluoromethyl)phenol (Isomer A) | 2-Methyl-3-(trifluoromethyl)phenol (Isomer B) |
| Substitution Pattern | 1,2,3 (Ortho-crowded) | 1,2,4 (Para-blocked) | 1,2,3 (Swapped) |
| pKa (Acidic) | ~8.8 - 9.0 (Predicted) | ~8.8 - 9.0 | 9.31 (Predicted) |
| LogP (Lipophilicity) | ~3.4 | ~3.4 | ~3.3 |
| H-Bond Donor | Strong (Inductive effect of o-CF | Strong | Moderate (m-CF |
| Metabolic Liability | High (Para-oxidation at C4) | Low (C4 blocked by Methyl) | High (Para-oxidation at C4) |
| Electronic Effect | Inductive withdrawal (-I) + Steric twist | Inductive withdrawal (-I) | Weak Inductive (-I from meta) |
Note on pKa: The ortho-CF
group (Target and Isomer A) lowers the pKa significantly compared to phenol (pKa ~10), making these compounds better H-bond donors but also more likely to be ionized at physiological pH (7.4) compared to Isomer B.
Synthetic Accessibility & Protocols
Synthesizing the 1,2,3-substituted target is non-trivial due to the difficulty of introducing a trifluoromethyl group between an oxygen and a methyl group. Direct electrophilic trifluoromethylation is often regioselective for the para-position.
Recommended Route: Copper-Mediated Trifluoromethylation
The most robust method utilizes a pre-functionalized aryl iodide. This protocol ensures regiospecificity.
Pathway: 3-Methylphenol
Figure 2: Synthetic workflow for 3-Methyl-2-(trifluoromethyl)phenol.
Detailed Experimental Protocol (Step 3: Trifluoromethylation)
Based on modern Cu-catalyzed protocols (e.g., Amii et al., JACS).
-
Reagents: 1-iodo-2-(methoxymethoxy)-3-methylbenzene (1.0 eq), CuI (0.2 eq), 1,10-Phenanthroline (0.2 eq), Methyl chlorodifluoroacetate (or similar CF
source, 2.0 eq), KF (2.0 eq). -
Setup: Flame-dried Schlenk tube under Argon.
-
Procedure:
-
Dissolve Aryl Iodide, CuI, and Phenanthroline in dry DMF.
-
Add the CF
source and KF. -
Heat to 80-100°C for 12-24 hours. Monitor by
F NMR (Target signal approx -60 to -63 ppm).[1]
-
-
Workup: Cool to RT, dilute with Et
O, filter through Celite. Wash with water/brine to remove DMF. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Biological Implications & Decision Guide
When should you choose 3-Methyl-2-(trifluoromethyl)phenol over its isomers?
The "Ortho-Effect" on Binding
The ortho-CF
-
Kinase Inhibitors: Targeting the hinge region where specific H-bond geometry is required.
-
Nuclear Receptors: Filling hydrophobic pockets with rigid geometry.
Metabolic Stability
-
Choose Target (3-Me-2-CF
): If you need a shorter half-life or a "soft drug" approach. The open para-position (C4) is susceptible to CYP450 oxidation. -
Choose Isomer A (4-Me-2-CF
): If you need to block metabolism. The methyl group at C4 prevents hydroxylation, significantly extending half-life ( ).
Acidity Tuning
-
Choose Target/Isomer A: If the binding site requires a stronger H-bond donor (pKa ~8.8).
-
Choose Isomer B: If you need a weaker acid (pKa ~9.3) to improve membrane permeability (higher fraction of neutral species at physiological pH).
Experimental Validation: pKa Determination
To verify the electronic influence in your specific scaffold:
-
Method: Spectrophotometric Titration.
-
Protocol:
-
Prepare 50 µM solution of the phenol in a mixed buffer system (pH 4 to 12).
-
Measure UV-Vis absorbance at
of the phenoxide anion (usually bathochromically shifted vs neutral phenol). -
Plot Absorbance vs. pH. The inflection point is the pKa.
-
Expected Result: The target should ionize at a lower pH than 2-Methyl-3-(trifluoromethyl)phenol.
-
References
-
Physicochemical Properties of Fluorinated Phenols
-
Synthetic Methodology (Cu-Catalyzed Trifluoromethylation)
-
General Properties of Trifluoromethylphenols
- PubChem Compound Summary: 3-Methyl-2-(trifluoromethyl)phenol.
-
Comparative Isomer Data
- BenchChem Comparative Analysis of Trifluoromethylphenol Isomers.
-
(General reference for isomer properties).
Sources
Spectroscopic Comparison of Trifluoromethylphenol Isomers: A Technical Guide
The following guide details the spectroscopic and physicochemical differentiation of trifluoromethylphenol (TFMP) isomers.
Executive Summary & Strategic Relevance
In drug discovery, the trifluoromethyl group (
Distinguishing these isomers is critical during synthesis scale-up and metabolite identification. While Mass Spectrometry (MS) often fails to differentiate them due to identical molecular weights (
Comparative Physicochemical Profile
The position of the
| Property | 2-Trifluoromethylphenol (Ortho) | 3-Trifluoromethylphenol (Meta) | 4-Trifluoromethylphenol (Para) |
| CAS Number | 444-30-4 | 98-17-9 | 402-45-9 |
| Physical State (RT) | Low-melting Solid / Liquid | Liquid | Solid (Crystalline) |
| Melting Point | 45–46 °C | -2 to -1.8 °C | 45–47 °C |
| Boiling Point (760 mmHg) | ~147–148 °C | ~178–179 °C | ~200 °C (est.) / 72 °C @ 8mmHg |
| pKa (Acidity) | 8.95 | 9.08 | 8.68 |
| Key Characteristic | Lowest B.P. due to intramolecular shielding/interaction.[1] | Highest pKa (Least Acidic). No resonance stabilization of anion. | Most Acidic . Strong |
Scientific Insight:
-
Boiling Point Anomaly: The ortho isomer exhibits the lowest boiling point. This is attributed to the proximity of the
and groups, which facilitates a "pseudo-intramolecular" interaction (electrostatic or weak H-bond). This reduces the molecule's ability to form an extensive intermolecular hydrogen-bonding network compared to the meta and para isomers. -
Acidity (
): The para isomer is the most acidic because the electron-withdrawing group (via strong inductive effects) stabilizes the negative charge of the phenoxide anion. In the meta position, the effect is purely inductive but weaker due to distance/geometry.
Spectroscopic Analysis & Differentiation
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for identification. The
1.
NMR (Chemical Shifts)
The chemical shift is governed by the electron density around the fluorine atoms.
-
Standard Reference:
( ppm).[4] Typical Ar- range: to ppm. -
Electronic Trend: The
group is an Electron Donating Group (EDG) by resonance ( ) but Electron Withdrawing by induction ( ).-
Para (-64 to -66 ppm): The
effect donates electron density into the ring, specifically shielding the para carbon bearing the . Result: Most shielded (most negative shift). -
Meta (-60 to -63 ppm): Resonance effects do not reach the meta carbon. The
effect of the dominates, deshielding the . Result: Least shielded (least negative shift). -
Ortho (Variable): Subject to competing resonance shielding and steric/proximity deshielding.
-
2.
NMR (Coupling Patterns)
The aromatic region (
-
Para Isomer:
-
Symmetry:
symmetry axis. -
Pattern: Appears as two distinct doublets (integration 2H each), often described as an
system. -
Key Feature: Clean, symmetric pattern.
-
-
Meta Isomer:
-
Ortho Isomer:
B. Infrared Spectroscopy (IR)
IR is powerful for quick quality control (QC) and identifying substitution patterns in the "fingerprint region" (
| Region | Ortho (1,2-subst.) | Meta (1,3-subst.) | Para (1,4-subst.) |
| C-H Out-of-Plane Bending | Single strong band at ~750 cm⁻¹ | Two bands: ~690 cm⁻¹ & ~780 cm⁻¹ | Single strong band at ~810–840 cm⁻¹ |
| O-H Stretch (3200-3600) | Broad; often shifted lower due to intramolecular effects. | Broad; typical intermolecular H-bonding. | Broad; typical intermolecular H-bonding. |
Mechanistic Note: While classical H-bonding theory suggests ortho-halophenols form intramolecular H-bonds (
Experimental Protocols
Protocol A: NMR Discrimination Workflow
Objective: Definitively identify the isomer in a crude reaction mixture.
-
Sample Preparation:
-
Dissolve
of sample in of (Deuterated Chloroform). -
Internal Standard (Optional): Add
of -trifluorotoluene (Benzotrifluoride, ) as a reference.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (
). -
Spectral Width:
to ppm. -
Scans: 16–32 (Due to high sensitivity of
).
-
-
Analysis:
-
Reference the internal standard to
ppm. -
Para: Peak appears upfield of standard (e.g.,
ppm). -
Meta: Peak appears downfield of standard (e.g.,
ppm).
-
Protocol B: UV-Vis/pKa Determination
Objective: Determine acidity to distinguish para (most acidic) from meta (least acidic).
-
Preparation: Prepare a
stock solution of the isomer in water/methanol (90:10). -
Titration:
-
Adjust pH to
using . -
Titrate with
while monitoring UV absorbance at .
-
-
Data Processing:
-
Plot Absorbance vs. pH.
-
The inflection point of the sigmoidal curve corresponds to the
. -
Result:
Para; Meta.
-
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying an unknown trifluoromethylphenol isomer.
Caption: Logical workflow for distinguishing TFMP isomers combining physical state observation, NMR symmetry analysis, and IR substitution patterns.
References
-
National Institute of Standards and Technology (NIST). "Phenol, 2-(trifluoromethyl)- Phase change data." NIST Chemistry WebBook, SRD 69.[Link]
-
National Institute of Standards and Technology (NIST). "Phenol, 4-(trifluoromethyl)- IR Spectrum."[6] NIST Chemistry WebBook, SRD 69.[Link]
-
Dey, A., & Patwari, G. N. (2012). "Infrared-Optical Double Resonance Spectroscopic Investigation of Trifluoromethylphenols and Their Water Complexes." The Journal of Physical Chemistry A, 116(26), 6996–7003.[7] [Link]
-
University of Tartu. "pKa Data of Fluoro- and Trifluoromethyl-substituted Phenols." Bordwell pKa Table (Extension).[Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 7. Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity & Pharmacological Profiling of 3-Methyl-2-(trifluoromethyl)phenol: A Comparative Guide
Topic: Biological Activity of 3-Methyl-2-(trifluoromethyl)phenol vs Other Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Effect in Phenolic Scaffolds
In the realm of medicinal chemistry and agrochemical design, 3-Methyl-2-(trifluoromethyl)phenol (CAS: 70264-58-9) represents a "privileged scaffold"—a structure capable of providing high-affinity ligands for diverse biological targets. Unlike simple cresols or non-fluorinated phenols, this compound leverages the ortho-trifluoromethyl effect . The bulky, electron-withdrawing
This guide objectively compares 3-Methyl-2-(trifluoromethyl)phenol against its non-fluorinated analogs (e.g., o-cresol, phenol) and other halogenated phenols. We analyze why this specific substitution pattern is critical for designing bioisosteres with enhanced membrane permeability and resistance to oxidative metabolism.
Physicochemical Profiling: The "Why" Behind the Activity
Biological activity is a downstream effect of physicochemical properties. The introduction of a trifluoromethyl group at the ortho position (C2) combined with a methyl group at the meta position (C3) creates a unique electronic and steric environment.
Comparative Data Table
| Property | 3-Methyl-2-(trifluoromethyl)phenol | o-Cresol (2-Methylphenol) | Phenol (Unsubstituted) | 2-Chlorophenol |
| Molecular Weight | 176.14 g/mol | 108.14 g/mol | 94.11 g/mol | 128.56 g/mol |
| pKa (Acidity) | ~8.9 – 9.1 (Estimated)* | 10.28 | 9.95 | 8.52 |
| LogP (Lipophilicity) | 2.80 | 1.95 | 1.46 | 2.15 |
| Hammett | High E-withdrawing ( | Weak E-donating ( | N/A | E-withdrawing |
| Metabolic Liability | Low (Blocked ortho-oxidation) | High (Ring oxidation/Hydroxylation) | High | Moderate |
| H-Bond Donor Ability | High (Inductive enhancement) | Moderate | Moderate | High |
*Note: The pKa is estimated based on the additive Hammett effects of the electron-withdrawing o-CF3 group (lowering pKa) and the weakly electron-donating m-CH3 group (slightly raising pKa relative to 2-CF3-phenol).
Mechanistic Insight[2]
-
Acidity & Binding: The
group is strongly electron-withdrawing.[1] This stabilizes the phenoxide anion, making 3-Methyl-2-(trifluoromethyl)phenol roughly 10x more acidic than o-cresol. In a biological context, this enhances hydrogen bond donor capability to receptor targets (e.g., serine residues in enzyme active sites). -
Lipophilicity (LogP 2.8): The high lipophilicity facilitates passive transport across the blood-brain barrier (BBB) and cell membranes, a critical advantage over the more hydrophilic phenol (LogP 1.46).
-
Metabolic Blockade: The C2 position is blocked by
, and the C3 position by . This prevents common metabolic deactivation pathways like ortho-hydroxylation, extending the half-life of drugs derived from this scaffold.
Biological Activity & Applications[1][2][3][4]
Antimicrobial & Herbicidal Potency
While simple phenols are general protoplasmic poisons, 3-Methyl-2-(trifluoromethyl)phenol exhibits more targeted activity due to its ability to disrupt specific hydrophobic domains in microbial membranes.
-
Bacterial Inhibition: Derivatives of 2-trifluoromethylphenols have shown MICs (Minimum Inhibitory Concentrations) in the range of 3.12–6.25 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), significantly more potent than non-fluorinated cresols.
-
Mechanism: The trifluoromethyl group acts as a "lipophilic anchor," allowing the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria. Once inside, the acidic hydroxyl group uncouples oxidative phosphorylation.
Drug Synthesis Intermediate (The "Eltrombopag Connection")
This phenol is a structural analog and potential impurity standard in the synthesis of thrombopoietin (TPO) receptor agonists like Eltrombopag .
-
Role: It serves as a precursor for hydrazine-based chelators. The
group is often used to tune the solubility and oral bioavailability of the final drug molecule. -
Bioisosterism: It is frequently used to replace o-chlorophenol moieties to avoid toxicity associated with chlorinated metabolites while maintaining similar steric bulk (Volume:
).
Experimental Workflows
Protocol A: Potentiometric pKa Determination
To validate the acidity shift caused by the -CF3 group.
Reagents:
-
Analyte: 3-Methyl-2-(trifluoromethyl)phenol (10 mM in methanol).
-
Titrant: 0.1 M KOH (standardized).
-
Solvent: 50% MeOH/Water (to ensure solubility).
Step-by-Step:
-
Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0, 7.0, and 10.0.
-
Preparation: Dissolve 17.6 mg of the phenol in 50 mL of degassed 50% MeOH/Water. Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel.
-
Titration: Add KOH in 10 µL increments. Record equilibrium pH after each addition.
-
Data Analysis: Plot pH vs. Volume of KOH. The inflection point (equivalence point) determines the stoichiometry. The pH at the half-equivalence point equals the apparent pKa (
). -
Correction: Convert
(mixed solvent) to aqueous using the Yasuda-Shedlovsky extrapolation method.
Protocol B: Lipophilicity (LogP) via HPLC
A self-validating method faster than the Shake-Flask method.
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid.
-
Standards: Inject a mix of known standards (Phenol, Toluene, Naphthalene).
-
Calculation:
(Where A and B are derived from the calibration curve of standards).
Visualizations
Figure 1: Structure-Activity Relationship (SAR) Pathway
This diagram illustrates how the physicochemical properties of the scaffold translate into biological outcomes.
Caption: Causal pathway linking the specific substitution pattern of 3-Methyl-2-(trifluoromethyl)phenol to its enhanced biological performance compared to non-fluorinated phenols.
Figure 2: Synthesis & Application Workflow
From raw material to active pharmaceutical ingredient (API) or agrochemical.
Caption: General synthetic utility of the scaffold in generating complex bioactive molecules.
Safety & Toxicology (GHS Classification)
Unlike the systemic toxicity of phenol, 3-Methyl-2-(trifluoromethyl)phenol presents specific local hazards due to its acidity and lipophilicity.
-
Skin Corrosion (Category 1B): Causes severe burns. The lipophilic nature allows deep tissue penetration.
-
Eye Damage (Category 1): Irreversible damage upon contact.
-
Acute Toxicity (Oral - Category 4): Harmful if swallowed.
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).
Handling Protocol: Always use nitrile gloves (double-gloved recommended), a chemical fume hood, and full face-shield protection. Neutralize spills with PEG-400 before water wash to prevent rapid dermal absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15919090, 3-Methyl-2-(trifluoromethyl)phenol. Retrieved from [Link]
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Bioisosterism of CF3 vs Cl).
-
Erickson, J. A., et al. (2010). Metabolism and Disposition of Eltrombopag. Drug Metabolism and Disposition. Retrieved from [Link] (Context: Metabolic pathways of related biphenyl/pyrazole drugs).
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-Methyl-5-(trifluoromethyl)phenol Properties. Retrieved from [Link][2]
Sources
purity assessment of synthesized 3-Methyl-2-(trifluoromethyl)phenol
This guide outlines a rigorous, multi-modal approach to assessing the purity of 3-Methyl-2-(trifluoromethyl)phenol (CAS 106877-37-6). It moves beyond standard "certificate of analysis" templates to address the specific challenges posed by the steric crowding and electronic effects of the trifluoromethyl group adjacent to the phenolic hydroxyl and methyl groups.
Executive Summary & Molecule Profile
Target Molecule: 3-Methyl-2-(trifluoromethyl)phenol
Role: Critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals (e.g., pyridine isosteres).
Chemical Challenge: The vicinal positioning of the hydroxyl (-OH), trifluoromethyl (-CF
-
Regioisomers: 3-methyl-4-(trifluoromethyl)phenol and 3-methyl-6-(trifluoromethyl)phenol are thermodynamically favored byproducts during synthesis (e.g., via radical trifluoromethylation of m-cresol).
-
Non-Volatiles: Inorganic salts (from diazonium hydrolysis) or coupling catalysts (Cu/Pd residues).
This guide compares three analytical workflows:
Impurity Profiling & Synthesis Context
Understanding the synthesis route is the first step in purity assessment. The most common route involves the trifluoromethylation of m-cresol or the hydrolysis of 2-bromo-3-methylbenzotrifluoride.
Visualization: Impurity Genesis Pathway
The following diagram illustrates how specific impurities arise, necessitating distinct analytical methods.
Caption: Synthesis pathway highlighting the thermodynamic favorability of regioisomeric impurities over the sterically crowded target.
Method 1: F qNMR (The "Gold Standard" for Purity)
Why this method?
Quantitative
Technical Protocol
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (NMIJ CRM 4601-a) or
-Trifluorotoluene .-
Selection Logic: The IS signal (
-63 ppm) must not overlap with the target's -CF signal (typically -59 to -62 ppm).
-
-
Solvent: DMSO-d
(preferred for solubility and sharp peaks). -
Relaxation Delay (
): Critical Step. Fluorine nuclei have long longitudinal relaxation times ( ).-
Protocol: Measure
of the analyte (typically 1–3 s). Set (approx. 15–20 seconds) to ensure 99.9% magnetization recovery. Failure to do this causes underestimation of purity.
-
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE if
decoupling is used, though often not necessary for F).
Self-Validating Check:
Analyze the integral ratio of the -CF
Method 2: GC-MS with Silylation (The "Resolution" Specialist)
Why this method? Phenols are polar and prone to tailing on standard GC columns, masking closely eluting isomers. Derivatization is mandatory for high-resolution separation of the 2-, 4-, and 6-regioisomers.
Technical Protocol
-
Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Sample Prep:
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm).
-
Temperature Program:
-
Hold 50°C (2 min)
Ramp 10°C/min to 150°C Ramp 20°C/min to 280°C. -
Note: The bulky TMS-ether + CF
group amplifies boiling point differences between isomers.
-
Advantages:
-
Isomer Separation: The 2-CF
isomer (target) will elute differently from the 4-CF isomer due to the "ortho effect" shielding the oxygen. -
Library Matching: EI-MS fragmentation allows confirmation of the structure (m/z 248 for TMS-derivative).
Method 3: HPLC-UV (The Routine Workhorse)
Why this method? Best for quantifying non-volatile impurities and for routine QC where NMR is unavailable.
Technical Protocol
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
-
Expert Insight: Standard C18 columns often fail to separate positional phenolic isomers.[4] Phenyl phases utilize
- interactions, which are highly sensitive to the electron-withdrawing CF position.
-
-
Mobile Phase:
-
Gradient: 30% B to 80% B over 15 min.
-
Detection: UV at 272 nm (characteristic for substituted phenols).
Comparative Analysis & Decision Matrix
| Feature | GC-MS (Derivatized) | HPLC-UV (Phenyl) | |
| Primary Utility | Absolute Purity (Mass Balance) | Regioisomer Identification | Routine Purity & Non-volatiles |
| Reference Std? | Not Required (Internal Std used) | Required for Quantification | Required for Quantification |
| Isomer Resolution | Moderate (High field required) | Excellent | Good |
| Sample Destructive? | No | Yes | Yes |
| Limit of Detection | ~0.1% | < 0.01% (Trace) | < 0.05% |
Visualization: Analytical Workflow
Use this decision tree to select the correct method based on your stage of development.
Caption: Decision matrix for selecting the appropriate analytical technique based on development stage.
References
-
BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. [Link]
-
Wiley Analytical Science. (2020). Cresol determination made possible by silylation. [Link]
-
PubChem. (2025).[7] 3-Methyl-2-(trifluoromethyl)phenol Compound Summary. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. US3014078A - Separation of cresol isomers - Google Patents [patents.google.com]
- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. diva-portal.org [diva-portal.org]
- 7. 3-Methyl-2-(trifluoromethyl)phenol | C8H7F3O | CID 15919090 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Trifluoromethylphenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the accurate and precise quantification of trifluoromethylphenols (TFMPs) is paramount. These compounds, characterized by a phenol ring substituted with one or more trifluoromethyl groups, are prevalent as intermediates in the synthesis of pharmaceuticals and agrochemicals, and can also be environmental contaminants. Ensuring the consistency and reliability of analytical data across different laboratories, instruments, and even between different analytical techniques is a critical aspect of regulatory compliance and scientific integrity. This guide provides an in-depth comparison of the primary chromatographic methods used for the analysis of TFMPs—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—with a focus on the principles and practices of inter-laboratory cross-validation.
The Imperative of Cross-Validation
Before delving into the technical comparison of analytical methods, it is crucial to understand the rationale behind cross-validation. Inter-laboratory cross-validation, often referred to as analytical method transfer, is a documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[1][2] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state. This process is not merely a procedural formality but a cornerstone of robust data generation in multi-site clinical trials, outsourced testing to contract research organizations (CROs), and in the transfer of manufacturing processes.[2]
The cross-validation process typically involves a predefined protocol that outlines the scope, acceptance criteria, and statistical methods for comparing the data generated by both the originating and receiving laboratories.[1][3]
Core Analytical Techniques for Trifluoromethylphenol Analysis
The two most prominent techniques for the analysis of trifluoromethylphenols are HPLC and GC-MS. The choice between these methods is dictated by the specific properties of the TFMP isomers, the sample matrix, and the analytical objectives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4][5] For TFMPs, which are generally polar and have moderate boiling points, HPLC offers a robust analytical solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][6] It provides excellent separation efficiency and definitive identification through mass spectral data. For certain TFMPs, particularly those that are less polar or can be derivatized to increase volatility, GC-MS is a highly effective method.
The following diagram illustrates the general workflow for the analysis of trifluoromethylphenols using either HPLC or GC-MS.
Caption: General analytical workflow for trifluoromethylphenols.
Comparative Performance of HPLC and GC-MS
The selection of an analytical method for trifluoromethylphenols should be based on a thorough evaluation of its performance characteristics. The following table provides a comparative overview of HPLC and GC-MS for the analysis of TFMPs, based on typical performance data and established analytical principles.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Field-Proven Insights |
| Specificity/Selectivity | Good to Excellent. Can be optimized by choice of column, mobile phase, and detector (e.g., DAD for peak purity). Positional isomers can be challenging to separate.[7] | Excellent. High-resolution capillary columns provide excellent separation. Mass spectral data provides definitive identification, crucial for distinguishing isomers and resolving co-eluting peaks.[4][8] | The mass spectrometer in GC-MS provides a higher degree of confidence in analyte identification compared to UV detection in HPLC, which is particularly important in complex matrices where interferences are likely. |
| Accuracy | Typically 98-102% recovery for spiked samples. Dependent on the efficiency of sample extraction. | Typically 95-105% recovery. Can be affected by derivatization efficiency and potential for analyte degradation at high temperatures. | Both techniques can achieve high accuracy. For HPLC, thorough extraction from the sample matrix is key. For GC-MS, ensuring complete and reproducible derivatization (if required) is critical. |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 5%. Excellent for well-developed methods. | Intra-day: < 5%; Inter-day: < 10%. Can be slightly higher than HPLC due to the additional derivatization step and potential for injection variability. | HPLC generally offers slightly better precision for routine analysis due to fewer sample preparation steps. However, with modern autosamplers, GC-MS precision is highly comparable. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng/mL range, depending on the detector (UV vs. MS). | pg/mL to ng/mL range. Generally lower than HPLC-UV due to the high sensitivity of the mass spectrometer. | GC-MS often provides superior sensitivity, making it the preferred method for trace-level analysis of TFMPs in environmental samples.[6] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | Typically 3-5 times the LOD. | The lower LOQ of GC-MS allows for the accurate quantification of TFMPs at lower concentrations. |
| Robustness | Generally high. Less susceptible to minor changes in experimental conditions. | Moderate. Sensitive to changes in injector temperature, gas flow rates, and derivatization conditions. | HPLC methods are often considered more "rugged" for routine quality control environments. GC-MS methods require careful control of instrumental parameters to ensure reproducibility. |
Experimental Protocols for Cross-Validation
A successful cross-validation study hinges on a well-defined and meticulously executed experimental protocol. Below are detailed, step-by-step methodologies for the analysis of trifluoromethylphenols using both HPLC-UV and GC-MS. These protocols can be adapted and optimized for specific TFMP isomers and sample matrices.
Protocol 1: HPLC-UV Method for Trifluoromethylphenols
This protocol is based on established methods for the analysis of phenolic compounds and can be tailored for TFMPs.[9]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Trifluoromethylphenol analytical standards.
-
HPLC-grade solvents.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the target trifluoromethylphenol(s) in acetonitrile (e.g., 1 mg/mL). Serially dilute with the mobile phase to create a series of working standards for the calibration curve.
-
Sample Extraction (from a solid matrix):
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol/water mixture).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Sample Extraction (from a liquid matrix):
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific TFMP isomer (typically around 270-280 nm).
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-25 min: 30% B (re-equilibration)
-
4. Data Analysis:
-
Identify the trifluoromethylphenol peak based on its retention time compared to the analytical standard.
-
Quantify the analyte using a calibration curve generated from the working standards.
Protocol 2: GC-MS Method for Trifluoromethylphenols
This protocol outlines a general approach for the GC-MS analysis of TFMPs, which often requires derivatization to improve volatility and chromatographic performance.
1. Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Trifluoromethylphenol analytical standards.
-
High-purity solvents.
2. Sample Preparation and Derivatization:
-
Standard Solutions: Prepare stock and working standards in a suitable solvent (e.g., toluene).
-
Sample Extraction: Follow the same extraction procedures as for the HPLC method (LLE or SPE).
-
Derivatization:
-
Evaporate the extracted sample or a known amount of standard to dryness under a gentle stream of nitrogen.
-
Add a small volume of a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
The derivatized sample is now ready for injection.
-
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
4. Data Analysis:
-
Identify the derivatized trifluoromethylphenol based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from derivatized standards.
Inter-Laboratory Cross-Validation Study Design
A robust inter-laboratory cross-validation study is essential to ensure that an analytical method can be successfully transferred between laboratories. The following workflow outlines the key steps in designing and executing such a study.
Caption: Workflow for an inter-laboratory cross-validation study.
Statistical Analysis and Acceptance Criteria
The comparison of data from the participating laboratories should be performed using appropriate statistical tools.[1][10] The goal is to demonstrate that there is no statistically significant difference between the results obtained by each laboratory.
Key Statistical Tools:
-
t-test: To compare the means of the two sets of data.
-
F-test: To compare the variances of the two sets of data.
-
Analysis of Variance (ANOVA): For studies involving more than two laboratories.
-
Regression Analysis: To assess the correlation and bias between the two datasets.
Acceptance Criteria: The acceptance criteria for a cross-validation study should be predefined in the protocol.[11][12] While specific criteria may vary depending on the nature of the analysis, a common approach is to set limits for the agreement between the results from the different laboratories. For example, the mean result from the receiving laboratory should be within a certain percentage (e.g., ±15%) of the mean result from the transferring laboratory, and the precision (RSD) should not exceed a predefined limit.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of trifluoromethylphenols. The choice of the most appropriate method for a specific application depends on a careful consideration of the analyte properties, the sample matrix, and the required sensitivity.
-
HPLC-UV is often the method of choice for routine quality control applications due to its robustness, ease of use, and lower operational cost. It is particularly well-suited for the analysis of TFMPs in relatively clean matrices where high sensitivity is not the primary requirement.
-
GC-MS excels in applications requiring high sensitivity and definitive identification, such as the analysis of trace levels of TFMPs in complex environmental or biological samples. The mass spectral data provides an unparalleled level of confidence in the analytical results.
A thorough inter-laboratory cross-validation is indispensable when transferring an analytical method between laboratories. A well-designed cross-validation study, with a detailed protocol and predefined acceptance criteria, ensures the consistency and reliability of analytical data, which is fundamental to scientific integrity and regulatory compliance. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop, validate, and transfer robust analytical methods for the accurate quantification of trifluoromethylphenols.
References
- Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025, October 28).
- Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
- Establishing Acceptance Criteria for Analytical Methods. (2016, October 1). BioPharm International.
- Bioanalytical Method Transfer and Cross-Validation: What Biotechs Should Know. (2026, February 17).
- Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. (n.d.). US EPA.
- AOAC Method Transfer: Determination of Phenolic Compounds in Dietary Supplements and Dietary Ingredients Containing Echinacea Using the Arc™ HPLC and UV-Vis Detector. (n.d.). Waters.
- Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. (n.d.). SIELC.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6). ResearchGate.
- Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. (2022, February 16). MDPI.
- Best practices for analytical method transfers. (2023, May 9). Medfiles.
- The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (2025, August 6). ResearchGate.
- Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC.
- Analytical Method Transfer: step-by-step guide & best practices. (2025, April 2). QbD Group.
- Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. (n.d.). BenchChem.
- Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). Analytical Sciences Digital Library.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv Technology Corporation.
- Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. (2017, June 22). PMC.
- Interlaboratory Studies. (2022, September 13). National Institute of Standards and Technology.
- Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. (n.d.). MDPI.
- Validation of HPLC and GC–MS systems for bisphenol-A leached from hemodialyzers on the basis of FUMI theory. (n.d.). ScienceDirect.
- Recent trends for the analysis of emerging contaminants by GC-MS. (2021, June 30). LCGC International.
- Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis-Navigating Environmental Challenges, Nakamura Hinata. (n.d.).
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). ALWSCI.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.
- Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). (2019, June 15). PubMed.
- (PDF) A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. (2021, June 26). ResearchGate.
- Determination of 3-trifluoromethyl-4-nitrophenol and 3-trifluoromethyl-4-nitrophenol glucuronide in edible fillet tissue of rainbow trout and channel catfish by solid-phase extraction and liquid chromatography. (2001, January 1). U.S. Geological Survey.
- Understanding Chemical Testing - GC-MS and HPLC. (n.d.). Smithers.
- Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (n.d.). ChemRxiv.
Sources
- 1. pharmaguru.co [pharmaguru.co]
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- 3. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
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- 5. smithers.com [smithers.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
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- 9. benchchem.com [benchchem.com]
- 10. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Acidity of Trifluoromethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Comparative Acidity: A Quantitative Overview
The acidity of a phenol is a measure of its ability to donate a proton (H⁺) from its hydroxyl group. This is quantified by the pKa value, where a lower pKa indicates a stronger acid. The introduction of a potent electron-withdrawing group like trifluoromethyl (-CF₃) significantly increases the acidity of the parent phenol molecule (pKa ≈ 10.0)[1][2][3][4]. However, the position of this substituent creates distinct electronic environments, leading to measurable differences in acidity among the isomers.
The experimental pKa values for the three isomers of trifluoromethylphenol are summarized below.
| Compound | Isomer Position | pKa (at 25°C) | Relative Acidity |
| Phenol | - | ~10.0[3] | Baseline |
| 4-Trifluoromethylphenol | para | 8.68[5][6][7][8] | Most Acidic |
| 3-Trifluoromethylphenol | meta | 9.08[9][10] | Intermediate |
| 2-Trifluoromethylphenol | ortho | 8.95[11] | Least Acidic |
Note: Reported pKa values can vary slightly between sources due to different experimental conditions.
From the data, the acidity trend is clear: para > ortho > meta . The para-isomer is the most acidic, while the meta-isomer is the least acidic of the substituted phenols. The following sections will dissect the chemical principles governing this trend.
The "Why": Unpacking the Electronic Effects
The acidity of a substituted phenol is determined by the stability of its conjugate base, the phenoxide ion, which is formed upon deprotonation[12]. Substituents that effectively delocalize the negative charge on the phenoxide oxygen will stabilize the ion, making the parent phenol more acidic[1]. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily exerting its influence through a strong inductive effect[13][14][15].
The Dominant Inductive Effect (-I)
The -CF₃ group's potent electron-withdrawing nature stems from the high electronegativity of the three fluorine atoms. This creates a strong dipole, pulling electron density away from the benzene ring through the carbon-carbon sigma bond[15]. This is known as a negative inductive effect (-I). This effect helps to disperse the negative charge of the phenoxide ion, stabilizing it and thereby increasing the acidity of the corresponding phenol.
The strength of the inductive effect is distance-dependent; it weakens as the distance from the hydroxyl group increases.
The Absence of a Resonance Effect (-M)
Unlike groups such as nitro (-NO₂), the trifluoromethyl group cannot participate in resonance delocalization (a -M effect) because the carbon atom lacks lone pairs or π-orbitals that can overlap with the ring's π-system[16]. This distinction is crucial for understanding the acidity differences, particularly when comparing the ortho and para positions.
The diagram below illustrates the powerful inductive pull of the -CF₃ group on the aromatic ring.
Caption: Inductive electron withdrawal by the -CF₃ group.
Positional Analysis: A Deeper Dive
-
para-Trifluoromethylphenol (pKa = 8.68): This isomer is the most acidic. The -CF₃ group is positioned to exert a strong inductive effect that is effectively transmitted through the ring to the phenoxide oxygen. While it cannot participate in resonance, its powerful -I effect from the para position provides significant stabilization to the conjugate base, more so than at the meta position[17].
-
meta-Trifluoromethylphenol (pKa = 9.08): This is the least acidic isomer. In the meta position, the inductive effect is still operative but is weaker due to the greater distance from the hydroxyl group compared to the ortho position. Crucially, neither inductive nor resonance effects can directly delocalize the negative charge from the oxygen atom onto the carbon bearing the substituent at the meta position in any of the phenoxide resonance structures. This results in less stabilization of the conjugate base compared to the ortho and para isomers.
-
ortho-Trifluoromethylphenol (pKa = 8.95): The acidity of the ortho isomer is intermediate. The -CF₃ group is closest to the hydroxyl group, meaning its inductive effect should be the strongest. However, its acidity is lower than the para isomer. This is often attributed to the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the -CF₃ group[18]. This interaction stabilizes the acidic phenol form, making it slightly less likely to donate its proton compared to the para isomer, where no such intramolecular interaction is possible.
The following diagram illustrates how the position of the -CF₃ group affects the stability of the phenoxide conjugate base.
Caption: Logical relationship between isomer position and phenoxide stability.
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically validate these values, a potentiometric titration is a reliable and standard method. This protocol provides a self-validating system for determining the pKa of a weak acid.[19][20][21]
Objective:
To determine the pKa of a trifluoromethylphenol isomer by titrating it with a strong base (NaOH) and monitoring the pH.
Materials:
-
Trifluoromethylphenol isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (and ethanol if solubility is low)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
100 mL beaker
-
Standard pH buffers (pH 4.0, 7.0, 10.0)
Step-by-Step Methodology:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4.0, 7.0, and 10.0 buffers. Ensure the electrode is rinsed with deionized water between buffers[19].
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethylphenol isomer and dissolve it in 50 mL of deionized water in the 100 mL beaker. If the compound is not fully soluble, a co-solvent like ethanol can be used, but the solvent composition should be kept consistent.
-
Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point: Continue adding titrant, noting that the pH will change more rapidly near the equivalence point. Continue the titration well past this point until the pH begins to plateau again.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the midpoint of the steepest part).
-
Identify the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH used to reach the equivalence point)[22].
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid[22].
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of trifluoromethylphenol isomers is a classic example of how substituent position dictates chemical reactivity. The powerful, distance-dependent inductive effect of the -CF₃ group is the primary driver of the increased acidity compared to phenol.
-
4-Trifluoromethylphenol is the strongest acid due to a potent inductive effect that stabilizes the phenoxide ion without competing intramolecular interactions.
-
3-Trifluoromethylphenol is the weakest acid because the substituent's stabilizing inductive effect is less pronounced at the meta position.
-
2-Trifluoromethylphenol exhibits intermediate acidity, where a very strong inductive effect is likely tempered by intramolecular hydrogen bonding that stabilizes the parent acid.
These structure-activity relationships are fundamental for drug development professionals, as they directly inform predictions of a compound's behavior in biological systems and guide the rational design of molecules with optimized pharmacokinetic profiles.
References
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Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
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Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. Retrieved from [Link]
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Oreate AI Blog. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 13.5: Acidity of Alcohols and Phenols. Retrieved from [Link]
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pKa chart. (n.d.). Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Trifluoromethyl-phenol. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
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SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
-
Michigan State University. (n.d.). Resonance and Inductive Effects. Retrieved from [Link]
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Homework.Study.com. (n.d.). Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-(Trifluoromethyl)phenol | CAS#:98-17-9. Retrieved from [Link]
-
Chegg.com. (2022, October 6). Solved the pKa of 4-trifluorophenol (9.39) is only slightly.... Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Retrieved from [Link]
-
University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
ACS Publications. (1998). Bifurcated Hydrogen Bonding in 2-Trifluoromethylphenol Confirmed by Gas Electron Diffraction. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]
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Comparative Analysis of 3-Methyl-2-(trifluoromethyl)phenol Derivatives: A Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 3-Methyl-2-(trifluoromethyl)phenol derivatives, exploring how subtle modifications to this core scaffold can profoundly impact their pharmacological profiles. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The 3-Methyl-2-(trifluoromethyl)phenol scaffold is a privileged starting point in medicinal chemistry. The trifluoromethyl (-CF3) group, a bioisostere for a methyl or chloro group, is a key feature, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its strong electron-withdrawing nature significantly influences the physicochemical properties of the parent molecule, which in turn dictates its interaction with biological targets.[1][2] The strategic placement of the methyl and trifluoromethyl groups on the phenol ring creates a unique electronic and steric environment, offering a versatile platform for the development of novel therapeutic agents.
The Impact of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Exploration
Key SAR Observations:
-
Position and Nature of Substituents: The introduction of additional functional groups on the phenyl ring can dramatically alter the biological activity. For instance, in related trifluoromethyl-phenyl derivatives, the presence of halogens, such as bromo and chloro groups, has been shown to enhance antibacterial activity.[6] A bromo and trifluoromethyl-substituted pyrazole derivative was identified as the most potent in its series against several strains of Staphylococcus aureus.[6] This suggests that incorporating halogens at positions 4, 5, or 6 of the 3-Methyl-2-(trifluoromethyl)phenol ring could be a promising strategy to enhance antimicrobial efficacy.
-
Role of the Hydroxyl Group: The phenolic hydroxyl group is a critical pharmacophore. Its ability to act as a hydrogen bond donor and acceptor is often crucial for binding to target enzymes or receptors. Modifications to this group, such as etherification or esterification, can modulate the compound's pharmacokinetic properties, including cell permeability and metabolic stability. However, such changes can also diminish or abolish the desired biological activity if the free hydroxyl is essential for target interaction.
-
Influence of the Trifluoromethyl Group: The trifluoromethyl group's primary role is to enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes.[1] Its electron-withdrawing properties also increase the acidity of the phenolic proton, which can influence ionization at physiological pH and subsequent target engagement. In some series of bioactive compounds, the trifluoromethyl group has been shown to be a more potent substituent than a nitro group in terms of positive allosteric modulation of the CB1 receptor.
-
Impact of the Methyl Group: The methyl group at position 3 provides steric bulk and can influence the overall conformation of the molecule. This can be critical for achieving a complementary fit within the binding pocket of a biological target. The interplay between the methyl and the adjacent trifluoromethyl group creates a specific steric and electronic environment that can be exploited for selective targeting.
Comparative Performance Data
To illustrate the potential impact of substitutions, the following table presents hypothetical yet plausible Minimum Inhibitory Concentration (MIC) values for a series of 3-Methyl-2-(trifluoromethyl)phenol derivatives against a representative Gram-positive bacterium, Staphylococcus aureus. These values are extrapolated from findings on related compound series and are intended for illustrative purposes to guide future experimental design.
| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Hypothetical MIC (µg/mL) vs. S. aureus |
| 1 (Parent) | H | H | H | 64 |
| 2 | Cl | H | H | 32 |
| 3 | H | Cl | H | 32 |
| 4 | H | H | Cl | 16 |
| 5 | Br | H | H | 16 |
| 6 | H | Br | H | 16 |
| 7 | H | H | Br | 8 |
| 8 | NO2 | H | H | >128 |
| 9 | OCH3 | H | H | 64 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This hypothetical data suggests that the introduction of a halogen at any position enhances activity compared to the parent compound, with the most significant improvement seen with substitution at position 6. A nitro group, despite being electron-withdrawing, is predicted to decrease activity, potentially due to unfavorable steric or electronic interactions with the target. A methoxy group is shown to have a neutral effect.
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for the synthesis of a representative derivative and for the evaluation of its antimicrobial activity.
Synthesis of 6-Bromo-3-methyl-2-(trifluoromethyl)phenol (Compound 7)
This protocol describes a general method for the bromination of the parent phenol.
Materials:
-
3-Methyl-2-(trifluoromethyl)phenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of 3-Methyl-2-(trifluoromethyl)phenol in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of NBS portion-wise over 15 minutes while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 3-Methyl-2-(trifluoromethyl)phenol derivatives
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Resazurin sodium salt (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.
-
Prepare a bacterial inoculum of S. aureus adjusted to a concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Optionally, add a resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the color remains blue.
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical flow of SAR exploration.
Caption: Workflow for the synthesis of a halogenated derivative.
Conclusion and Future Directions
The 3-Methyl-2-(trifluoromethyl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic introduction of substituents, particularly halogens, at various positions on the phenyl ring appears to be a viable strategy for enhancing biological activity, as inferred from related studies. The provided synthetic and biological testing protocols offer a robust framework for researchers to systematically explore the SAR of this compound class.
Future work should focus on synthesizing a comprehensive library of derivatives with diverse substituents and evaluating their activity against a panel of biological targets, including various microbial strains, cancer cell lines, and specific enzymes or receptors. Such systematic studies will provide the crucial quantitative data needed to build predictive QSAR models and to rationally design the next generation of potent and selective drug candidates based on the 3-Methyl-2-(trifluoromethyl)phenol core.
References
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
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Syntheses and Structure–activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- Phenylmorpholines and analogues thereof.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry. [Link]
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]
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A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. [Link]
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Obtaining substituted phenol derivatives with potential antimicrobial activity. Sokhraneva. [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. [Link]
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Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]
- Novel synthesis of 3-amino-2-methylbenzotrifluoride.
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Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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Patents & Products. Garg Lab - UCLA. [Link]
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Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers in Pharmacology. [Link]
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]
- Compositions and methods for modulating gated ion channels.
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Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. PMC. [Link]
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
-
N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. PubMed. [Link]
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Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC. [Link]
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A Review of the Synthetic Account of 3-Methyl Pyrazolone as Anti-Inflammatory Agent. ResearchGate. [Link]
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Antioxidant and Anti-Inflamatory Activities of Phenolic Constituents from Primula elatior L. Aerial Part. Impactfactor. [Link]
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A Comparative Guide to Confirming the Regiochemistry of 3-Methyl-2-(trifluoromethyl)phenol Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular architecture is paramount. The regiochemical arrangement of substituents on an aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicity. The synthesis of substituted phenols, key intermediates in numerous pharmaceuticals and agrochemicals, often presents the challenge of confirming the exact placement of functional groups. This guide provides an in-depth technical comparison of methodologies to unequivocally determine the regiochemistry of 3-Methyl-2-(trifluoromethyl)phenol, a compound of interest for its potential applications stemming from the unique electronic properties of the trifluoromethyl group.
The Synthetic Challenge: Directing Groups and Potential Isomers
A plausible and common strategy for the synthesis of substituted phenols is the diazotization of the corresponding aniline followed by hydrolysis. In the case of 3-Methyl-2-(trifluoromethyl)phenol, the synthesis would likely commence from 2-amino-6-methylbenzotrifluoride. However, the synthesis of this precursor or the direct trifluoromethylation of m-cresol can lead to a mixture of regioisomers. The primary challenge lies in distinguishing the desired 3-Methyl-2-(trifluoromethyl)phenol from other possible isomers, most notably 2-Methyl-3-(trifluoromethyl)phenol.
Caption: Plausible synthetic route to 3-Methyl-2-(trifluoromethyl)phenol from m-cresol, highlighting the potential formation of a mixture of regioisomers.
This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOE) and X-ray crystallography in providing unambiguous structural elucidation.
Comparative Analysis of Analytical Techniques
¹H and ¹³C NMR Spectroscopy: A First Look at the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is influenced by the electron-donating or -withdrawing nature of nearby substituents.
Causality Behind Experimental Choices: By comparing the predicted ¹H and ¹³C NMR spectra of the potential isomers, we can identify key differences in chemical shifts and coupling patterns that arise from the distinct placement of the methyl (-CH₃), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups. The strongly electron-withdrawing -CF₃ group will significantly deshield adjacent protons and carbons, shifting their resonances downfield.
Predicted NMR Data: Due to the limited availability of experimental data for 3-Methyl-2-(trifluoromethyl)phenol and its isomers in the literature, the following tables present predicted chemical shifts based on established substituent effects.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | 3-Methyl-2-(trifluoromethyl)phenol | 2-Methyl-3-(trifluoromethyl)phenol |
| Aromatic Protons (δ, ppm) | ~7.2-7.4 (m, 2H), ~6.9-7.1 (m, 1H) | ~7.3-7.5 (m, 1H), ~7.0-7.2 (m, 2H) |
| Methyl Protons (δ, ppm) | ~2.3 (s, 3H) | ~2.4 (s, 3H) |
| Hydroxyl Proton (δ, ppm) | ~5.0-6.0 (br s, 1H) | ~5.0-6.0 (br s, 1H) |
| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | 3-Methyl-2-(trifluoromethyl)phenol | 2-Methyl-3-(trifluoromethyl)phenol |
| C-OH (δ, ppm) | ~155 | ~154 |
| C-CF₃ (δ, ppm) | ~120 (q, ¹JCF ≈ 270 Hz) | ~125 (q, ¹JCF ≈ 272 Hz) |
| C-CH₃ (δ, ppm) | ~138 | ~120 |
| Aromatic Carbons (δ, ppm) | ~132, ~128, ~125, ~118 | ~135, ~130, ~127, ~115 |
| CF₃ (δ, ppm) | ~124 (q, ¹JCF ≈ 270 Hz) | ~124 (q, ¹JCF ≈ 272 Hz) |
| CH₃ (δ, ppm) | ~16 | ~15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized phenol in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
While ¹H and ¹³C NMR provide strong initial evidence, overlapping signals or subtle differences in chemical shifts can sometimes lead to ambiguity. For definitive confirmation, more advanced techniques are required.
Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of nuclei. An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. This makes it an ideal method for distinguishing between regioisomers where the key difference is the relative positioning of substituents.
Causality Behind Experimental Choices: In 3-Methyl-2-(trifluoromethyl)phenol, the methyl group is ortho to the trifluoromethyl group. In 2-Methyl-3-(trifluoromethyl)phenol, they are meta to each other. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will reveal through-space correlations that are unique to each isomer.
Caption: Predicted key NOE correlations for 3-Methyl-2-(trifluoromethyl)phenol and 2-Methyl-3-(trifluoromethyl)phenol.
Expected NOE Correlations:
-
For 3-Methyl-2-(trifluoromethyl)phenol: A clear NOE correlation is expected between the protons of the methyl group and the aromatic proton at the C4 position.
-
For 2-Methyl-3-(trifluoromethyl)phenol: An NOE correlation should be observed between the methyl protons and the aromatic protons at both the C1 and C5 positions.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare the NMR sample as described above. It is crucial that the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
Acquisition: Run a standard 2D NOESY pulse sequence. The mixing time is a critical parameter and should be optimized (typically 300-800 ms for small molecules) to observe the desired correlations.
-
Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate an NOE between different protons. The presence or absence of the key correlations described above will definitively distinguish between the two isomers.
X-ray Crystallography: The Definitive Answer
When a single crystal of the compound can be grown, X-ray crystallography provides the most unambiguous and definitive structural information. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no doubt about the regiochemistry.
Causality Behind Experimental Choices: X-ray crystallography directly visualizes the molecular structure, providing bond lengths, bond angles, and the absolute connectivity of all atoms. This makes it the ultimate arbiter in cases of structural ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
While powerful, the main limitation of X-ray crystallography is the requirement for a suitable single crystal, which is not always achievable.
Conclusion: A Multi-faceted Approach to Certainty
Confirming the regiochemistry of 3-Methyl-2-(trifluoromethyl)phenol requires a systematic and multi-faceted analytical approach. While ¹H and ¹³C NMR provide essential initial clues, the definitive solution lies in the application of 2D NOESY NMR to establish through-space connectivities. For ultimate confirmation, single-crystal X-ray diffraction, if achievable, provides an irrefutable answer. By understanding the principles behind each technique and applying them logically, researchers can confidently assign the correct structure to their synthetic products, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
-
Nuclear Overhauser Effect Spectroscopy. Intermediate Organic Chemistry. [Link]
-
METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. European Patent EP4029849A1. [Link]
-
Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-2-(trifluoromethyl)phenol
Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-2-(trifluoromethyl)phenol, a compound whose unique chemical structure—combining a phenolic ring with a trifluoromethyl group—necessitates a rigorous and informed approach. As researchers and drug development professionals, our responsibility extends beyond the bench; it includes ensuring that every chemical is handled safely from acquisition to final disposal, protecting both ourselves and the environment.
Understanding the Hazard Profile
3-Methyl-2-(trifluoromethyl)phenol is classified as a hazardous substance. Its hazard profile is driven by the synergistic effects of the acidic phenol group and the electron-withdrawing trifluoromethyl group. Understanding these hazards is the first step in implementing safe handling and disposal procedures.
According to its Globally Harmonized System (GHS) classification, this compound presents multiple risks.[1]
Table 1: GHS Hazard Classification for 3-Methyl-2-(trifluoromethyl)phenol
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Danger | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | Danger | Warning | H335: May cause respiratory irritation |
Source: PubChem CID 15919090[1]
The phenolic hydroxyl group can cause chemical burns and irritation, while the trifluoromethyl group enhances its lipophilicity and potential for systemic effects. Phenolic compounds, in general, can be rapidly absorbed through the skin and affect the liver, kidneys, and central nervous system.[2] Therefore, treating this compound with the utmost care is not merely a regulatory requirement but a critical safety imperative.
Immediate Safety & Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. This involves having the correct Personal Protective Equipment (PPE) and being prepared for accidental spills or exposures.
Mandatory Personal Protective Equipment (PPE)
Engineering controls like a certified chemical fume hood are the first line of defense.[3][4] All handling and preparation for disposal must occur within a fume hood to mitigate inhalation risks.
Table 2: Required PPE for Handling 3-Methyl-2-(trifluoromethyl)phenol Waste
| PPE Item | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[5] Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[3] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage.[5][6] |
| Body Protection | Flame-retardant laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[3] |
Emergency Spill & Exposure Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Minor Spill (within a chemical fume hood):
-
Ensure all ignition sources are removed from the area.[3][6]
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels, as this can increase the rate of evaporation.[3]
-
Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[3][7]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol) and then clean with soap and water.
-
Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste.[3]
Personnel Exposure:
-
Inhalation: Immediately move the affected person to an area with fresh air.[8] If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][10] Rinse the mouth with water and seek immediate medical attention.[7][8]
Step-by-Step Disposal Workflow
The disposal of 3-Methyl-2-(trifluoromethyl)phenol is governed by regulations for hazardous waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[11] As a halogenated organic compound, it falls under specific waste categories that prohibit land disposal without prior treatment.[12]
Step 1: Waste Classification
3-Methyl-2-(trifluoromethyl)phenol is classified as a halogenated organic waste . This classification is critical because it dictates the entire disposal pathway. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[13]
Step 2: Waste Segregation
Proper segregation at the point of generation is the most crucial step in a compliant waste management program.[11][14]
Table 3: Segregation Guidelines for 3-Methyl-2-(trifluoromethyl)phenol Waste
| Do | Do Not |
| Collect in a dedicated container for Halogenated Organic Solvents/Liquids .[13][14] | Mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[13] |
| Keep liquid and solid waste streams separate.[15] | Mix with strong acids, bases, or oxidizers.[13] |
| Keep separate from wastes containing heavy metals (e.g., mercury, lead).[13][14] | Dispose of down the sanitary sewer system. This is strictly prohibited.[11][14] |
Step 3: Container Selection and Labeling
The integrity of the waste container is essential to prevent leaks and exposures.[15]
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[14] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Avoid using metal containers for acidic compounds.[15] The original product container, if in good condition, is often a suitable choice.[14]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[13]
-
The full, unabbreviated chemical name: "3-Methyl-2-(trifluoromethyl)phenol" .
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Irritant").
-
Step 4: Waste Accumulation
Waste must be accumulated safely within the laboratory in a designated Satellite Accumulation Area (SAA) .[16]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][16]
-
Containment: Keep the waste container within a secondary containment system, such as a plastic tub, to contain any potential leaks or spills.[14]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[14][16]
Step 5: Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When the container is nearly full or has been accumulating for a set period (often up to 12 months, but institutional policies may vary), contact your facility's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[16]
-
Treatment: The EHS department will consolidate the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The typical treatment for halogenated organic waste is high-temperature incineration, which is designed to break the carbon-halogen bonds and neutralize harmful byproducts.[17][18]
Disposal Process Visualization
The following diagram outlines the critical decision points and workflow for the proper disposal of 3-Methyl-2-(trifluoromethyl)phenol.
Caption: Disposal workflow for 3-Methyl-2-(trifluoromethyl)phenol waste.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Cleanaway. Properly Managing Chemical Waste in Laboratories. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures. [Link]
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Epoxy Countertops. (2023, June 19). A Hazardous Chemical? Investigating the Safety of Phenolic Resin. [Link]
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Occupational Safety and Health Administration (OSHA). Phenol and Cresol. [Link]
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PubChem. 3-Methyl-2-(trifluoromethyl)phenol. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Occupational Safety and Health Administration (OSHA). (2021, January 08). PHENOL. [Link]
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Szabo-Scandic. Trifluoromethanesulfonic acid - Safety Data Sheet. [Link]
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Fisher Scientific. (2012, April 19). 3-(Trifluoromethyl)phenol - SAFETY DATA SHEET. [Link]
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P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. [Link]
-
European Chemicals Agency (ECHA). Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. [Link]
-
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
PACE Technologies. (2025, July 16). Phenolic Resins - Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2025, September 07). 3,5-Bis(trifluoromethyl)phenol - SAFETY DATA SHEET. [Link]
-
HA-International. Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
